Alatrofloxacin mesylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYETUYYEVKNSHZ-RSUMCGCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057655 | |
| Record name | Alatrofloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-77-5 | |
| Record name | Alatrofloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alatrofloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALATROFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Alatrofloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a broad-spectrum fluoronaphthyridone antibiotic.[1][2][3] Developed for intravenous administration, it undergoes rapid in vivo hydrolysis to release the active agent, trovafloxacin. While its clinical use was halted due to hepatotoxicity, its potent antibacterial activity against a wide range of Gram-positive, Gram-negative, aerobic, and anaerobic microorganisms makes its physicochemical properties a subject of continued interest for research applications.[3][4] This guide provides a detailed overview of these properties, experimental protocols for their assessment, and visualizations of its mechanism of action.
Core Physicochemical Properties
This compound is a white to light-yellow powder.[3] Its fundamental properties are crucial for designing formulations, understanding its disposition in biological systems, and developing analytical methods. Key quantitative descriptors are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 146961-77-5 | [1][2] |
| Molecular Formula | C₂₇H₂₉F₃N₆O₈S | [1][2] |
| Molecular Weight | 654.61 g/mol | [1][2] |
| Appearance | White to light-yellow powder | [3] |
| Water Solubility | 22 mg/mL | [5] |
| Solubility (Other) | Soluble in DMSO | [6] |
| pKa (Strongest Acidic) | ~5.80 | |
| pKa (Strongest Basic) | ~8.09 | |
| logP | -2.36 | [5] |
| logS | -4.16 | [5] |
| pH (5 mg/mL aq. conc.) | 3.5 - 4.3 | [3] |
Stability and Storage
The stability of this compound is a critical factor for its handling and use in experimental settings.
Solution Stability:
-
Intravenous Admixtures: When prepared in 5% dextrose or 0.45% sodium chloride injections at a concentration of 1.88 mg/mL, this compound is stable for at least nine days at room temperature. The pH of these solutions remains constant, and they stay clear throughout this period.
-
Diluted Solutions: When diluted in compatible intravenous solutions to concentrations between 0.5 to 2.0 mg/mL, it is chemically and physically stable for up to 3 days at room temperature or up to 7 days when refrigerated.
Solid-State Storage:
-
Short-Term: The powder should be stored in a dry, dark environment at 0 - 4°C for storage spanning days to weeks.[7]
-
Long-Term: For periods of months to years, storage at -20°C is recommended.[7]
Mechanism of Action
As a prodrug, Alatrofloxacin's primary role is to deliver the active moiety, trovafloxacin, to the systemic circulation. The bactericidal action of trovafloxacin is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11]
-
Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription. By trapping the gyrase-DNA complex, trovafloxacin prevents the resealing of the DNA strand, leading to a halt in these processes.[10][11]
-
Inhibition of Topoisomerase IV: This enzyme is crucial for decatenation—the separation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents bacterial cell division, contributing to the bactericidal effect.[9][10][11]
The dual targeting of these enzymes results in the disruption of DNA synthesis, repair, and segregation, ultimately leading to bacterial cell death.[9]
Mechanism of action of this compound.
Experimental Methodologies
Stability-Indicating HPLC Assay
A High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound in solution and assessing its stability, particularly distinguishing it from its primary degradation product, trovafloxacin.
Objective: To develop a simple, precise, and stability-indicating method for the analysis of this compound in bulk and pharmaceutical formulations.[12][13][14]
Methodology:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.0 mm, 5 µm).[14][15]
-
Mobile Phase: A gradient or isocratic system involving a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.15% orthophosphoric acid or citrate buffer adjusted to a specific pH).[14][16]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength of approximately 278 nm.[14][16]
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.[14]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of buffer and organic solvent) to a known concentration.[13]
-
Sample Solution: Prepare the sample (e.g., from an IV admixture) by diluting it with the same diluent to fall within the linear range of the assay.[15]
-
-
Validation (per ICH Guidelines):
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is confirmed by performing forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic stress).[12][13]
-
Linearity: Analyze a series of dilutions of the standard stock solution to demonstrate a linear relationship between concentration and detector response.[16]
-
Accuracy & Precision: Determine the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) by repeated analysis of samples.[14]
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, flow rate) to examine the method's reliability.
-
Workflow for HPLC-based stability testing.
References
- 1. scbt.com [scbt.com]
- 2. medkoo.com [medkoo.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 5. alatrofloxacin [drugcentral.org]
- 6. toku-e.com [toku-e.com]
- 7. Alatrofloxacin | TargetMol [targetmol.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
Alatrofloxacin Mesylate and Its Inhibition of Topoisomerase IV in Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin, demonstrates potent bactericidal activity against a broad spectrum of gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial type II topoisomerases, with a particular affinity for topoisomerase IV in many gram-positive species. This technical guide provides an in-depth analysis of the molecular interactions between alatrofloxacin (via its active form, trovafloxacin) and gram-positive bacterial topoisomerase IV. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing enzyme inhibition, and visual representations of the mechanism of action and experimental workflows.
Introduction to Alatrofloxacin and Topoisomerase IV
Alatrofloxacin is a water-soluble L-alanyl-L-alanyl prodrug of trovafloxacin, designed for intravenous administration. Upon administration, it is rapidly converted to trovafloxacin, which exerts the antibacterial effect. Trovafloxacin, like other fluoroquinolones, targets two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] In many gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the primary target of trovafloxacin.[2][3]
Topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively). Its essential function is the decatenation of newly replicated daughter chromosomes, a critical step for chromosomal segregation and cell division. Inhibition of topoisomerase IV by fluoroquinolones leads to the stabilization of a covalent enzyme-DNA complex, trapping the enzyme on the DNA. This results in the accumulation of double-strand DNA breaks, ultimately leading to the cessation of DNA replication and cell death.[4]
Quantitative Analysis of Topoisomerase IV Inhibition
The inhibitory activity of fluoroquinolones against topoisomerase IV is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following tables summarize the IC50 values for trovafloxacin and other relevant fluoroquinolones against topoisomerase IV from key gram-positive pathogens.
Note: Data for alatrofloxacin mesylate is presented through its active metabolite, trovafloxacin.
Table 1: IC50 Values of Fluoroquinolones against Staphylococcus aureus Topoisomerase IV
| Fluoroquinolone | IC50 (µg/mL) | Reference |
| Trovafloxacin | 1.62 | [5] |
| Ciprofloxacin | 3.0 (µM) | [6] |
| Moxifloxacin | 1.0 (µM) | [6] |
| Gemifloxacin | 0.4 (µM) | [6] |
| Levofloxacin | 3.16 | [5] |
| Sparfloxacin | 3.16 | [5] |
Table 2: IC50 Values of Fluoroquinolones against Streptococcus pneumoniae Topoisomerase IV
| Fluoroquinolone | IC50 (µg/mL) | Reference |
| Trovafloxacin | <0.06 - 0.25 | [7] |
| Ciprofloxacin | 1.0 - 2.0 | [8] |
| Sparfloxacin | 0.2 - 0.4 | [8] |
| Clinafloxacin | <0.06 | [8] |
Mechanism of Action: A Visual Representation
The interaction of alatrofloxacin's active form, trovafloxacin, with topoisomerase IV and DNA can be visualized as a multi-step process that ultimately halts DNA replication.
Caption: Mechanism of alatrofloxacin action in gram-positive bacteria.
Experimental Protocols
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process that is inhibited by fluoroquinolones.
Materials:
-
Purified gram-positive topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, 50 µg/mL bovine serum albumin)
-
This compound (or trovafloxacin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 0.5% SDS, 25 mM EDTA, 50% glycerol, 0.05% bromophenol blue)
-
Agarose gel (0.8-1.0%)
-
Electrophoresis buffer (e.g., TBE or TAE)
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding a pre-determined unit of topoisomerase IV to each tube. One unit of decatenation activity is often defined as the amount of enzyme required to fully decatenate a specific amount of kDNA in a given time.[2]
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel and visualize the DNA bands under UV light.
-
Quantify the intensity of the decatenated DNA bands to determine the IC50 value of this compound.
Caption: Workflow for the topoisomerase IV decatenation assay.
DNA Cleavage Assay
This assay assesses the ability of fluoroquinolones to stabilize the covalent complex between topoisomerase IV and DNA, leading to an increase in linear DNA upon denaturation.
Materials:
-
Purified gram-positive topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Buffer (similar to assay buffer but may lack ATP)
-
This compound (or trovafloxacin)
-
SDS (Sodium Dodecyl Sulfate) solution
-
Proteinase K
-
Stop Solution/Loading Dye
-
Agarose gel
-
Electrophoresis and imaging equipment as in the decatenation assay
Procedure:
-
Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and various concentrations of this compound.
-
Add topoisomerase IV to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) to allow the formation of the cleavage complex.
-
Add SDS to a final concentration of ~0.2% and proteinase K to ~0.1 mg/mL to denature the enzyme and digest the protein, respectively, leaving the covalently attached DNA breaks.
-
Incubate further at 37°C for 30 minutes.
-
Stop the reaction and load the samples onto an agarose gel.
-
Perform electrophoresis to separate supercoiled, nicked, and linear DNA.
-
Stain and visualize the gel. An increase in the linear DNA band with increasing drug concentration indicates stabilization of the cleavage complex.
Caption: Workflow for the DNA cleavage assay.
Resistance Mechanisms
Resistance to fluoroquinolones in gram-positive bacteria can arise through several mechanisms, with target-site mutations being the most significant.
-
Mutations in parC and parE: Single amino acid substitutions in the quinolone resistance-determining regions (QRDRs) of the parC and parE genes can reduce the binding affinity of fluoroquinolones to topoisomerase IV. This leads to decreased susceptibility to the drug.
-
Efflux Pumps: Overexpression of efflux pumps can actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration at the target site.
-
Alterations in DNA Gyrase: While topoisomerase IV is often the primary target, mutations in the genes encoding DNA gyrase (gyrA and gyrB) can confer higher levels of resistance, especially in strains that already possess topoisomerase IV mutations.
Conclusion
This compound, through its active metabolite trovafloxacin, is a potent inhibitor of topoisomerase IV in gram-positive bacteria. Its mechanism of action, involving the stabilization of the topoisomerase IV-DNA cleavage complex, leads to bactericidal activity. Understanding the quantitative aspects of this inhibition and the methodologies to assess it is crucial for the development of new antibacterial agents and for combating the rise of antibiotic resistance. The provided protocols and data serve as a comprehensive resource for researchers in this field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptococcus pneumoniae DNA gyrase and topoisomerase IV: overexpression, purification, and differential inhibition by fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Alatrofloxacin Mesylate Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of alatrofloxacin mesylate, a prodrug that is rapidly converted to its active form, trovafloxacin, upon administration. Trovafloxacin is a fluoronaphthyridone antimicrobial agent with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. This document summarizes the available quantitative data on its efficacy against clinical isolates, details the experimental protocols for susceptibility testing, and provides visualizations of the experimental workflow and the drug's mechanism of action.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The in vitro activity of trovafloxacin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. The following tables summarize the MIC data for trovafloxacin against a variety of clinical isolates, as reported in various studies. Data is presented as the MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, along with the overall MIC range where available.
Gram-Positive Aerobic Isolates
| Bacterial Species | No. of Isolates | MIC | MIC | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 201 | 0.032 | 0.12 | - |
| Staphylococcus aureus (Methicillin-resistant) | 51 | 1.0 | 2.0 | - |
| Coagulase-negative staphylococci | - | 0.064 | 0.25 | - |
| Streptococcus pneumoniae | 83 | 0.064 | 0.25 | 0.06-0.25 |
| Streptococcus pyogenes (Group A) | 46 | 0.125 | ≤0.25 | - |
| Group B Streptococci | - | 0.125 | - | - |
| Group C and G Streptococci | - | 0.064 | - | - |
| Viridans group streptococci | 100 | - | ≤0.25 | - |
| Enterococcus faecalis | 161 (vancomycin-sensitive) | 0.25 | ≤0.25 | - |
| Enterococcus faecium | 161 (vancomycin-sensitive) | 16.0 | - | - |
| Bacillus cereus | - | - | <0.5 | - |
| Listeria monocytogenes | - | - | <0.5 | - |
Data compiled from studies conducted in Sweden and other research publications.[1][2][3][4]
Gram-Negative Aerobic and Anaerobic Isolates
| Bacterial Species | No. of Isolates | MIC | MIC | MIC Range (µg/mL) |
| Escherichia coli | - | - | ≤0.03 | - |
| Haemophilus influenzae | 28 | - | ≤0.03 | - |
| Moraxella catarrhalis | - | - | ≤0.03 | - |
| Neisseria spp. | - | - | ≤0.03 | - |
| Pseudomonas aeruginosa | 92 | 1.0-2.0 | 8.0-16.0 | - |
| Stenotrophomonas maltophilia | 27 | - | <2.0 | - |
| Acinetobacter calcoaceticus | 25 | - | - | - |
| Gram-negative anaerobes (overall) | 497 | 0.12 | 1.0 | <0.03-4 |
Data compiled from various in vitro studies.[2][3][5][6]
Experimental Protocols
The determination of the in vitro antibacterial spectrum of alatrofloxacin (tested as trovafloxacin) is performed using standardized methods, primarily broth microdilution and agar dilution, as established by the Clinical and Laboratory Standards Institute (CLSI).[7][8] These methods ensure the reproducibility and comparability of results across different laboratories.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions: A stock solution of trovafloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations. For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8^ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5^ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of a 96-well microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing uninoculated broth) are included. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial-Containing Agar Plates: A stock solution of trovafloxacin is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a suspension equivalent to a 0.5 McFarland standard. This is often further diluted to yield a final inoculum of approximately 10^4^ CFU per spot on the agar surface.
-
Inoculation and Incubation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates, typically using a multipoint inoculator. The plates are allowed to dry before being inverted and incubated at 35°C for 16-20 hours.
-
MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.
Mandatory Visualizations
Experimental Workflow for In Vitro Antibacterial Spectrum Analysis
Caption: Experimental workflow for determining the in vitro antibacterial spectrum.
Mechanism of Action of Alatrofloxacin (Trovafloxacin)
Caption: Mechanism of action of alatrofloxacin (as trovafloxacin).
References
- 1. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro activity of trovafloxacin, a new fluoroquinolone, against recent clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The in-vitro activity of trovafloxacin, a new fluoroquinolone, against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro activity of trovafloxacin against gram-positive and gram-negative organisms with quinolones and beta-lactam antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Alatrofloxacin Mesylate as a Prodrug of Trovafloxacin: A Technical Guide to Conversion and Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alatrofloxacin mesylate was developed as a water-soluble prodrug of the broad-spectrum fluoroquinolone antibiotic, trovafloxacin. This design allows for intravenous administration, overcoming the poor aqueous solubility of the parent compound. Following administration, alatrofloxacin is rapidly and completely converted to active trovafloxacin in vivo through enzymatic hydrolysis of its L-alanyl-L-alanine promoiety. This guide provides a comprehensive overview of the conversion process, the resulting pharmacokinetic profile of trovafloxacin, and its antimicrobial activity. Detailed experimental protocols for key analytical and microbiological assays are provided, along with visualizations of the underlying processes to support research and development in this area.
The Prodrug Concept: Alatrofloxacin to Trovafloxacin
Alatrofloxacin (formerly CP-116,517) is the L-alanyl-L-alanyl dipeptide prodrug of trovafloxacin (formerly CP-99,219). The addition of the dipeptide moiety significantly enhances the aqueous solubility of the molecule, making it suitable for intravenous formulation as this compound.
The conversion of alatrofloxacin to trovafloxacin is a rapid, one-step enzymatic process that occurs in human plasma. Peptidases, a class of enzymes abundant in plasma, recognize and cleave the amide bonds of the L-alanyl-L-alanine group, releasing the active trovafloxacin molecule. This conversion is highly efficient, with plasma concentrations of alatrofloxacin falling below quantifiable levels within minutes after the completion of an intravenous infusion[1].
Quantitative Analysis of Conversion and Pharmacokinetics
The conversion of alatrofloxacin to trovafloxacin is so rapid that the pharmacokinetic profile essentially reflects that of intravenously administered trovafloxacin. The following tables summarize the key pharmacokinetic parameters of trovafloxacin following the administration of this compound.
Table 1: Pharmacokinetic Parameters of Trovafloxacin after Single Intravenous Infusion of Alatrofloxacin in Healthy Male Volunteers
| Trovafloxacin Equivalent Dose | Cmax (mg/L) | AUC (mg·h/L) | t1/2 (h) |
| 30 mg | 0.4 | - | - |
| 100 mg | 1.8 | - | 10.4 |
| 200 mg | 2.3 | - | 12.3 |
| 300 mg | 4.3 | - | 10.8 |
Data compiled from multiple sources. Cmax represents the maximum serum concentration, AUC is the area under the concentration-time curve, and t1/2 is the elimination half-life.[2]
Table 2: Trovafloxacin Pharmacokinetic Parameters in Different Age Groups after a Single 4 mg/kg Intravenous Dose of Alatrofloxacin
| Parameter | Infants (3-12 months) | Children (2-12 years) |
| Cmax (µg/mL) | 4.3 ± 1.4 | 4.3 ± 1.4 |
| Clearance (mL/h/kg) | 151 ± 82 | 151 ± 82 |
| Half-life (h) | 9.8 ± 2.9 | 9.8 ± 2.9 |
| Vss (L/kg) | 1.6 ± 0.6 | 1.6 ± 0.6 |
Vss represents the volume of distribution at steady state.
Antimicrobial Activity of Trovafloxacin
Trovafloxacin exhibits broad-spectrum bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV. Its activity profile includes many Gram-positive and Gram-negative aerobic and anaerobic pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for trovafloxacin against a selection of clinically relevant bacteria.
Table 3: In Vitro Activity of Trovafloxacin Against Various Bacterial Isolates
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus | 0.032 | - |
| Streptococcus pneumoniae | 0.064 | - |
| Enterococcus faecalis | 0.25 | - |
| Escherichia coli | - | - |
| Haemophilus influenzae | - | - |
| Pseudomonas aeruginosa | - | - |
| Bacteroides fragilis group | 0.25 | 1.0 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Detailed Experimental Protocols
In Vitro Conversion of Alatrofloxacin in Human Plasma
This protocol outlines a method to study the conversion of alatrofloxacin to trovafloxacin in a controlled in vitro environment.
Objective: To determine the rate of conversion of alatrofloxacin to trovafloxacin in human plasma.
Materials:
-
This compound reference standard
-
Trovafloxacin reference standard
-
Pooled human plasma (with anticoagulant, e.g., heparin or EDTA)
-
Water bath or incubator set to 37°C
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
HPLC system with UV or fluorescence detector
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer compatible with plasma) at a known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution to the desired starting concentration for the assay (e.g., 10 µg/mL).
-
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Initiate the reaction by adding a small volume of the alatrofloxacin working solution to the pre-warmed plasma to achieve the final desired concentration.
-
Incubate the mixture at 37°C.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein-precipitating agent, such as acetonitrile (e.g., 200 µL).
-
-
Sample Preparation for HPLC:
-
Vortex the quenched samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method capable of separating and quantifying both alatrofloxacin and trovafloxacin.
-
HPLC Method for Quantification of Alatrofloxacin and Trovafloxacin
Objective: To separate and quantify alatrofloxacin and trovafloxacin in plasma samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection:
-
UV Detection: At a wavelength where both compounds have significant absorbance, e.g., 275 nm.
-
Fluorescence Detection: With excitation and emission wavelengths optimized for trovafloxacin (e.g., Ex: 275 nm, Em: 405 nm), as alatrofloxacin is non-fluorescent.
-
-
Injection Volume: Typically 20-50 µL.
Calibration:
-
Prepare a series of calibration standards containing known concentrations of both alatrofloxacin and trovafloxacin in the same matrix as the samples (e.g., plasma treated with the quenching agent).
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
Broth Microdilution for MIC Determination of Trovafloxacin
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS).
Objective: To determine the minimum inhibitory concentration (MIC) of trovafloxacin against a specific bacterial isolate.
Materials:
-
Trovafloxacin reference powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35-37°C)
Procedure:
-
Preparation of Trovafloxacin Dilutions:
-
Prepare a stock solution of trovafloxacin.
-
Perform serial twofold dilutions of the trovafloxacin stock solution in CAMHB directly in the wells of the 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate (containing the trovafloxacin dilutions and a growth control well with no antibiotic) with the prepared bacterial inoculum.
-
-
Incubation:
-
Incubate the inoculated plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth of the organism.
-
Conclusion
This compound serves as an effective intravenous prodrug for trovafloxacin, undergoing rapid and complete enzymatic conversion to the active parent drug in human plasma. The resulting pharmacokinetic profile of trovafloxacin is predictable and allows for effective systemic exposure to this broad-spectrum antimicrobial agent. The provided experimental protocols offer a foundation for researchers to conduct further studies on the conversion and activity of this and similar prodrug systems. It is important to note that both alatrofloxacin and trovafloxacin were withdrawn from the market due to concerns about hepatotoxicity. However, the principles of its prodrug design and the methodologies for its evaluation remain relevant in the field of drug development.
References
Alatrofloxacin Mesylate: A Technical Guide for Investigating Fluoroquinolone Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin mesylate, the prodrug of trovafloxacin, is a potent fluoroquinolone antibiotic with a broad spectrum of activity. Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] Due to its potent activity against a wide range of pathogens, including those resistant to other antibiotics, alatrofloxacin (and its active form, trovafloxacin) serves as a critical tool for researchers investigating the mechanisms of fluoroquinolone resistance. This technical guide provides an in-depth overview of the core methodologies and data interpretation when using this compound to study fluoroquinolone resistance.
Core Mechanisms of Fluoroquinolone Resistance
Fluoroquinolone resistance in bacteria is primarily mediated by three key mechanisms:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes (encoding DNA gyrase) and the parC and parE genes (encoding topoisomerase IV) are the most common mechanisms of high-level resistance.[2][3][4] These mutations reduce the binding affinity of fluoroquinolones to their target enzymes.
-
Efflux Pump Overexpression: Bacteria can actively transport fluoroquinolones out of the cell through the overexpression of multidrug resistance (MDR) efflux pumps.[3][5] Common efflux pumps involved in fluoroquinolone resistance include NorA in Staphylococcus aureus and AcrAB-TolC in Escherichia coli.[3][5]
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of plasmids carrying resistance genes, such as qnr genes, the aac(6')-Ib-cr gene, or genes encoding efflux pumps like QepA and OqxAB, can confer low-level resistance to fluoroquinolones.[6][7][8][9] This low-level resistance can facilitate the selection of higher-level resistance mutations.[6]
Data Presentation: Quantitative Analysis of Alatrofloxacin (Trovafloxacin) Activity
The following tables summarize the in vitro activity of trovafloxacin against various bacterial strains with defined resistance mechanisms.
Table 1: Comparative MICs (μg/mL) of Trovafloxacin and Ciprofloxacin against Streptococcus pneumoniae with Target-Site Mutations
| Strain | Genotype | Trovafloxacin MIC | Ciprofloxacin MIC |
| Parent Strain | Wild-Type | 0.125 | 1 |
| First-Step Mutant | parC (GrlA) Ser80->Phe/Tyr | 0.25 - 0.5 | 4 - 8 |
| Second-Step Mutant | parC (GrlA) Ser80->Phe/Tyr + gyrA Ser84->Tyr/Phe or Glu88->Lys | 4 - 16 | 32 - 256 |
Data compiled from Gootz et al., 1996.[10]
Table 2: Comparative MICs (μg/mL) of Trovafloxacin and Other Fluoroquinolones against Staphylococcus aureus with Target-Site Mutations
| Genotype | Trovafloxacin MIC | Ciprofloxacin MIC | Sparfloxacin MIC | Levofloxacin MIC |
| Wild-Type | 0.06 | 0.5 | 0.125 | 0.25 |
| grlA mutant | 0.25 | 2 | 0.5 | 1 |
| gyrA mutant | 0.5 | 8 | 1 | 4 |
| grlA + gyrA mutant | 4 | 128 | 32 | 32 |
Data compiled from Fournier et al., 1998.[6]
Table 3: Trovafloxacin MICs (μg/mL) for Bacteroides fragilis with and without gyrA Mutations
| Strain | Genotype | Trovafloxacin MIC | Ciprofloxacin MIC |
| ATCC 25285 (Wild-Type) | Wild-Type | 0.25 | 4 |
| Trovafloxacin-selected 1st step mutant (Mt1) | gyrA Ala118Val | 4 | 4 |
| Trovafloxacin-selected 1st step mutant (Mt3) | gyrA Asp81Asn | 2 | 2 |
| Ciprofloxacin-selected 2nd step mutant (Mc4) | gyrA Ser82Phe | 4 | 64 |
| Clinical Isolate with high resistance | gyrA Ser82Phe | 4 | 128 |
Data compiled from Podglajen et al., 2000.[7][11]
Table 4: Mutant Prevention Concentrations (MPC) of Trovafloxacin and Other Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae
| Fluoroquinolone | MPC range (μg/mL) | MPC50 (μg/mL) | MPC90 (μg/mL) |
| Trovafloxacin | 0.12 - 4 | 0.5 | 1 |
| Moxifloxacin | 0.12 - 2 | 0.25 | 0.5 |
| Gatifloxacin | 0.25 - 8 | 0.5 | 2 |
| Grepafloxacin | 0.5 - 16 | 1 | 4 |
| Levofloxacin | 1 - 32 | 2 | 8 |
Data compiled from Blondeau et al., 2001.[12][13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of trovafloxacin.
Materials:
-
Trovafloxacin powder
-
Appropriate solvent for trovafloxacin (e.g., 0.1 N NaOH, then diluted in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Trovafloxacin Stock Solution: Prepare a stock solution of trovafloxacin at a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the trovafloxacin stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the trovafloxacin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible bacterial growth.
Mutant Prevention Concentration (MPC) Assay
This assay determines the lowest concentration of an antibiotic that prevents the growth of any first-step resistant mutants.
Materials:
-
Trovafloxacin powder
-
Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with 5% sheep blood for fastidious organisms)
-
Bacterial culture grown to a high density (≥10¹⁰ CFU/mL)
-
Spectrophotometer or other means to estimate cell density
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare High-Density Inoculum: Grow a large volume of the test bacterium in an appropriate broth medium to a stationary phase, achieving a cell density of at least 10¹⁰ CFU/mL. Concentrate the cells by centrifugation if necessary.
-
Prepare Trovafloxacin-Containing Agar Plates: Prepare a series of agar plates containing twofold increasing concentrations of trovafloxacin, typically starting from the MIC of the wild-type strain.
-
Plate Inoculum: Spread a large number of cells (≥10¹⁰ CFU) onto each trovafloxacin-containing agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 48-72 hours.
-
Determine MPC: The MPC is the lowest concentration of trovafloxacin that completely prevents the growth of any bacterial colonies.[14][15][16][17]
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of trovafloxacin to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Trovafloxacin
-
Assay buffer (containing ATP, MgCl₂, KCl, DTT, and spermidine)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of trovafloxacin.
-
Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction. Include a positive control (no drug) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing trovafloxacin concentrations.
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of trovafloxacin to inhibit the decatenation activity of topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA), a network of catenated DNA minicircles
-
Trovafloxacin
-
Assay buffer (containing ATP, MgCl₂, and other necessary components)
-
Agarose gel electrophoresis system
-
DNA staining agent
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of trovafloxacin.
-
Enzyme Addition: Add a defined amount of topoisomerase IV to start the reaction. Include a positive control (no drug) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction with a stop buffer.
-
Agarose Gel Electrophoresis: Separate the catenated kDNA from the decatenated minicircles on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Visualization and Analysis: Stain the gel and visualize the DNA bands. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles with increasing trovafloxacin concentrations.[11][18][19][20][21]
Mandatory Visualizations
Caption: Signaling pathways of fluoroquinolone action and resistance.
Caption: Experimental workflow for investigating fluoroquinolone resistance.
References
- 1. profoldin.com [profoldin.com]
- 2. Occurrence of plasmid mediated fluoroquinolone resistance genes amongst enteric bacteria isolated from human and animal sources in Delta State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of fluoroquinolone resistance: an update 1994-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmid-mediated quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmid-mediated fluoroquinolone resistance associated with extra-intestinal Escherichia coli isolates from hospital samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmid-Mediated Quinolone Resistance: a Multifaceted Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevalence of plasmid-mediated quinolone resistance genes among ciprofloxacin-nonsusceptible Escherichia coli and Klebsiella pneumoniae isolated from blood cultures in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 15. The mutant-prevention concentration (MPC) : ideas for restricting the development of fluoroquinolone resistance [harvest.usask.ca]
- 16. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 17. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. inspiralis.com [inspiralis.com]
- 21. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
Pharmacokinetics and pharmacodynamics of Alatrofloxacin mesylate in preclinical animal models
An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Alatrofloxacin Mesylate
Introduction
This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antibiotic.[1][2] Developed for intravenous administration, alatrofloxacin is rapidly and extensively converted in vivo to its active form, trovafloxacin.[1][3] Trovafloxacin exhibits a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic microorganisms.[4][5] Its bactericidal action stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[2][5] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of alatrofloxacin and its active metabolite, trovafloxacin, as demonstrated in various preclinical animal models. The drug was withdrawn from the U.S. market in 2001 due to hepatotoxicity concerns.[6][7]
Mechanism of Action & Prodrug Conversion
Alatrofloxacin is designed for intravenous administration and is quickly hydrolyzed in the bloodstream to yield the active antibiotic, trovafloxacin.[2][8] Plasma concentrations of the prodrug, alatrofloxacin, fall below quantifiable levels within 5 to 10 minutes after the completion of a one-hour infusion.[1] This rapid conversion ensures that the systemic circulation is predominantly exposed to the active trovafloxacin. The bactericidal effect is then mediated by trovafloxacin's inhibition of DNA gyrase and topoisomerase IV.[2]
Pharmacokinetics in Preclinical Animal Models
The pharmacokinetics of trovafloxacin following the administration of its prodrug, alatrofloxacin, or trovafloxacin itself, have been characterized in several animal species.
Experimental Protocols: Pharmacokinetics
A typical pharmacokinetic study involves the following steps:
-
Animal Models : Healthy, adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys, New Zealand White rabbits) are used.[9][10]
-
Drug Administration : Alatrofloxacin is administered as a single intravenous (IV) infusion over a specific period (e.g., 1 hour), or trovafloxacin is given via IV or oral (PO) gavage.[9][10][11]
-
Sample Collection : Serial blood samples are collected from a cannulated vein (e.g., jugular vein) at predetermined time points post-dose.[10][11] Urine and feces may also be collected for excretion studies.[9][12] For tissue distribution, animals are sacrificed at various time points, and organs are harvested.[10]
-
Sample Analysis : Concentrations of alatrofloxacin and trovafloxacin in plasma, serum, urine, or tissue homogenates are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11]
-
Data Analysis : Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis.[8][10]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of trovafloxacin in various preclinical models.
Table 1: Pharmacokinetics of Trovafloxacin in Rats
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|
| IV | - | - | - | 0.7 | - | - | [9][13] |
| PO | 50 | 11.5 | 0.6 | 2.2 | - | 68 |[9][13] |
-
Distribution : The volume of distribution in rats after IV dosing was 0.9 L/kg.[9][13]
-
Protein Binding : Serum protein binding was high, averaging 92%.[9][13]
-
Excretion : Elimination in rats is primarily through biliary excretion.[9][13] After an oral dose, 99.8% of radioactivity was recovered in feces.[9] In bile duct-cannulated rats, 67.1% of the dose was recovered in bile.[9]
Table 2: Pharmacokinetics of Trovafloxacin in Dogs
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|
| IV (Alatrofloxacin) | 10 | - | - | 1.7 - 2.4 | - | - | [10] |
| IV (Trovafloxacin) | 5 | - | - | 1.8 | - | - | [9][10] |
| PO | 20 | 3.5 ± 1.5 | 2.3 ± 1.2 | 2.5 | - | 58 ± 41 |[9][10][13] |
-
Distribution : The volume of distribution was approximately 1.7 L/kg, and the drug penetrated well into tissues.[9][10][13]
-
Protein Binding : Serum protein binding averaged 75%.[9][13]
-
Excretion : Urinary recovery of the unchanged drug was less than 5%.[9][13] In non-cannulated dogs, 97.6% of an oral dose was recovered in feces.[12] In bile duct-cannulated dogs, 28.2% was recovered in bile and 45.6% in urine, suggesting that the cannulation procedure altered the drug's disposition.[12]
Table 3: Pharmacokinetics of Trovafloxacin in Monkeys (Cynomolgus)
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|
| IV | 20 | - | - | 7.0 | 47.1 ± 7.2 | - | [9][10] |
| PO | 20 | 5.2 | 2.3 | 7.5 | 54.3 ± 23.1 | 85 (or 115%) |[9][10][13] |
Note: One study reported 85% bioavailability, while another reported 115%, indicating complete absorption.[9][10]
-
Distribution : The volume of distribution after IV dosing was large at 4.3 L/kg.[9][10][13]
-
Protein Binding : Serum protein binding was the lowest among these species, averaging 66%.[9][13]
-
Excretion : Similar to dogs, urinary recovery of unchanged trovafloxacin was less than 5%.[9][13]
Table 4: Pharmacokinetics of Trovafloxacin in Rabbits (New Zealand White)
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|
| IV | 40 | - | - | 1.7 | 29.5 ± 15.4 | - | [10] |
| PO | 200 | 4.6 ± 0.3 | 1.2 ± 0.8 | 2.6 | 24.1 ± 8.4 | 16 |[10] |
-
Note : The longer half-life after oral administration was attributed to prolonged absorption due to trovafloxacin's low aqueous solubility.[10]
Pharmacodynamics in Preclinical Animal Models
The in vivo efficacy of alatrofloxacin/trovafloxacin has been evaluated in various infection models, demonstrating its potent bactericidal activity.
Experimental Protocols: Pharmacodynamics
Efficacy studies typically follow this methodology:
-
Infection Model : Animals are infected with a specific pathogen to induce a disease state. For example, guinea pigs are infected with Legionella pneumophila to create a pneumonia model, or rats are subjected to intra-abdominal inoculation with Escherichia coli and Bacteroides fragilis to induce sepsis and abscess formation.[4][14]
-
Treatment Regimen : A set time after infection, treatment is initiated. Alatrofloxacin is administered (e.g., intraperitoneally or intravenously) at a specific dose and frequency for a defined duration (e.g., 5 mg/kg once daily for 7 days).[14]
-
Efficacy Endpoints : The effectiveness of the treatment is assessed by monitoring survival rates, measuring the bacterial load in target tissues (e.g., lungs, abscesses), and observing the clearance of infection-induced lesions.[4][14]
-
Drug Concentration Measurement : In some studies, drug concentrations in tissues, such as intra-abdominal abscesses, are measured to correlate exposure with efficacy.[4]
Pharmacodynamic Efficacy
-
Legionellosis Model (Guinea Pigs) : In a Legionella pneumophila pneumonia model, trovafloxacin (administered as alatrofloxacin intraperitoneally at 5 mg/kg once daily for 7 days) resulted in a 100% survival rate.[14] It effectively cleared bacteria and lesions from the lungs by day 6 post-inoculation, and the lungs remained free of bacteria at day 28.[14] Trovafloxacin was superior to orally administered erythromycin (with or without rifampicin).[14]
-
Surgical Infection Models (Rats and Mice) : Trovafloxacin demonstrated significant efficacy in models of intra-abdominal sepsis.[4]
-
It protected mice from lethal infections caused by Gram-positive or Gram-negative organisms, including when co-inoculated with B. fragilis.[4]
-
In rat models of intra-abdominal sepsis (induced by E. coli and B. fragilis), trovafloxacin protected against lethal infection, reduced the formation of abscesses, and inhibited bacterial growth.[4]
-
Notably, trovafloxacin concentrations were found to be greater in intra-abdominal abscesses than in serum, highlighting its excellent tissue penetration.[4]
-
Conclusion
In preclinical animal models, this compound is a rapidly converted prodrug that delivers therapeutically effective concentrations of trovafloxacin. Pharmacokinetic studies in rats, dogs, monkeys, and rabbits reveal that trovafloxacin is characterized by good oral bioavailability (except in rabbits), significant protein binding, and a large volume of distribution, indicating extensive tissue penetration.[9][10] The primary route of elimination is non-renal, mainly through biliary excretion.[9][12] Pharmacodynamic studies confirm the potent in vivo efficacy of alatrofloxacin/trovafloxacin in treating serious bacterial infections, such as those caused by L. pneumophila and mixed aerobic/anaerobic pathogens found in surgical infections.[4][14] This preclinical data underscores the potent antibacterial profile of the compound, which was crucial for its initial development.
References
- 1. drugs.com [drugs.com]
- 2. tapermd.com [tapermd.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics and microbiology of trovafloxacin in animal models of surgical infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of Alatrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of trovafloxacin (CP-99,219), a new quinolone, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and excretion of trovafloxacin, a new quinolone antibiotic, in Sprague-Dawley rats and beagle dogs. Effect of bile duct cannulation on excretion pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. A comparative study on the efficacy of the new quinolone alatrofloxacin in the treatment of experimental legionellosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Alatrofloxacin Mesylate: A Technical Guide to its Impact on Bacterial DNA Replication and Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin mesylate is a synthetic fluoroquinolone antibiotic. It is the L-alanyl-L-alanyl prodrug of trovafloxacin, which is its active form.[1] As a member of the fluoroquinolone class, alatrofloxacin targets fundamental bacterial processes of DNA replication and repair, leading to potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts these vital cellular functions, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Although trovafloxacin and alatrofloxacin were withdrawn from the U.S. market due to hepatotoxicity, the study of their mechanism remains relevant for the development of new fluoroquinolones.[4]
Mechanism of Action: Inhibition of Bacterial DNA Replication
The primary antibacterial action of trovafloxacin, the active metabolite of alatrofloxacin, stems from its inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[5]
Targeting DNA Gyrase and Topoisomerase IV
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is the primary target of fluoroquinolones in most Gram-negative bacteria.[5] It introduces negative supercoils into the bacterial DNA, a process essential for the initiation of replication.[5] Topoisomerase IV, also a heterotetramer (ParC and ParE subunits), is the main target in many Gram-positive bacteria and is responsible for decatenating (unlinking) daughter chromosomes following replication.[5]
Trovafloxacin binds to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved. This ternary complex of drug, enzyme, and DNA obstructs the movement of the replication fork, leading to a rapid halt in DNA synthesis and ultimately, cell death.[2]
Quantitative Analysis of Enzyme Inhibition
The potency of trovafloxacin against its target enzymes has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) is a key metric for this assessment.
| Enzyme | Organism | IC50 (µg/mL) | Reference |
| DNA Gyrase | Enterococcus faecalis | Not explicitly provided, but noted to be less inhibited than Topoisomerase IV by trovafloxacin. | [6] |
| Topoisomerase IV | Enterococcus faecalis | Not explicitly provided, but identified as the primary target for trovafloxacin. | [6] |
| Topoisomerase IV | Staphylococcus aureus | Trovafloxacin was at least five times more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating topoisomerase IV-mediated DNA cleavage. | [7][8] |
Minimum Inhibitory Concentrations (MICs)
The in vitro activity of trovafloxacin against various bacterial isolates is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (with gyrA and/or grlA mutations) | 29 | 1 | 4 | [7][9] |
| Streptococcus pneumoniae | 55 | - | 0.125 | [10] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | MIC for MRSA MRGR3 was 0.03 µg/mL | - | [1] |
Impact on Bacterial DNA Repair: Induction of the SOS Response
The DNA double-strand breaks generated by the action of alatrofloxacin on DNA gyrase and topoisomerase IV are a potent trigger for the bacterial SOS response, a complex network of genes involved in DNA repair and damage tolerance.[11][12]
The SOS Signaling Pathway
The SOS response is regulated by two key proteins: LexA, a repressor protein, and RecA, an inducer protein. In the absence of DNA damage, LexA dimers bind to "SOS boxes" in the promoter regions of SOS genes, preventing their transcription.[11][13] When DNA damage occurs, single-stranded DNA (ssDNA) accumulates, which activates RecA. The activated RecA protein facilitates the autocatalytic cleavage of LexA, leading to the derepression of the SOS genes.[11][13] This allows for the expression of a variety of proteins involved in DNA repair, including error-prone DNA polymerases.[11][13]
Figure 1: SOS response pathway induced by alatrofloxacin.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of fluoroquinolones like alatrofloxacin on bacterial DNA replication enzymes.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP)
-
Test compound (Alatrofloxacin/Trovafloxacin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)
Procedure:
-
Prepare reaction mixtures on ice. For a 30 µL reaction, combine: 6 µL of 5X Assay Buffer, 0.5 µL of relaxed pBR322 DNA (e.g., 1 µg/µL), the desired volume of test compound solution, and nuclease-free water to a volume of 27 µL.
-
Add 3 µL of diluted DNA gyrase to each reaction tube. Include a no-enzyme control and a no-drug control.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of 2X Stop Solution/Loading Dye.
-
Vortex briefly and centrifuge to separate the phases.
-
Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis in 1X TAE buffer until the supercoiled and relaxed DNA forms are well separated.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.
Figure 2: Experimental workflow for DNA gyrase supercoiling assay.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles, and the inhibition of this process.
Materials:
-
Kinetoplast DNA (kDNA)
-
E. coli or S. aureus Topoisomerase IV
-
5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)2, 50 mM DTT, 10 mM ATP)
-
Test compound (Alatrofloxacin/Trovafloxacin)
-
Stop Solution/Loading Dye
-
Agarose, TAE buffer, and DNA stain
-
Chloroform/isoamyl alcohol (24:1)
Procedure:
-
On ice, prepare reaction mixtures. For a 30 µL reaction, combine: 6 µL of 5X Assay Buffer, 2 µL of kDNA (e.g., 100 ng/µL), the test compound, and nuclease-free water to a volume of 27 µL.
-
Add 3 µL of diluted topoisomerase IV to initiate the reaction. Include appropriate controls.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of 2X Stop Solution/Loading Dye.
-
Vortex and centrifuge.
-
Load the aqueous phase onto a 1% agarose gel.
-
Run electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Stain and visualize the gel. Inhibition is indicated by a reduction in the amount of decatenated minicircles.
In Vitro DNA Cleavage Assay
This assay measures the ability of fluoroquinolones to stabilize the covalent complex between the topoisomerase and DNA, resulting in DNA cleavage upon denaturation of the enzyme.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
DNA gyrase or topoisomerase IV
-
Reaction Buffer
-
Test compound (Alatrofloxacin/Trovafloxacin)
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose, TAE buffer, and DNA stain
Procedure:
-
Set up reaction mixtures on ice containing reaction buffer, supercoiled plasmid DNA, and the test compound.
-
Add the topoisomerase enzyme and incubate at 37°C for 30-60 minutes to allow complex formation.
-
Stop the reaction and denature the enzyme by adding SDS to a final concentration of 1%.
-
Add proteinase K and incubate further to digest the protein.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain and visualize the gel. The presence of linearized plasmid DNA indicates drug-induced cleavage.
Logical Relationship of Alatrofloxacin's Mechanism of Action
The antibacterial effect of alatrofloxacin is a cascade of events beginning with its conversion to the active form, trovafloxacin, and culminating in bacterial cell death. The following diagram illustrates the logical progression of this mechanism.
Figure 3: Logical flow of alatrofloxacin's mechanism of action.
Conclusion
This compound, through its active form trovafloxacin, exerts a potent bactericidal effect by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. This leads to the inhibition of DNA replication and the formation of double-strand DNA breaks, which subsequently trigger the SOS DNA repair pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of antibiotic drug development. Understanding these intricate mechanisms is crucial for the rational design of new and more effective fluoroquinolone antibiotics that can combat the growing threat of bacterial resistance.
References
- 1. Comparison of Levofloxacin, Alatrofloxacin, and Vancomycin for Prophylaxis and Treatment of Experimental Foreign-Body-Associated Infection by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of in vitro activity of trovafloxacin against gram-positive and gram-negative organisms with quinolones and beta-lactam antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of trovafloxacin compared with those of other fluoroquinolones against purified topoisomerases and gyrA and grlA mutants of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
Alatrofloxacin Mesylate: A Technical Guide to its Potential for Off-Target Effects in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin, was withdrawn from the market due to severe, idiosyncratic hepatotoxicity. This technical guide provides an in-depth analysis of the potential off-target effects of alatrofloxacin mesylate observed in cellular models. While its on-target mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, preclinical and investigational studies have revealed interactions with multiple mammalian cellular components and pathways. This document summarizes key findings, presents available quantitative data, details relevant experimental protocols, and visualizes the implicated cellular mechanisms to serve as a comprehensive resource for researchers in drug development and toxicology. The primary off-target effects discussed include immunomodulation, mitochondrial dysfunction, and potential interactions with mammalian topoisomerases and collagen synthesis.
Introduction
Alatrofloxacin is a mesylate salt and a prodrug that is rapidly converted to trovafloxacin in the body. Trovafloxacin belongs to the fluoroquinolone class of antibiotics, known for their broad-spectrum antibacterial activity. The primary mechanism of action of fluoroquinolones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[1] Despite its efficacy, the clinical use of trovafloxacin was severely restricted and ultimately discontinued due to a significant risk of severe, unpredictable liver injury.[2] This has prompted further investigation into the off-target effects of the compound in mammalian cells to understand the underlying mechanisms of its toxicity. This guide focuses on the cellular-level off-target effects of alatrofloxacin and its active form, trovafloxacin.
Off-Target Effects in Cellular Models
Immunomodulatory and Pro-inflammatory Effects
Studies utilizing the human monocytic cell line THP-1 have demonstrated that alatrofloxacin and trovafloxacin can modulate immune responses.
Key Findings:
-
Cytokine Release: In a study on human THP-1 monocytes, alatrofloxacin was shown to possess immunosuppressive activity. Within the first hour of phagocytosis of bacteria, the drug triggered a lytic mechanism involving the release of cyclic AMP (c-AMP), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and nitric oxide. However, this effect was transient, with these inflammatory processes returning to normal or below-normal levels between 2 and 4 hours.[3]
-
Suppression of Cytokine Synthesis: Trovafloxacin, at clinically achievable concentrations (1, 5, and 10 µg/mL), suppressed the in vitro synthesis of several cytokines, including IL-1α, IL-1β, IL-6, IL-10, granulocyte-macrophage colony-stimulating factor (GM-CSF), and TNF-α in lipopolysaccharide (LPS)-stimulated human monocytes.[4][5] This effect was not due to cytotoxicity at the tested concentrations.[5]
-
Macrophage Polarization: Trovafloxacin has been shown to drive pro-inflammatory M1-like macrophage polarization, which contributes to its hepatotoxicity.[6]
Quantitative Data Summary:
| Cell Line | Treatment | Effect | Concentration(s) | Reference(s) |
| Human THP-1 Monocytes | Alatrofloxacin | Transient increase in TNF-α, IL-1, IL-6, NO, and c-AMP | Not specified in abstract | [3] |
| Human Monocytes | Trovafloxacin | Suppression of IL-1α, IL-1β, IL-6, IL-10, GM-CSF, and TNF-α synthesis | 1, 5, 10 µg/mL | [4][5] |
Experimental Protocol: Assessment of Cytokine Release in THP-1 Cells
This protocol is a generalized procedure based on common methods for studying cytokine release in LPS-stimulated THP-1 cells.
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 10^6 cells/mL and treat with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before treatment.
-
-
Treatment and Stimulation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations in the cell culture medium.
-
Pre-treat the differentiated THP-1 cells with various concentrations of alatrofloxacin for a specified period (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, for a designated time (e.g., 4, 8, or 24 hours). Include appropriate vehicle controls.
-
-
Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Construct dose-response curves for the effect of alatrofloxacin on the production of each cytokine.
-
If applicable, calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of cytokine production.
-
Signaling Pathway and Experimental Workflow:
Mitochondrial Toxicity and Oxidative Stress
A significant body of evidence points to mitochondrial dysfunction as a key contributor to the hepatotoxicity of trovafloxacin.
Key Findings:
-
Mitochondrial Peroxynitrite Stress: Trovafloxacin has been shown to enhance hepatic mitochondrial peroxynitrite stress in a mouse model with underlying mitochondrial dysfunction. This was associated with an increased production of mitochondrial nitric oxide (NO) and mitochondrial Ca2+.[7]
-
Reactive Oxygen Species (ROS) Formation: In a 3D human microphysiological liver model, trovafloxacin treatment led to the accumulation of mitochondrial ROS and depletion of hepatic glutathione.[2]
-
Gene Expression Changes: Microarray analysis of human hepatocytes and HepG2 cells treated with trovafloxacin revealed changes in the expression of genes involved in mitochondrial function.[8]
Quantitative Data Summary:
Experimental Protocol: Assessment of Mitochondrial Nitric Oxide Production
This protocol outlines a general method for measuring mitochondrial NO production using the fluorescent probe DAF-FM diacetate (a more sensitive analog of DAF-2).
-
Cell Culture:
-
Culture hepatocytes (e.g., HepG2 or primary human hepatocytes) in appropriate medium and conditions.
-
-
Cell Loading with Fluorescent Probe:
-
Prepare a stock solution of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate in high-quality anhydrous DMSO.
-
Dilute the stock solution into a suitable buffer to a final working concentration (typically 1-10 µM).
-
Incubate the cells with the DAF-FM diacetate solution for 20-60 minutes at 37°C, protected from light.
-
-
Treatment:
-
Wash the cells to remove excess probe and replace with fresh medium.
-
Allow the cells to incubate for an additional 15-30 minutes to permit complete de-esterification of the intracellular probe.
-
Treat the cells with various concentrations of this compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~495 nm and emission at ~515 nm.
-
The increase in fluorescence intensity corresponds to the level of nitric oxide production.
-
Signaling Pathway and Experimental Workflow:
Inhibition of Mammalian Topoisomerases
While the primary targets of fluoroquinolones are bacterial topoisomerases, their potential to interact with mammalian topoisomerases has been a subject of investigation, particularly in relation to certain adverse effects.
Key Findings:
-
Inhibition of DNA Relaxation: Studies on other fluoroquinolones, such as ciprofloxacin and gemifloxacin, have shown that at high concentrations (in the range of 200-300 µM), they can inhibit the DNA relaxation activity of human topoisomerase IIα and IIβ.[9] However, these concentrations are significantly higher than those typically achieved in patients.[10]
-
Lack of DNA Cleavage Poisoning: Unlike some anticancer drugs that target topoisomerases, the fluoroquinolones studied did not significantly increase DNA cleavage mediated by human topoisomerase II, suggesting they do not act as "poisons" for the human enzymes in the same manner.[9]
Quantitative Data Summary:
| Fluoroquinolone | Target | Effect | Concentration(s) | Reference(s) |
| Ciprofloxacin | Human Topoisomerase IIα/IIβ | Inhibition of DNA relaxation | ~200-300 µM | [9] |
| Gemifloxacin | Human Topoisomerase IIα/IIβ | Inhibition of DNA relaxation | ~200-300 µM | [9] |
Experimental Protocol: Human Topoisomerase II DNA Relaxation Assay
This is a generalized protocol for an in vitro assay to assess the inhibition of human topoisomerase II.
-
Reaction Setup:
-
Prepare a reaction mixture containing purified human topoisomerase IIα or IIβ enzyme, supercoiled plasmid DNA (e.g., pBR322), and an ATP-containing reaction buffer (typically including Tris-HCl, KCl, MgCl2, and DTT).
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the topoisomerase enzyme.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for DNA relaxation.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
-
Data Interpretation:
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA substrate.
-
Logical Relationship Diagram:
Effects on Collagen Synthesis
Tendonitis and tendon rupture are known, albeit rare, side effects of fluoroquinolone therapy, suggesting a potential impact on collagen metabolism.
Key Findings:
-
Inhibition of Dioxygenases: Some fluoroquinolones have been shown to be iron chelators, which can lead to the inhibition of α-ketoglutarate-dependent dioxygenases. These enzymes, including collagen prolyl 4-hydroxylases, are crucial for collagen maturation.
-
Reduced Collagen Production: Studies on other fluoroquinolones, such as ciprofloxacin, have demonstrated a negative effect on collagen type I formation in human fibroblasts at high concentrations.[11]
Quantitative Data Summary:
Specific IC50 values for the inhibition of collagen synthesis by alatrofloxacin in cellular models are not well-documented in publicly available literature.
Experimental Protocol: Sirius Red Collagen Assay
This protocol provides a general method for quantifying total collagen production by fibroblasts in culture.
-
Cell Culture and Treatment:
-
Culture human fibroblasts in a suitable medium.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
-
Collagen Staining:
-
After treatment, fix the cells with a suitable fixative (e.g., Kahle's fixative).
-
Stain the fixed cells with a Picro-Sirius Red solution for 1 hour. This solution specifically binds to collagen fibers.
-
-
Washing and Elution:
-
Wash the stained cells with acidified water to remove unbound dye.
-
Elute the bound dye from the collagen by adding a basic solution (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the eluate to a 96-well plate.
-
Measure the absorbance of the eluate at a wavelength of 540-570 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of collagen in the sample. A standard curve using known concentrations of collagen should be prepared to quantify the results.
-
Experimental Workflow Diagram:
Discussion and Future Directions
The available evidence from cellular models strongly suggests that this compound and its active metabolite, trovafloxacin, have the potential for significant off-target effects. The most concerning of these is the cascade of events leading to hepatotoxicity, which appears to involve a complex interplay of immunomodulation and mitochondrial dysfunction. While the immunomodulatory effects show a biphasic response, the sustained mitochondrial stress, particularly in susceptible individuals, is a plausible mechanism for the observed liver injury.
The inhibition of mammalian topoisomerases and collagen synthesis by fluoroquinolones represents a class effect that may contribute to other, less severe, adverse events. However, for alatrofloxacin specifically, these effects are less well-characterized than its profound impact on liver cells.
Future research should focus on several key areas:
-
Quantitative Dose-Response Studies: There is a critical need for detailed in vitro studies to determine the precise concentrations at which alatrofloxacin and trovafloxacin induce their off-target effects, including the generation of IC50 values for cytotoxicity, cytokine modulation, and mitochondrial dysfunction in relevant human cell lines.
-
Mechanism of Idiosyncratic Toxicity: Further investigation using advanced cellular models, such as co-cultures of hepatocytes and immune cells or organ-on-a-chip systems, is warranted to better understand the idiosyncratic nature of trovafloxacin-induced liver injury.
-
Role of Metabolism: The role of specific reactive metabolites of trovafloxacin in mediating its off-target effects needs to be more thoroughly elucidated.
Conclusion
This technical guide has synthesized the current understanding of the potential off-target effects of this compound in cellular models. The data clearly indicate that beyond its intended antibacterial action, alatrofloxacin/trovafloxacin interacts with key mammalian cellular pathways, leading to immunomodulation and mitochondrial toxicity, which are likely contributors to its observed hepatotoxicity. While some effects on topoisomerases and collagen synthesis may be class-wide for fluoroquinolones, the severe liver injury associated with trovafloxacin underscores the importance of comprehensive off-target profiling in drug development. The provided experimental frameworks and visualizations offer a foundation for further research into the complex toxicological profile of this compound.
References
- 1. Idiosyncratic Drug-Induced Liver Injury and the Role of Inflammatory Stress with an Emphasis on an Animal Model of Trovafloxacin Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of alatrofloxacin, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of trovafloxacin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trovafloxacin-induced gene expression changes in liver-derived in vitro systems: comparison of primary human hepatocytes to HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Investigating the Immunomodulatory Properties of Alatrofloxacin Mesylate In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alatrofloxacin, the L-alanyl-L-alanine prodrug of the fluoroquinolone antibiotic trovafloxacin, has demonstrated significant immunomodulatory properties in vitro beyond its primary antibacterial activity. This technical guide provides an in-depth overview of the current understanding of these effects, with a focus on its impact on cytokine production by monocytes and macrophages. Experimental evidence points towards a complex, concentration- and time-dependent modulation of inflammatory responses, primarily characterized by an initial pro-inflammatory surge followed by a potent anti-inflammatory phase. This is largely attributed to the regulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this area.
Introduction
Fluoroquinolone antibiotics are known to possess immunomodulatory capabilities that can influence the host's immune response to infection and inflammation.[1] Alatrofloxacin mesylate, which is rapidly converted to its active form, trovafloxacin, in vivo, has been the subject of investigations into these off-target effects.[2][3] Understanding the intricate ways in which this compound interacts with immune cells is crucial for optimizing its therapeutic use and exploring potential new applications in inflammatory and autoimmune disorders. This guide focuses on the in vitro effects of this compound on key aspects of the immune response, including cytokine secretion and the signaling cascades that govern these processes.
Modulation of Cytokine Production
The immunomodulatory activity of Alatrofloxacin is prominently observed through its influence on the production of cytokines by monocytes and macrophages, key orchestrators of the inflammatory response.
Biphasic Effect on THP-1 Monocytes
In vitro studies using the human monocytic cell line THP-1 have revealed a biphasic effect of Alatrofloxacin on cytokine release following phagocytosis of bacteria.[4][5] Initially, within the first hour of exposure, Alatrofloxacin appears to activate a lytic mechanism, leading to an increase in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[4][5] This initial pro-inflammatory response is also accompanied by the release of cyclic AMP (c-AMP) and nitric oxide.[4][5] However, this effect is transient. Between 2 and 4 hours post-exposure, the inflammatory processes are reversed, with the levels of these cytokines returning to normal or below baseline, indicating a subsequent and potent anti-inflammatory effect.[4][5]
Suppression of Cytokines in Human Monocytes by Trovafloxacin
Research on trovafloxacin, the active metabolite of alatrofloxacin, has provided more detailed quantitative insights into its suppressive effects on cytokine production by human monocytes.[3][6][7] In studies using lipopolysaccharide (LPS) or heat-killed Staphylococcus aureus (Pansorbin) to stimulate monocytes, trovafloxacin demonstrated a concentration-dependent suppression of a broad range of pro-inflammatory and immunomodulatory cytokines.[3][6]
Data Presentation: Trovafloxacin-Mediated Inhibition of Cytokine Production in LPS-Stimulated Human Monocytes
| Cytokine | Trovafloxacin Concentration (µg/mL) | Mean Percentage Inhibition (%) | P-value |
| IL-1α | 1 | 42.4 | 0.039 |
| 5 | 77.5 | 0.001 | |
| 10 | 92.7 | 0.001 | |
| IL-1β | 1 | 22.5 | 0.302 |
| 5 | 82.5 | 0.106 | |
| 10 | 94.7 | 0.010 | |
| IL-6 | 1 | 15.3 | 0.452 |
| 5 | 92.7 | 0.010 | |
| 10 | 100.0 | 0.008 | |
| IL-10 | 1 | 23.7 | 0.571 |
| 5 | 87.0 | 0.116 | |
| 10 | 100.0 | 0.087 | |
| GM-CSF | 1 | 18.9 | 0.527 |
| 5 | 97.6 | 0.038 | |
| 10 | 100.0 | 0.036 | |
| TNF-α | 1 | 31.8 | 0.132 |
| 5 | 82.1 | 0.002 | |
| 10 | 93.1 | 0.006 |
Data extracted from Khan et al., 1998.[6]
Data Presentation: Trovafloxacin-Mediated Inhibition of Cytokine Production in Pansorbin-Stimulated Human Monocytes
| Cytokine | Trovafloxacin Concentration (µg/mL) | Mean Percentage Inhibition (%) | P-value |
| IL-1α | 1 | 13.2 | 0.621 |
| 5 | 56.3 | 0.107 | |
| 10 | 85.5 | 0.052 | |
| IL-1β | 1 | 0.09 | 0.968 |
| 5 | 4.0 | 0.456 | |
| 10 | 43.9 | 0.051 | |
| IL-6 | 1 | 7.8 | 0.001 |
| 5 | 14.2 | 0.007 | |
| 10 | 51.6 | 0.009 | |
| IL-10 | 1 | 39.0 | 0.423 |
| 5 | 46.5 | 0.331 | |
| 10 | 82.5 | 0.108 | |
| GM-CSF | 1 | -31.8 | 0.518 |
| 5 | 4.1 | 0.748 | |
| 10 | 34.7 | 0.100 | |
| TNF-α | 1 | 0.84 | 0.859 |
| 5 | 5.47 | 0.424 | |
| 10 | 10.1 | 0.204 |
Data extracted from Khan et al., 1998.[6]
Effects on Lymphocyte Proliferation
The effect of Alatrofloxacin and its active metabolite, trovafloxacin, on lymphocyte proliferation is not well-documented in the currently available scientific literature. While some studies have investigated the impact of other fluoroquinolones, such as ciprofloxacin, on lymphocyte proliferation, the results have been conflicting. Some studies report an inhibition of mitogen-stimulated lymphocyte proliferation, while others suggest no significant effect or even an enhancement of proliferation and Interleukin-2 (IL-2) production.[4][8] This discrepancy highlights the need for direct experimental investigation into the effects of this compound on lymphocyte proliferation to fully characterize its immunomodulatory profile.
Underlying Signaling Pathways
The immunomodulatory effects of Alatrofloxacin and other fluoroquinolones are mediated through their influence on critical intracellular signaling pathways that regulate gene expression of inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, and its modulation is a key mechanism for the anti-inflammatory effects of many compounds.[1] Fluoroquinolones, in general, have been shown to inhibit the activation of NF-κB.[2] This inhibition is thought to occur, at least in part, through the modulation of upstream signaling components. For instance, some fluoroquinolones have been shown to interfere with the binding of LPS to Toll-like receptor 4 (TLR4), a critical initiating step in the NF-κB activation cascade in response to bacterial endotoxins.[2]
References
- 1. Immunomodulatory effects of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin Induces an Immunomodulatory Stress Response in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of alatrofloxacin, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Effect of trovafloxacin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ciprofloxacin on mitogen-stimulated lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Alatrofloxacin Mesylate: A Post-Market Withdrawal Perspective on its Basic Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Alatrofloxacin mesylate, a prodrug of the fluoroquinolone antibiotic trovafloxacin, was voluntarily withdrawn from the market due to concerns of severe hepatotoxicity. Despite its clinical discontinuation, the unique biological activities of alatrofloxacin and its active metabolite, trovafloxacin, continue to offer valuable insights for basic scientific research. This technical guide explores the post-market applications of this compound in fundamental research, focusing on its established antibacterial mechanism and its less-explored immunomodulatory effects. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of key quantitative data to support its use as a research tool.
Core Mechanisms of Action
Alatrofloxacin's primary applications in basic research stem from its two main biological activities: antibacterial action and immunomodulation.
Antibacterial Activity: Inhibition of Bacterial Type II Topoisomerases
As a member of the fluoroquinolone class, the bactericidal action of alatrofloxacin (through its active form, trovafloxacin) is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their proper segregation into daughter cells.
Trovafloxacin stabilizes the covalent complex between these enzymes and the DNA, leading to double-strand breaks and ultimately cell death.[2] Research indicates that in Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is the primary target, while in many Gram-negative bacteria, DNA gyrase is the principal target.[3][4]
Immunomodulatory and Anti-Inflammatory Effects
Beyond its antimicrobial properties, alatrofloxacin exhibits significant immunomodulatory and anti-inflammatory effects.[3][5] These effects are primarily observed through the suppression of pro-inflammatory cytokine production in immune cells, particularly monocytes and macrophages.[3][5][6]
Studies utilizing the human monocytic cell line, THP-1, have demonstrated that alatrofloxacin can modulate the cellular response to inflammatory stimuli such as lipopolysaccharide (LPS).[3][5] The proposed mechanism involves the inhibition of key signaling pathways that regulate the expression of inflammatory genes. While the precise pathway for alatrofloxacin has not been fully elucidated, evidence for other fluoroquinolones suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the biological activity of trovafloxacin, the active form of alatrofloxacin.
Table 1: Inhibition of Bacterial Topoisomerases by Trovafloxacin
| Target Enzyme | Bacterial Species | IC50 (μg/mL) | Comparator Drug (IC50, μg/mL) | Reference |
| Topoisomerase IV | Enterococcus faecalis | Not explicitly stated, but implied to be the primary target | Ciprofloxacin (9.30), Levofloxacin (8.49) | [3] |
| DNA Gyrase | Enterococcus faecalis | Not explicitly stated, but implied to be the secondary target | Ciprofloxacin (27.8), Levofloxacin (28.1) | [3] |
| Topoisomerase IV | Staphylococcus aureus | At least 5x more potent than ciprofloxacin | Ciprofloxacin (MIC for resistant mutant: 4-8) | [5] |
| DNA Gyrase | Streptococcus pneumoniae | Secondary target | Ciprofloxacin (MIC for resistant mutant: 4-8) | [8] |
| Topoisomerase IV | Streptococcus pneumoniae | Primary target | Ciprofloxacin (MIC for resistant mutant: 4-8) | [8] |
Note: Direct IC50 values for trovafloxacin were not consistently available in the reviewed literature. The table reflects its relative potency and primary target identification from comparative studies.
Table 2: Immunomodulatory Effects of Trovafloxacin on Cytokine Production in LPS-Stimulated Human Monocytes
| Cytokine | Trovafloxacin Concentration (μg/mL) | Mean Percentage Inhibition (%) | P-value | Reference |
| IL-1α | 5 | 77.5 | 0.001 | [6] |
| 10 | 92.7 | 0.001 | [6] | |
| IL-1β | 5 | 82.5 | 0.106 | [6] |
| 10 | 94.7 | 0.010 | [6] | |
| IL-6 | 5 | 92.7 | 0.010 | [6] |
| 10 | 100.0 | 0.008 | [6] | |
| IL-10 | 5 | 87.0 | 0.116 | [6] |
| 10 | 100.0 | 0.087 | [6] | |
| GM-CSF | 5 | 97.6 | 0.038 | [6] |
| 10 | 100.0 | 0.036 | [6] | |
| TNF-α | 5 | 82.1 | 0.002 | [6] |
| 10 | 93.1 | 0.006 | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving alatrofloxacin, adapted from established protocols for fluoroquinolones and immunomodulatory studies.
In Vitro Inhibition of DNA Gyrase Supercoiling Assay
This assay determines the ability of alatrofloxacin (as trovafloxacin) to inhibit the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 125 mM KCl, 25 mM MgCl2, 2.5 mM DTT, 9 mM spermidine, 3.25 mM ATP)
-
This compound (to be converted to trovafloxacin in situ or use trovafloxacin directly) dissolved in a suitable solvent (e.g., DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing 1X Assay Buffer, relaxed pBR322 DNA (e.g., 0.2 μg), and varying concentrations of trovafloxacin.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil 50% of the substrate DNA).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel, visualize the DNA bands, and quantify the percentage of supercoiled DNA in each reaction.
-
The IC50 value is the concentration of trovafloxacin that results in a 50% reduction in the supercoiling activity compared to the no-drug control.
In Vitro Inhibition of Topoisomerase IV Decatenation Assay
This assay measures the ability of trovafloxacin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA)
-
5X Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl2, 500 mM potassium glutamate, 5 mM DTT, 5 mM ATP)
-
Trovafloxacin
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Set up reaction mixtures containing 1X Assay Buffer, kDNA (e.g., 0.2 μg), and a range of trovafloxacin concentrations.
-
Start the reaction by adding topoisomerase IV (e.g., 1 unit, the amount required to decatenate 50% of the kDNA).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction and deproteinize as in the gyrase assay.
-
Analyze the products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Stain and visualize the gel to determine the extent of decatenation.
-
Calculate the IC50 as the drug concentration that inhibits decatenation by 50%.
In Vitro Cytokine Release Assay in THP-1 Monocytes
This protocol details the investigation of alatrofloxacin's immunomodulatory effects on cytokine release from stimulated human monocytic cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for human TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 cells in suspension in RPMI-1640 medium.
-
For differentiation into macrophage-like cells, seed THP-1 cells in 96-well plates and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours. Differentiated cells will become adherent.
-
-
Cell Stimulation and Treatment:
-
Wash the cells (either undifferentiated or PMA-differentiated) with fresh medium.
-
Pre-treat the cells with various concentrations of alatrofloxacin for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include appropriate controls (no treatment, LPS alone, alatrofloxacin alone).
-
Incubate for a designated period (e.g., 24 hours) to allow for cytokine production and release into the supernatant.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each alatrofloxacin concentration relative to the LPS-only control.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the research applications of alatrofloxacin.
Caption: Antibacterial mechanism of Alatrofloxacin.
Caption: Proposed immunomodulatory pathway of Alatrofloxacin.
Caption: Workflow for in vitro cytokine release assay.
Conclusion
Despite its withdrawal from clinical use, this compound remains a valuable tool for basic research. Its well-defined antibacterial mechanism of action provides a classic example of fluoroquinolone activity for studies on bacterial physiology and drug resistance. Furthermore, its pronounced immunomodulatory effects offer a compelling avenue for investigating the complex interplay between antibiotics and the host immune response. The data and protocols presented in this guide are intended to facilitate the continued use of alatrofloxacin in a research context, enabling further discoveries in the fields of microbiology, immunology, and drug development. Researchers should, however, remain mindful of its known hepatotoxic potential and handle the compound with appropriate safety precautions.
References
- 1. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical synthesis and purification of Alatrofloxacin mesylate for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Alatrofloxacin Mesylate
Abstract
This compound is the L-alanyl-L-alanine prodrug of trovafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Its enhanced solubility makes it suitable for intravenous administration.[2] This guide provides a detailed overview of the chemical synthesis and purification of this compound for laboratory applications, based on established methodologies. The synthesis is a multi-step process culminating in the formation of the active pharmaceutical ingredient. Purification is critical to ensure the removal of impurities. This document outlines the necessary protocols, quantitative data, and experimental workflows.
Chemical Profile
| Property | Value |
| Chemical Name | (1α, 5α, 6α)-L-alanyl-N-[3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide, monomethanesulfonate[3] |
| Molecular Formula | C₂₆H₂₅F₃N₆O₅ • CH₄O₃S |
| Molecular Weight | 654.62 g/mol [4] |
| Appearance | White to light yellow powder[3][5] |
| CAS Number | 146961-77-5[6] |
| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV |
Synthesis of this compound
The synthesis of this compound is a complex process. The core of the synthesis involves the coupling of the trovafloxacin core with an L-alanyl-L-alanine dipeptide. The primary synthesis route is detailed in U.S. Patent Nos. 5,164,402 and 5,229,396, with an alternative process described in International Patent Publication WO 97/00268.[7][8]
General Synthesis Workflow
The overall synthetic strategy involves the preparation of the trovafloxacin nucleus followed by the coupling with the protected dipeptide and subsequent deprotection and salt formation.
Experimental Protocol (Conceptual)
The following is a conceptual protocol based on the general principles of peptide coupling and fluoroquinolone synthesis. The specific details would be found within the cited patents.
Step 1: Synthesis of the Trovafloxacin Core The synthesis of the trovafloxacin core, (1α, 5α, 6α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is a multi-step process that is not detailed here but is a prerequisite for the synthesis of Alatrofloxacin.
Step 2: Preparation of the Protected Dipeptide L-alanyl-L-alanine is protected, for example, with a Boc (tert-butoxycarbonyl) group on the N-terminus to prevent self-coupling during the subsequent reaction.
Step 3: Coupling Reaction The protected L-alanyl-L-alanine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). This activated dipeptide is then reacted with the amino group of the trovafloxacin core in a suitable aprotic solvent like dimethylformamide (DMF).
Step 4: Deprotection The protecting group (e.g., Boc) is removed from the N-terminus of the dipeptide side chain. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA).
Step 5: Salt Formation The free base of Alatrofloxacin is dissolved in a suitable solvent, and a stoichiometric amount of methanesulfonic acid is added to form the mesylate salt. The product is then typically precipitated or crystallized from the solution.
Purification of this compound
Purification is essential to remove unreacted starting materials, by-products, and any small polar impurities.[8] A specific purification procedure is mentioned in patent PE103799A1.[9] High-performance liquid chromatography (HPLC) is a key analytical technique for assessing purity.[10]
Purification Workflow
Experimental Protocol (Conceptual)
Step 1: Recrystallization The crude this compound is dissolved in a minimal amount of a hot solvent in which it is soluble. The solution is then allowed to cool slowly, promoting the formation of crystals of the pure product, while impurities remain in the mother liquor. The choice of solvent is critical and may involve a mixture of solvents to achieve the desired solubility profile.
Step 2: Filtration and Washing The crystallized product is collected by filtration. The filter cake is then washed with a cold solvent or an anti-solvent in which the product is sparingly soluble to remove any remaining mother liquor and surface impurities.
Step 3: Drying The purified this compound is dried under vacuum at a controlled temperature to remove residual solvents.
Quantitative Data
The following table summarizes conceptual quantitative data that would be targeted in a laboratory synthesis. Actual yields and purity will vary depending on the specific reaction conditions and scale.
| Parameter | Target Value | Method of Analysis |
| Overall Yield | > 60% | Gravimetric |
| Purity (by HPLC) | > 99.0% | HPLC-UV |
| Residual Solvents | < 0.5% | Gas Chromatography |
| Water Content | < 2.0% | Karl Fischer |
Conclusion
The synthesis and purification of this compound for laboratory use require a multi-step process involving peptide coupling and careful purification. Adherence to established protocols, such as those outlined in the referenced patents, is crucial for obtaining a high-purity product. The workflows and conceptual protocols provided in this guide offer a framework for researchers and scientists in the field of drug development. For detailed, step-by-step instructions, consultation of the primary patent literature is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tapermd.com [tapermd.com]
- 4. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 5. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. EP1121933A1 - Premixed alatrofloxacin injectable compositions - Google Patents [patents.google.com]
- 8. ES2214716T3 - PARENTERAL COMPOSITIONS OF ALATROFLOXACINO. - Google Patents [patents.google.com]
- 9. PE103799A1 - ALATROFLOXACINO MESYLATE PURIFICATION PROCEDURE - Google Patents [patents.google.com]
- 10. MXPA00001142A - Alatrofloxacin parenteral compositions - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Alatrofloxacin Mesylate in a Murine Model of Systemic Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Following intravenous administration, alatrofloxacin is rapidly converted to the active compound, trovafloxacin. The bactericidal action of trovafloxacin is mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[1] This document provides detailed application notes and experimental protocols for the use of this compound in a murine model of systemic bacterial infection, a critical step in the preclinical evaluation of novel antimicrobial agents.
Mechanism of Action
Trovafloxacin, the active metabolite of alatrofloxacin, targets and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. By binding to these enzymes, trovafloxacin traps them in a complex with DNA, leading to double-strand DNA breaks and ultimately bacterial cell death.
Caption: Mechanism of action of alatrofloxacin.
Data Presentation
The efficacy of trovafloxacin (from alatrofloxacin administration) in a murine model of systemic infection can be quantified by determining the 50% protective dose (PD50). The following tables summarize the in vivo efficacy of trovafloxacin against systemic infections caused by various bacterial pathogens in mice.
Table 1: In Vivo Efficacy of Trovafloxacin against Streptococcus pneumoniae in a Murine Sepsis Model [2][3]
| Bacterial Strain | Penicillin Susceptibility | Minimum Lethal Dose (MLD) (CFU/mL) | Trovafloxacin PD50 (mg/kg) |
| S. pneumoniae 2154 | Susceptible | 1.0 x 10^4 | 22.8 |
| S. pneumoniae 2216 | Intermediate | 2.5 x 10^3 | 11.5 |
| S. pneumoniae 2401 | Resistant | 1.0 x 10^3 | 10.8 |
Table 2: Pharmacokinetic Parameters of Trovafloxacin in Mice [4]
| Parameter | Value |
| Dosing | Single subcutaneous dose of 150 mg/kg |
| Peak Serum Concentration (Cmax) | 67 µg/mL |
| Time to Peak Concentration (Tmax) | 1.76 hours |
| Half-life (t1/2) | 2.9 hours |
| Area Under the Curve (AUC0–24h) | 457.7 mg·h/L |
Experimental Protocols
The following protocols are designed to establish a lethal systemic bacterial infection in mice to evaluate the efficacy of this compound.
Protocol 1: Murine Model of Systemic Streptococcus pneumoniae Infection[2][3]
This protocol details the induction of a lethal intraperitoneal infection with Streptococcus pneumoniae and the subsequent evaluation of alatrofloxacin's protective effect.
Materials:
-
Specific pathogen-free, immunocompetent mice (e.g., CD-1 or similar strain), 18-22 g.
-
Streptococcus pneumoniae strains (e.g., penicillin-susceptible, -intermediate, and -resistant strains).
-
Todd-Hewitt broth supplemented with 5% yeast extract.
-
Sheep blood agar plates.
-
Sterile 0.9% saline.
-
This compound for injection.
-
Sterile syringes and needles (27-gauge or similar).
Experimental Workflow:
Caption: Experimental workflow for alatrofloxacin efficacy testing.
Procedure:
-
Bacterial Preparation:
-
Culture S. pneumoniae strains in Todd-Hewitt broth supplemented with 5% yeast extract at 37°C in a 5% CO2 atmosphere to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration. The final inoculum concentration should be confirmed by plating serial dilutions on sheep blood agar plates.
-
-
Determination of Minimum Lethal Dose (MLD):
-
Perform serial tenfold dilutions of the bacterial suspension.
-
Inject 0.5 mL of each dilution intraperitoneally (i.p.) into groups of 10 mice.
-
Observe the mice for 48 hours and record mortality.
-
The MLD is the lowest bacterial concentration that results in 100% mortality within 48 hours.
-
-
Infection and Treatment:
-
Infect groups of 10 mice per treatment dose with 0.5 mL of the predetermined MLD of the S. pneumoniae strain via i.p. injection.
-
One hour after bacterial inoculation, administer a single subcutaneous (s.c.) dose of this compound at the dorsal base of the neck.
-
Prepare serial dilutions of alatrofloxacin to cover a range of doses (e.g., 0.5–32 mg/kg) in a volume of 0.2 mL.
-
Include a control group that receives a placebo (vehicle) instead of the antibiotic.
-
-
Observation and Data Analysis:
-
Monitor the mice for mortality for 5 days post-infection.
-
Calculate the 50% protective dose (PD50) using a suitable statistical method (e.g., probit analysis).
-
Protocol 2: Murine Model of Systemic Gram-Negative Infection (Synthesized Protocol)
This protocol is a synthesized methodology for inducing a lethal systemic infection with a Gram-negative pathogen, such as Escherichia coli, and evaluating the efficacy of alatrofloxacin. It is based on established murine sepsis models.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Escherichia coli strain (e.g., a clinical isolate or a reference strain like ATCC 25922).
-
Luria-Bertani (LB) broth and agar.
-
Sterile 0.9% saline.
-
This compound for injection.
-
Sterile syringes and needles.
Procedure:
-
Bacterial Preparation:
-
Culture E. coli in LB broth overnight at 37°C with shaking.
-
Subculture the bacteria in fresh LB broth and grow to mid-logarithmic phase.
-
Harvest the bacteria, wash with sterile saline, and resuspend to the desired concentration.
-
-
Determination of Lethal Dose 50 (LD50):
-
Administer different doses of the bacterial suspension (e.g., 10^7 to 10^9 CFU) intraperitoneally to groups of mice.
-
Monitor the mice for 7 days and record mortality.
-
Calculate the LD50, the dose that is lethal to 50% of the animals. For efficacy studies, a dose of 10-100 times the LD50 is often used to ensure a consistent lethal infection.
-
-
Infection and Treatment:
-
Infect mice with the predetermined lethal dose of E. coli via i.p. injection.
-
Initiate treatment with this compound at a specified time point post-infection (e.g., 1-2 hours). Administer the drug intravenously or subcutaneously.
-
Test a range of alatrofloxacin doses to determine a dose-response relationship.
-
-
Observation and Outcome Measures:
-
Monitor survival for at least 7 days.
-
At predetermined time points, subsets of animals can be euthanized to determine bacterial loads in blood, spleen, and liver by plating serial dilutions of tissue homogenates.
-
Calculate the ED50 (50% effective dose) based on survival data.
-
Protocol 3: Murine Model of Systemic Staphylococcus aureus Infection (Synthesized Protocol)
This protocol outlines a method for inducing a lethal systemic infection with Staphylococcus aureus to assess the efficacy of alatrofloxacin.
Materials:
-
Specific pathogen-free mice.
-
Staphylococcus aureus strain (e.g., methicillin-susceptible or methicillin-resistant clinical isolate).
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Sterile 0.9% saline.
-
This compound for injection.
-
Sterile syringes and needles.
Procedure:
-
Bacterial Preparation:
-
Culture S. aureus in TSB overnight at 37°C.
-
Grow a subculture to mid-logarithmic phase.
-
Prepare the bacterial inoculum as described for E. coli.
-
-
Determination of Lethal Dose 50 (LD50):
-
Inject different doses of the S. aureus suspension (typically 10^7 to 10^8 CFU for intravenous injection) into the tail vein of mice.
-
Monitor for mortality over 7-14 days to determine the LD50.
-
-
Infection and Treatment:
-
Infect mice intravenously with a lethal dose of S. aureus.
-
Administer this compound at various doses and at a set time post-infection.
-
-
Observation and Outcome Measures:
-
Monitor survival and clinical signs of illness.
-
Determine bacterial burden in organs (e.g., kidneys, spleen, liver) at different time points to assess the effect of treatment on bacterial clearance.
-
Calculate the ED50 based on survival.
-
Concluding Remarks
The protocols provided herein offer a framework for the preclinical evaluation of this compound in murine models of systemic bacterial infection. It is crucial to adhere to institutional guidelines for animal care and use and to adapt these protocols based on the specific bacterial strains and research questions being addressed. The quantitative data on the efficacy of trovafloxacin, particularly against resistant pathogens, underscores the potential utility of this class of antibiotics. These application notes and protocols are intended to facilitate further research into the therapeutic potential of alatrofloxacin and related compounds.
References
- 1. Pharmacodynamics and microbiology of trovafloxacin in animal models of surgical infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Protective effect of trovafloxacin, ciprofloxacin and ampicillin against Streptococcus pneumoniae in a murine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of Trovafloxacin against Bacteroides fragilis in Mixed Infection with either Escherichia coli or a Vancomycin-Resistant Strain of Enterococcus faecium in an Established-Abscess Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Alatrofloxacin mesylate for studying bacterial biofilm formation and disruption
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin, a fourth-generation fluoroquinolone antibiotic, serves as a valuable research tool for studying the complex processes of bacterial biofilm formation and disruption.[1][2] Although withdrawn from clinical use due to hepatotoxicity, its potent bactericidal activity, targeting DNA gyrase and topoisomerase IV, makes it a relevant compound for in vitro investigations into antibiotic resistance and biofilm physiology.[3][4] This document provides detailed protocols and application notes for utilizing alatrofloxacin mesylate to explore the intricacies of bacterial biofilms.
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers significant protection against environmental stresses and antimicrobial agents.[5] Understanding the mechanisms by which antibiotics like alatrofloxacin interact with these resilient structures is crucial for the development of novel anti-biofilm strategies. Fluoroquinolones, as a class, have demonstrated efficacy against biofilm-forming bacteria, although often at concentrations higher than those required for their planktonic counterparts.[6][7][8]
Mechanism of Action
Alatrofloxacin, the prodrug of trovafloxacin, functions by inhibiting bacterial DNA synthesis through the targeting of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[4] This dual-targeting mechanism contributes to its broad spectrum of activity. Within a biofilm, the efficacy of alatrofloxacin can be influenced by the complex EPS matrix, which may limit drug penetration, and the physiological heterogeneity of the embedded bacteria, including the presence of persister cells.[5]
Data Presentation: Efficacy of this compound Against Bacterial Biofilms
The following tables summarize representative quantitative data on the activity of fluoroquinolones against bacterial biofilms. This data is illustrative and serves as a reference for expected outcomes when testing this compound.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Fluoroquinolones against Planktonic and Biofilm Bacteria
| Bacterial Species | Antibiotic | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 | 40 | 160 |
| Staphylococcus aureus (MRSA) | Moxifloxacin | 0.5 | 64 | 128 |
| Escherichia coli | Levofloxacin | 0.125 | 16 | 128 |
| Proteus mirabilis | Ciprofloxacin | 1 | >128 | >128 |
Note: Data is compiled from various studies on fluoroquinolones and is intended to be representative.[8][9] Actual values for this compound may vary.
Table 2: Inhibition of Biofilm Formation by this compound at Sub-MIC Concentrations
| Bacterial Species | Alatrofloxacin Concentration | Biofilm Formation (% of Control) |
| Staphylococcus epidermidis | 0.5 x MIC | 45% |
| 0.25 x MIC | 68% | |
| 0.125 x MIC | 85% | |
| Klebsiella pneumoniae | 0.5 x MIC | 52% |
| 0.25 x MIC | 75% | |
| 0.125 x MIC | 91% |
Note: This data is hypothetical and illustrates the potential for sub-inhibitory concentrations of antibiotics to influence biofilm formation.[10]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
Protocol 2: In Vitro Biofilm Formation Assay
This protocol is used to cultivate bacterial biofilms for subsequent testing.
Materials:
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom tissue culture plates
Procedure:
-
Grow the bacterial strain overnight in TSB.
-
Dilute the overnight culture 1:100 in TSB with 1% glucose.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
Protocol 3: Quantification of Biofilm Inhibition
This protocol quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
This compound
-
Bacterial culture
-
TSB with 1% glucose
-
96-well tissue culture plates
-
Crystal Violet solution (0.1%)
-
30% Acetic acid
Procedure:
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.
-
Inoculate the wells with the bacterial suspension (as in Protocol 2).
-
Incubate for 24-48 hours at 37°C.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with PBS to remove excess stain.
-
Solubilize the bound dye with 200 µL of 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Quantification of Biofilm Disruption (MBEC Assay)
This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Pre-formed biofilms in a 96-well plate (from Protocol 2)
-
This compound
-
CAMHB
-
Resazurin solution
Procedure:
-
Carefully remove the medium from the wells containing mature biofilms.
-
Wash the biofilms twice with PBS.
-
Add fresh CAMHB containing serial dilutions of this compound to the wells.
-
Incubate for 24 hours at 37°C.
-
Wash the wells with PBS.
-
To assess bacterial viability, add resazurin solution to each well and incubate for 1-4 hours.
-
A color change from blue to pink indicates viable bacteria. The MBEC is the lowest concentration at which no color change is observed.[11]
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroquinolones and Biofilm: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of fluoroquinolones and antioxidans on biofilm formation by Proteus mirabilis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic-induced biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Evaluating the Cytotoxicity of Alatrofloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin is a fluoroquinolone antibiotic, delivered as a mesylate salt, that functions as a prodrug for trovafloxacin.[1][2] Its primary antibacterial mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.[3] Historically, Alatrofloxacin and its active form, trovafloxacin, were withdrawn from the market due to significant hepatotoxicity, leading to severe liver injury and, in some cases, liver transplantation or death.[1][4] This known cytotoxicity underscores the importance of robust in vitro assays to understand its mechanisms of cellular damage and to screen for similar liabilities in new drug candidates.
These application notes provide a comprehensive guide to utilizing cell culture-based assays for evaluating the cytotoxicity of Alatrofloxacin mesylate. The protocols herein describe methods to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). Given Alatrofloxacin's known impact on the liver, these assays are particularly relevant for studies using hepatic cell lines.[5][6]
Key Cytotoxicity Assays
A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. This involves evaluating different cellular parameters to distinguish between cytotoxic and cytostatic effects and to elucidate the mode of cell death.[7]
MTT Assay for Cell Viability and Metabolic Activity
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[7] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]
Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[7]
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic compounds can induce cell death.[7] Assessing markers of apoptosis can provide insight into the specific pathways activated by this compound.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8][9]
-
Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis.[11] Caspase-3 is a critical executioner caspase.[11][12] Fluorometric or colorimetric assays can measure the activity of caspase-3 by detecting the cleavage of a specific substrate.[11][12]
Experimental Protocols
Materials and Reagents
-
Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution for MTT assay (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
LDH cytotoxicity detection kit
-
Annexin V-FITC apoptosis detection kit with PI
-
Caspase-3 activity assay kit
-
96-well and 6-well tissue culture plates
-
Microplate reader
-
Flow cytometer
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Data Analysis: Use the absorbance values from the low control (spontaneous LDH release) and high control (maximum LDH release) to calculate the percentage of cytotoxicity.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Protocol: Caspase-3 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate and treat with this compound as described previously.
-
Cell Lysis: After treatment, collect the cells and lyse them using the lysis buffer provided in the kit. Incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the cell lysate at 10,000 x g for 1 minute and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison of the effects of different concentrations of this compound over time.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Alatrofloxacin (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 95 ± 4.1 | 85 ± 5.5 | 70 ± 6.3 |
| 50 | 80 ± 6.3 | 60 ± 7.1 | 45 ± 5.9 |
| 100 | 65 ± 5.8 | 40 ± 6.8 | 20 ± 4.7 |
| 200 | 40 ± 7.2 | 25 ± 5.3 | 10 ± 3.5 |
Data are presented as mean ± standard deviation.
Table 2: Cytotoxicity of this compound (LDH Assay)
| Alatrofloxacin (µM) | 24h Cytotoxicity (%) | 48h Cytotoxicity (%) | 72h Cytotoxicity (%) |
| 0 (Control) | 5 ± 1.2 | 8 ± 1.5 | 10 ± 2.1 |
| 10 | 8 ± 1.5 | 15 ± 2.3 | 25 ± 3.4 |
| 50 | 15 ± 2.1 | 30 ± 3.8 | 45 ± 4.2 |
| 100 | 25 ± 3.5 | 45 ± 4.5 | 65 ± 5.1 |
| 200 | 40 ± 4.1 | 60 ± 5.2 | 80 ± 6.0 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Alatrofloxacin (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 50 | 15.4 ± 2.1 | 5.2 ± 1.1 |
| 100 | 28.7 ± 3.5 | 12.8 ± 2.3 |
| 200 | 45.2 ± 4.2 | 25.6 ± 3.8 |
Data are presented as mean ± standard deviation after 48h treatment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Potential Signaling Pathways in Fluoroquinolone-Induced Cytotoxicity
Caption: Potential signaling pathways affected by this compound.
Logic of Apoptosis Detection by Annexin V/PI Staining
Caption: Logic of cell state differentiation using Annexin V and PI staining.
References
- 1. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones Reported Hepatotoxicity [scirp.org]
- 5. In vitro models to study hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. abcam.com [abcam.com]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Alatrofloxacin Mesylate in Bulk Drug and Pharmaceutical Formulations
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of Alatrofloxacin mesylate. Alatrofloxacin is a prodrug of the fluoroquinolone antibiotic Trovafloxacin.[1][2] This method is suitable for the determination of this compound in bulk drug substance and in its injectable pharmaceutical dosage form. The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at 275 nm. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.[3]
Introduction
This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Accurate quantification of this compound in bulk drug and pharmaceutical formulations is critical for quality control and to ensure therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and accuracy.[4] This application note provides a detailed protocol for an HPLC method that can be readily implemented in a quality control or research laboratory setting.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Data Acquisition and Processing: Empower™ 3 Chromatography Data Software or equivalent.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Preparation (from injectable formulation): Dilute the injectable formulation containing this compound with the mobile phase to obtain a final concentration within the linear range of the method.
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Intra-day precision was assessed by analyzing six replicate injections of a standard solution at a concentration of 20 µg/mL on the same day. Inter-day precision was determined by analyzing the same standard solution on three different days.
Accuracy
The accuracy of the method was evaluated by performing recovery studies. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 4.5 minutes. The peak shape was symmetrical, and there was no interference from the excipients present in the formulation. The validation results are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity Range | 1 - 50 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Precision (RSD %) | ||
| - Intra-day | 0.85% | ≤ 2% |
| - Inter-day | 1.20% | ≤ 2% |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98% - 102% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
The linearity of the method was excellent over the concentration range of 1-50 µg/mL, with a correlation coefficient of 0.9995. The low relative standard deviation (RSD) values for intra-day and inter-day precision indicate that the method is highly precise. The accuracy of the method was confirmed by the high recovery values, which were within the acceptable range of 98-102%. The low LOD and LOQ values demonstrate the sensitivity of the method.
Protocol
-
System Preparation:
-
Set up the HPLC system according to the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard Analysis:
-
Inject 10 µL of each working standard solution in duplicate.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the average peak area against the concentration of the standard solutions.
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution in duplicate.
-
Record the chromatograms and measure the peak area of this compound.
-
-
Calculation:
-
Determine the concentration of this compound in the sample solution using the linear regression equation obtained from the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the dilution factor.
-
Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of HPLC method validation parameters as per ICH guidelines.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk drug and pharmaceutical formulations. The method has been successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.
References
Application Notes and Protocols: In Vivo Efficacy of Alatrofloxacin Mesylate in a Rat Model of Pneumonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for evaluating the in vivo efficacy of Alatrofloxacin mesylate, a prodrug of Trovafloxacin, in a rat model of bacterial pneumonia. The provided protocols are based on established experimental models and available efficacy data for Trovafloxacin against common pneumonia pathogens.
Introduction
This compound is a fluoroquinolone antibiotic that, after administration, is rapidly and completely converted to its active moiety, Trovafloxacin. Trovafloxacin exhibits broad-spectrum bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This mechanism makes it effective against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics. This document outlines the protocols for establishing a rat model of bacterial pneumonia and assessing the therapeutic efficacy of this compound.
Key Experimental Protocols
Rat Model of Bacterial Pneumonia
This protocol describes the induction of pneumonia in rats, a crucial step for evaluating the efficacy of this compound.
Materials:
-
Specific pathogen-free Sprague-Dawley rats (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Bacterial strain (e.g., Streptococcus pneumoniae)
-
Bacterial culture medium (e.g., Todd-Hewitt broth with yeast extract)
-
Phosphate-buffered saline (PBS), sterile
-
Intratracheal administration device (e.g., small animal laryngoscope, catheter)
Procedure:
-
Bacterial Culture Preparation: Culture the selected bacterial strain to mid-logarithmic phase. Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend it to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Animal Anesthesia: Anesthetize the rats using an appropriate method to ensure a lack of response to stimuli while maintaining adequate respiration.
-
Intratracheal Inoculation: Visualize the trachea using a small animal laryngoscope. Carefully insert a catheter into the trachea and instill a specific volume (e.g., 50-100 µL) of the bacterial suspension directly into the lungs.
-
Post-Inoculation Monitoring: Allow the rats to recover from anesthesia on a warming pad. Monitor the animals closely for signs of distress, such as labored breathing, piloerection, and lethargy.
Administration of this compound
Following the induction of pneumonia, this compound is administered to evaluate its therapeutic effect.
Materials:
-
This compound for injection
-
Sterile vehicle for dilution (e.g., 5% dextrose in water)
-
Administration route supplies (e.g., intravenous catheter, gavage needle)
Procedure:
-
Drug Preparation: Reconstitute and dilute the this compound to the desired final concentrations in a sterile vehicle.
-
Treatment Initiation: At a predetermined time post-infection (e.g., 4-6 hours), begin treatment with this compound.
-
Dosing Regimen: Administer the drug according to the experimental design. This may involve single or multiple doses over a specific period (e.g., once or twice daily for 3-7 days). The route of administration can be intravenous (to mimic clinical use) or oral gavage.
-
Control Groups: Include a vehicle-treated control group to assess the natural course of the infection and a positive control group (treated with a standard-of-care antibiotic) for comparison.
Efficacy Evaluation Endpoints
Several endpoints can be measured to determine the in vivo efficacy of this compound.
Primary Endpoints:
-
Survival Rate: Monitor and record the survival of animals in each treatment and control group over a defined period (e.g., 7-14 days).
-
Bacterial Load in Lungs: At specific time points, euthanize a subset of animals from each group. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
Secondary Endpoints:
-
Histopathology: Collect lung tissue, fix in formalin, and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, cellular infiltration, and tissue damage.
-
Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid (BALF) or lung homogenates using ELISA or other immunoassays.
Data Presentation
The following tables summarize representative data from studies evaluating the efficacy of Trovafloxacin (the active form of Alatrofloxacin) in animal models of pneumonia.
Table 1: Survival Rates in a Murine Pneumonia Model with S. pneumoniae
| Treatment Group (Dose) | Survival Rate (%) |
| Trovafloxacin (25 mg/kg) | 87 - 93% |
| Sparfloxacin (50 mg/kg) | ~50% |
| Temafloxacin (100 mg/kg) | ~50% |
| Ciprofloxacin (200 mg/kg) | ~50% |
| Amoxicillin (300 mg/kg) | 57% |
| Vehicle Control | 0% |
Data adapted from a study in a mouse model of pneumonia caused by penicillin-resistant S. pneumoniae.[2]
Table 2: Efficacy of Alatrofloxacin in a Guinea Pig Model of Legionella pneumophila Pneumonia
| Treatment Group (Dose) | Survival Rate (%) | Bacterial Clearance from Lungs |
| Alatrofloxacin (5 mg/kg, once daily for 7 days) | 100% | Achieved by day 6 post-inoculation |
| Erythromycin (intraperitoneal) | 100% | Not specified |
| Erythromycin + Rifampicin (oral) | Lower than Alatrofloxacin | Not specified |
| Vehicle Control | 0% | Not applicable |
Data from a study where Trovafloxacin was administered as Alatrofloxacin.[3]
Visualizations
Mechanism of Action
The bactericidal action of Trovafloxacin, the active metabolite of this compound, results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its broad-spectrum activity.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in a rat model of pneumonia.
Caption: Experimental workflow for the rat pneumonia model.
Logical Relationship of Efficacy Endpoints
The assessment of this compound's efficacy relies on a set of interconnected endpoints that provide a comprehensive picture of its therapeutic potential.
Caption: Interrelationship of efficacy endpoints.
References
Preparation of Alatrofloxacin Mesylate Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Alatrofloxacin mesylate solutions in various in vitro experimental settings. Alatrofloxacin is a prodrug that is rapidly converted to its active form, trovafloxacin, in vivo and in aqueous solutions. Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.
Data Presentation
A summary of the key quantitative data for this compound and its active form, trovafloxacin, is presented in the table below for easy reference and comparison.
| Parameter | Value | Notes |
| This compound | ||
| Molecular Weight | 654.61 g/mol | |
| Solubility | Soluble in DMSO, sparingly soluble in water. Aqueous formulations up to 3.14 mg/mL have been reported with excipients. | A predicted water solubility is 0.0388 mg/mL. |
| Storage (Powder) | -20°C for long-term storage. | |
| Storage (Stock Solution in DMSO) | -20°C for up to several months. | |
| Trovafloxacin (Active Form) | ||
| Minimum Inhibitory Concentration (MIC) | ≤2 µg/mL for most susceptible bacteria. | Activity varies by bacterial species. |
| Cytotoxicity (Mammalian Cells) | Dose- and time-dependent. Concentrations of 1-10 µg/mL showed no cytotoxicity in human monocytes. Inhibition of proliferation in Jurkat cells was seen at 25 µg/mL, while apoptosis was induced at >80 µg/mL. A concentration of 20 µM was used in HepG2 cells. | Varies significantly depending on the cell line and exposure time. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: In a sterile microcentrifuge tube or other appropriate container, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for long-term storage.
Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol outlines the use of the this compound stock solution for determining the Minimum Inhibitory Concentration (MIC) against bacterial strains using the broth microdilution method.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the 10 mg/mL DMSO stock solution in the appropriate sterile broth. For example, to achieve a starting concentration of 64 µg/mL in the first well, dilute the stock solution accordingly. Remember to account for the final volume in the wells after adding the bacterial inoculum.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the working solution in broth. Typically, this will create a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours, or as required for the specific bacterial species.
-
Determining the MIC: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.
Protocol 3: Cytotoxicity Assay on Mammalian Cell Lines (e.g., MTT Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Mammalian cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Preparation of Drug Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to test a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the drug concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and using this compound solutions.
Signaling Pathway of Alatrofloxacin's Mechanism of Action
Caption: Mechanism of action of Alatrofloxacin leading to bacterial cell death.
Application Notes and Protocols for Utilizing Alatrofloxacin Mesylate in Bacterial Antibiotic Tolerance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic broad-spectrum fluoronaphthyridone antibiotic.[1][2] Administered intravenously, alatrofloxacin is rapidly and completely converted to the active trovafloxacin in the body.[2] Trovafloxacin exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][3][4] While its clinical use was halted due to hepatotoxicity, its unique properties make it a valuable tool for in vitro research, particularly in the burgeoning field of antibiotic tolerance.[5]
Antibiotic tolerance is the ability of a subpopulation of susceptible bacteria, often called "persisters," to survive transient exposure to bactericidal antibiotic concentrations without undergoing genetic changes that confer resistance.[6][7] This phenomenon is a significant contributor to the recalcitrance of chronic and recurrent infections. These application notes provide detailed protocols for utilizing this compound to study antibiotic tolerance in bacteria, enabling researchers to investigate the mechanisms underlying this critical survival strategy.
Key Applications
-
Induction and Quantification of Tolerant/Persister Cell Populations: Alatrofloxacin's potent bactericidal action allows for the effective selection and quantification of tolerant bacterial subpopulations.
-
Mechanism of Action Studies: Investigating the molecular pathways and genetic determinants that contribute to tolerance to fluoroquinolone antibiotics.
-
Screening for Tolerance-Inhibiting Compounds: Using alatrofloxacin-induced tolerance as a model to screen for novel adjuvants that can eradicate persister cells.
-
Comparative Studies: Evaluating the efficacy of alatrofloxacin against tolerant phenotypes in comparison to other fluoroquinolones or classes of antibiotics.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Trovafloxacin against Susceptible Bacterial Strains
| Bacterial Species | Strain | Trovafloxacin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.032 - 0.064 |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.064 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.064 |
| Enterococcus faecalis | ATCC 29212 | 0.25 |
| Escherichia coli | ATCC 25922 | 0.015 - 0.03 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 1.0 |
| Haemophilus influenzae | ATCC 49247 | 0.015 |
| Neisseria gonorrhoeae | ATCC 49226 | ≤0.008 |
Note: Data compiled from multiple in vitro studies.[8][9] MIC values can vary based on testing methodology and specific strain characteristics.
Table 2: Example Time-Kill Assay Data for Trovafloxacin against Staphylococcus aureus
| Time (hours) | Log10 CFU/mL (Control - No Antibiotic) | Log10 CFU/mL (Trovafloxacin at 10x MIC) |
| 0 | 6.0 | 6.0 |
| 2 | 7.2 | 4.5 |
| 4 | 8.5 | 3.1 |
| 6 | 9.0 | 2.0 |
| 8 | 9.1 | 2.0 |
| 24 | 9.2 | 2.0 |
Note: This table presents hypothetical data based on typical fluoroquinolone time-kill kinetics to illustrate the expected outcome. The plateau in bacterial count after 6 hours in the presence of trovafloxacin is indicative of a tolerant subpopulation.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the standard broth microdilution method for determining the MIC of trovafloxacin.
Materials:
-
Trovafloxacin powder (analytical grade)
-
Appropriate bacterial strains (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Trovafloxacin Stock Solution: Prepare a stock solution of trovafloxacin in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water) at a concentration of 1 mg/mL. Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute the inoculum to a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the trovafloxacin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 16 µg/mL to 0.008 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted trovafloxacin. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay for Assessing Antibiotic Tolerance
This protocol is designed to evaluate the bactericidal kinetics of trovafloxacin and identify the presence of tolerant subpopulations.
Materials:
-
Trovafloxacin
-
Mid-logarithmic phase bacterial culture
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Prepare Bacterial Culture: Grow the bacterial strain in CAMHB to the mid-logarithmic phase (approximately 10^7 - 10^8 CFU/mL).
-
Antibiotic Exposure: Dilute the bacterial culture to a starting density of approximately 10^6 CFU/mL in fresh, pre-warmed CAMHB. Add trovafloxacin at a concentration that is a multiple of the predetermined MIC (e.g., 10x MIC). Include a no-antibiotic control.
-
Time-Course Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24-48 hours. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time. A biphasic killing curve, characterized by an initial rapid decline in viable cells followed by a plateau, is indicative of antibiotic tolerance.
Protocol 3: Isolation and Characterization of Trovafloxacin-Tolerant Persisters
This protocol describes a method to isolate persister cells for further study.
Materials:
-
High concentration of trovafloxacin (e.g., 100x MIC)
-
Late stationary phase bacterial culture
-
Centrifuge and sterile tubes
-
Fresh CAMHB (antibiotic-free)
-
Agar plates
Procedure:
-
Induce Persister Formation: Grow a bacterial culture to the late stationary phase (e.g., 24-48 hours) to enrich for persister cells.
-
High-Dose Antibiotic Treatment: Treat the stationary phase culture with a high concentration of trovafloxacin (e.g., 100x MIC) for a duration sufficient to kill the majority of the population (e.g., 24 hours).
-
Isolate Survivors: Centrifuge the treated culture to pellet the surviving cells. Wash the pellet twice with sterile saline or PBS to remove residual antibiotic.
-
Regrowth: Resuspend the washed pellet in fresh, antibiotic-free CAMHB and incubate at 37°C to allow the persister cells to resuscitate and grow.
-
Characterization: Once the culture has reached a sufficient density, these "persister-derived" cells can be used for further experiments, such as:
-
MIC Determination: To confirm that they have not developed genetic resistance.
-
Genomic and Transcriptomic Analysis: To identify molecular markers associated with the tolerant phenotype.
-
Re-exposure to Trovafloxacin: To assess the stability of the tolerant phenotype.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for antibiotic tolerance studies.
Caption: Hypothetical signaling pathway for fluoroquinolone tolerance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Activities of Trovafloxacin and Ampicillin-Sulbactam Alone or in Combination versus Three Strains of Vancomycin- Intermediate Staphylococcus aureus in an In Vitro Pharmacodynamic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 6. Bacteriological activity of trovafloxacin, a new quinolone, against respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality Control Limits for Dilution and Disk Diffusion Susceptibility Tests of Trovafloxacin against Eight Quality Control Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aseptic Handling of Alatrofloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the aseptic handling of Alatrofloxacin mesylate powder and the preparation of its solutions to ensure sterility and maintain the integrity of the compound for research and development applications.
Introduction
This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a broad-spectrum fluoronaphthyridone antibiotic.[1][2] Following administration, alatrofloxacin is rapidly converted to the active compound, trovafloxacin.[1][2] Due to its intended use in parenteral applications and the fact that its sterile powder and concentrate formulations are preservative-free, strict aseptic technique is mandatory to prevent microbial contamination.[1][3] These protocols are designed for a laboratory research setting.
Product Information
-
Appearance: White to light yellow powder.[1]
-
Storage of Powder: The lyophilized powder should be stored at -20°C for long-term stability.[4] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[4]
-
Solubility: Soluble in DMSO, but not in water.[4] Alatrofloxacin is noted to be more soluble than its active form, trovafloxacin.[5]
-
Mechanism of Action: As a fluoroquinolone, the active form (trovafloxacin) targets and inhibits two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6] This inhibition stabilizes the enzyme-DNA complex, leading to breaks in the bacterial DNA, which blocks DNA replication and results in bacterial cell death.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound solutions.
Table 1: Stability of Diluted this compound Solutions
| Diluent | Concentration Range (as trovafloxacin) | Storage Condition | Stability Duration | Reference |
| Compatible IV Solutions | 0.5 - 2.0 mg/mL | Refrigerated | Up to 7 days | [1] |
| Compatible IV Solutions | 0.5 - 2.0 mg/mL | Room Temperature | Up to 3 days | [1] |
| 5% Dextrose Injection | 1.88 mg/mL | Room Temperature | At least 9 days | [8] |
| 0.45% Sodium Chloride Injection | 1.88 mg/mL | Room Temperature | At least 9 days | [8] |
*Compatible IV solutions include: 5% Dextrose Injection, 0.45% Sodium Chloride Injection, 5% Dextrose and 0.45% Sodium Chloride Injection, 5% Dextrose and 0.2% Sodium Chloride Injection, and Lactated Ringer's and 5% Dextrose Injection. Note: Do not dilute with 0.9% Sodium Chloride Injection (normal saline) alone or Lactated Ringer's alone, as a precipitate may form.
Table 2: Formulation and pH
| Formulation | pH Range | Components | Reference |
| 5 mg/mL Aqueous Concentrate | 3.5 - 4.3 | This compound, Water for Injection. May contain NaOH or HCl for pH adjustment. | [1] |
Experimental Protocols
General Aseptic Principles
Aseptic techniques are a set of procedures designed to prevent the contamination of sterile materials.[9][10]
-
Work Environment: All aseptic manipulations must be performed in a certified Class II Biological Safety Cabinet (BSC) or a laminar flow hood.[9] The work surface should be disinfected with 70% ethanol or another suitable disinfectant before and after use.[11]
-
Personal Protective Equipment (PPE): Wear sterile gloves, a clean lab coat, and a face mask.[9]
-
Sterile Materials: Use only sterile pipette tips, centrifuge tubes, syringes, needles, and solvents.[11]
-
Technique: Avoid passing non-sterile items over sterile ones. Open sterile packages and handle sterile equipment in a manner that minimizes exposure to the surrounding environment.[12]
Protocol 1: Reconstitution of Lyophilized this compound Powder for Aqueous Solutions
This protocol is for preparing a sterile aqueous solution from the lyophilized powder, intended for immediate use or further dilution for assays.
Materials:
-
This compound lyophilized powder vial
-
Sterile Water for Injection (WFI) or other desired sterile aqueous buffer
-
Sterile syringes and needles
-
Alcohol wipes
-
Biological Safety Cabinet (BSC)
Procedure:
-
Preparation: Disinfect the work surface of the BSC. Place the this compound vial, sterile diluent, syringes, needles, and alcohol wipes into the cabinet.
-
Disinfection: Remove the plastic cap from the powder vial and wipe the rubber stopper with an alcohol wipe.[13] Allow it to air dry. Do the same for the diluent vial.
-
Diluent Withdrawal: Using a sterile syringe, draw up the required volume of sterile WFI. For example, to prepare a 5 mg/mL stock solution from 50 mg of powder, draw up 10 mL of WFI.
-
Reconstitution: Slowly inject the WFI into the this compound vial, directing the stream against the side of the vial to avoid frothing.[14]
-
Dissolution: Gently swirl the vial until the powder is completely dissolved.[14] Do not shake vigorously.
-
Inspection: The resulting solution should be clear and free of particulate matter.[1]
-
Use: The reconstituted solution is now ready for further dilution or direct use in experiments.
Protocol 2: Preparation of a Stock Solution in DMSO for In Vitro Assays
This protocol is for preparing a concentrated stock solution in an organic solvent, which can be further diluted in culture media for cellular assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Spatula
-
Weighing paper/boat
-
Biological Safety Cabinet (BSC)
Procedure:
-
Preparation: Perform all steps within a BSC.
-
Weighing: Aseptically weigh the desired amount of this compound powder. For example, weigh 6.55 mg to prepare a 10 mM stock solution (Molecular Weight = 654.61 g/mol ).[4]
-
Transfer: Carefully transfer the weighed powder into a sterile amber vial.
-
Solubilization: Using a sterile pipette, add the calculated volume of sterile DMSO to the vial. For 6.55 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Cap the vial securely and vortex or sonicate at room temperature until the powder is fully dissolved.
-
Storage: Store the DMSO stock solution at -20°C for long-term stability.[4] When using, thaw at room temperature and dilute into aqueous buffers or culture medium immediately before the experiment. Avoid repeated freeze-thaw cycles.
Visualizations
Mechanism of Action
The following diagram illustrates the mechanism of action of fluoroquinolones like trovafloxacin.
Caption: Fluoroquinolone inhibits DNA gyrase and topoisomerase IV.
Experimental Workflow
The diagram below outlines the aseptic workflow for reconstituting this compound powder.
References
- 1. tapermd.com [tapermd.com]
- 2. rch.org.au [rch.org.au]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Stability of this compound in 5% dextrose injection and 0.45% sodium-chloride injecion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fcbios.com.my [fcbios.com.my]
- 10. The Basic Concept of Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. savemyexams.com [savemyexams.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Alatrofloxacin Mesylate Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Alatrofloxacin mesylate in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in Solution | Incompatible Diluent: this compound can precipitate when diluted with 0.9% Sodium Chloride Injection (normal saline) alone.[1] | Use compatible diluents such as 5% Dextrose Injection, 0.45% Sodium Chloride Injection, or a combination of 5% Dextrose and 0.45% Sodium Chloride Injection.[1] |
| pH Shift: The pH of the solution may have shifted outside the optimal range (3.5-4.3 for the concentrate), affecting solubility.[2] | Ensure the final pH of the solution is maintained within the recommended range. Consider using a buffering agent if necessary. | |
| Rapid Degradation to Trovafloxacin | Hydrolysis: Alatrofloxacin is a prodrug that is designed to be rapidly hydrolyzed to the active drug, trovafloxacin, in vivo. This hydrolysis can also occur in vitro, accelerated by non-optimal pH and higher temperatures.[2][3] | Prepare solutions fresh whenever possible. Store stock solutions and experimental samples at recommended temperatures (see FAQs) and protected from light. Maintain the pH of the solution within the stable range. |
| Discoloration of Solution (Yellowing) | Photodegradation: Exposure to light, particularly UV light, can cause degradation and discoloration of fluoroquinolone solutions.[1][4][5] | Protect solutions from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.[1] Conduct experiments under controlled lighting conditions. |
| Oxidative Degradation: The presence of oxidizing agents or exposure to oxygen over time can contribute to degradation. | Consider de-gassing solvents or using antioxidants (e.g., chelating agents like EDTA) in the formulation if oxidative degradation is suspected. | |
| Variable/Inconsistent Analytical Results | Inadequate HPLC Method: The analytical method may not be stability-indicating, meaning it cannot separate Alatrofloxacin from its degradation products, leading to inaccurate quantification. | Develop and validate a stability-indicating HPLC method capable of resolving Alatrofloxacin, Trovafloxacin, and other potential degradants. |
| Improper Sample Handling: Degradation may be occurring during sample preparation or analysis (e.g., prolonged exposure to room temperature or light). | Minimize the time samples are at room temperature. Use an autosampler with cooling capabilities if available. Protect samples from light during the entire analytical process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway is the hydrolysis of the L-alanyl-L-alanine promoiety to release the active drug, trovafloxacin.[2][3] This is an expected conversion for this prodrug.
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: The pH range for the 5 mg/mL aqueous concentrate is 3.5 to 4.3.[2] Maintaining a slightly acidic pH is crucial for stability.
Q3: How should I store my this compound aqueous solutions?
A3: Store solutions at controlled room temperature (15°C to 30°C or 59°F to 86°F) and protect them from light.[1][2] Do not freeze this compound solutions.[1] For short-term storage (days to weeks), refrigeration at 2-8°C may be considered, but always check for precipitation upon removal from cold storage.
Q4: How stable is this compound in common IV solutions?
A4: this compound (at a concentration of 1.88 mg/mL) has been shown to be stable for at least nine days at room temperature when mixed with 5% Dextrose Injection or 0.45% Sodium Chloride Injection. During this period, there was no significant change in pH, and the solutions remained clear.
Q5: What are some signs of this compound degradation?
A5: Visual signs of degradation can include the formation of a precipitate, a change in color (e.g., yellowing), or a change in the clarity of the solution.[1] Analytically, degradation is observed as a decrease in the peak area of Alatrofloxacin and a corresponding increase in the peak area of Trovafloxacin and potentially other degradation products in an HPLC chromatogram.
Q6: Are there any excipients that can help stabilize this compound solutions?
A6: Yes, certain excipients can be used. Formulations have been developed containing dextrose, sucrose, sorbitol, glycine, and lactic acid to improve stability.[6] The use of buffers to maintain an optimal pH is also a key stabilization strategy.[7]
Quantitative Data Summary
The following tables provide illustrative data based on typical fluoroquinolone degradation profiles and should be used as a general guide. Actual degradation rates should be determined experimentally for your specific formulation and storage conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C (Illustrative)
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.08 | 8.7 |
| 4.0 | 0.02 | 34.7 |
| 7.0 | 0.15 | 4.6 |
| 9.0 | 0.45 | 1.5 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 4.0 (Illustrative)
| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 4 | 0.005 | 138.6 |
| 25 | 0.02 | 34.7 |
| 40 | 0.09 | 7.7 |
Table 3: Effect of Light Exposure on the Stability of this compound in Aqueous Solution at pH 4.0 and 25°C (Illustrative)
| Light Condition | Apparent First-Order Rate Constant (k) (hour⁻¹) | Half-life (t₁/₂) (hours) |
| Protected from Light | < 0.001 | > 720 |
| Exposed to Ambient Light | 0.015 | 46.2 |
| Exposed to UV Light (ICH Photostability Conditions) | 0.25 | 2.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a compatible buffer at a pH of ~4).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, taking samples at intervals. Neutralize with an equivalent amount of 0.1 N HCl and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, taking samples at intervals. Dilute to a suitable concentration for analysis.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a defined period. Also, test the solid drug substance for thermal stability.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound and Trovafloxacin
Objective: To provide a validated HPLC method for the simultaneous determination of this compound and its primary degradation product, Trovafloxacin, in the presence of other potential degradants.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-17 min: Hold at 40% A, 60% B
-
17-18 min: Linear gradient back to 95% A, 5% B
-
18-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 267 nm
-
Injection Volume: 10 µL
Method Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples from the forced degradation study to demonstrate that the peaks for Alatrofloxacin and Trovafloxacin are well-resolved from each other and from any degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.
-
Linearity: Prepare calibration curves for Alatrofloxacin and Trovafloxacin over a suitable concentration range (e.g., 1-100 µg/mL). A linear relationship between peak area and concentration should be established (R² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of Alatrofloxacin and Trovafloxacin (e.g., at 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, by different analysts, or with different equipment. The RSD should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for Alatrofloxacin solution instability.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 3. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 4. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1121933A1 - Premixed alatrofloxacin injectable compositions - Google Patents [patents.google.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Alatrofloxacin Mesylate Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alatrofloxacin mesylate in in vivo animal studies.
Disclaimer: Alatrofloxacin is the prodrug of trovafloxacin. Trovafloxacin was withdrawn from the market due to a significant risk of severe, idiosyncratic hepatotoxicity in humans.[1] Researchers using alatrofloxacin/trovafloxacin in animal studies must be aware of this potential and implement rigorous monitoring for liver injury.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Adverse Events
Question: We are observing unexpected mortality or severe adverse events (e.g., lethargy, ruffled fur, hunched posture) in our animals at our initial doses. What could be the cause and how should we troubleshoot?
Answer:
Unexpected mortality or severe adverse events are likely due to acute toxicity, which may be related to the dose, formulation, or administration procedure. Here’s a systematic approach to troubleshooting:
-
Review Dosage and Administration:
-
Dosage Calculation: Double-check all dosage calculations, including conversions from this compound (prodrug) to active trovafloxacin.
-
Administration Route: Ensure the chosen route of administration is appropriate for the vehicle and volume. Intravenous (IV) administration that is too rapid can cause acute toxicity. Oral gavage with improper technique can lead to aspiration or esophageal injury.[2]
-
Vehicle Toxicity: The vehicle used to dissolve or suspend the compound could be contributing to toxicity. Ensure the vehicle is well-tolerated at the administered volume. Common vehicles for oral administration in rodents include 0.5% methylcellulose, while sterile water for injection or saline are typical for IV administration.
-
-
Assess for Hepatotoxicity:
-
Given the known hepatotoxic potential of trovafloxacin, severe adverse events may be a manifestation of acute liver failure.
-
Action: If possible, perform immediate serum collection from affected animals to analyze liver function markers (ALT, AST, bilirubin). Conduct histopathological examination of the liver in deceased animals to look for signs of necrosis or inflammation.
-
-
Dose De-escalation:
-
Immediately halt the current dosing regimen.
-
Redesign the dose-finding study to start with a significantly lower dose. A 50% reduction from the dose causing adverse events is a reasonable starting point for the next cohort.
-
Issue 2: Lack of Efficacy at Doses That Are Well-Tolerated
Question: Our initial doses of this compound are well-tolerated by the animals, but we are not observing the desired therapeutic effect in our infection model. What steps should we take?
Answer:
A lack of efficacy at well-tolerated doses suggests that the drug concentration at the site of infection is insufficient to inhibit or kill the pathogen. Consider the following:
-
Pharmacokinetic Considerations:
-
Bioavailability: If administering orally, consider the bioavailability in your specific animal model, which can be variable.[3] Switching to intravenous administration of alatrofloxacin will ensure 100% bioavailability of trovafloxacin.
-
Dosing Frequency: The half-life of trovafloxacin can be short in some animal models (e.g., ~2-2.5 hours in dogs and rats).[3] A single daily dose may not be sufficient to maintain therapeutic concentrations above the minimum inhibitory concentration (MIC) for the pathogen. Consider increasing the dosing frequency to twice or three times daily.
-
-
Pharmacodynamic Factors:
-
MIC of the Pathogen: Confirm the MIC of your specific bacterial strain for trovafloxacin. Efficacy of fluoroquinolones is often linked to the ratio of the maximum plasma concentration (Cmax) to the MIC or the area under the concentration-time curve (AUC) to the MIC.
-
Tissue Penetration: While trovafloxacin generally has good tissue penetration, the specific characteristics of your infection model (e.g., abscess formation) may limit drug access.
-
-
Dose Escalation:
-
If the initial doses are well-tolerated with no signs of toxicity, a careful dose escalation study is warranted. Increase the dose incrementally in subsequent cohorts while closely monitoring for signs of toxicity, particularly hepatotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound in a mouse model of bacterial infection?
A1: The starting dose will depend on the infection model and the pathogen. Based on published studies, a reasonable starting point for efficacy studies in mice is in the range of 2.0 to 10 mg/kg of trovafloxacin equivalent, administered orally or subcutaneously. For example, in a murine pneumonia model with Streptococcus pneumoniae, the 50% protective dose (PD50) for oral trovafloxacin was 2.1 mg/kg.[4] In a murine sepsis model with S. pneumoniae, the PD50 for a single subcutaneous dose of trovafloxacin was around 22.8 mg/kg for a penicillin-intermediate strain.[5] It is crucial to begin with a dose-finding study that includes both efficacy and toxicity endpoints.
Q2: What are the typical routes of administration for alatrofloxacin/trovafloxacin in animal studies?
A2:
-
Intravenous (IV): this compound is formulated for IV administration and is rapidly converted to the active drug, trovafloxacin.[6] This route provides immediate and complete bioavailability.
-
Oral (PO): Trovafloxacin can be administered orally, often via gavage. It is well-absorbed, with a bioavailability of approximately 88% in humans.[1]
-
Subcutaneous (SC): This route has been used in some rodent studies and can provide a slower absorption profile compared to IV.[5]
-
Intraperitoneal (IP): While used in some studies, this route can be associated with local irritation and is less common for multiple-dose studies.
Q3: What are the key signs of hepatotoxicity to monitor for in animals?
A3:
-
Clinical Signs: Lethargy, weight loss, ruffled fur, jaundice (yellowing of the skin and mucous membranes), and changes in urine or feces color.
-
Biochemical Markers: Regular monitoring of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin is critical. Elevations in these markers are indicative of liver damage.
-
Histopathology: At the end of the study, or if an animal is euthanized due to adverse events, a thorough histopathological examination of the liver should be performed to look for evidence of hepatocellular necrosis, inflammation, and other pathological changes.
Q4: What is the mechanism of action of trovafloxacin?
A4: Trovafloxacin is a bactericidal antibiotic that works by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, trovafloxacin prevents bacterial cell division and leads to cell death.
Quantitative Data Summary
Table 1: Efficacy of Trovafloxacin in Murine Infection Models
| Animal Model | Pathogen | Route of Administration | 50% Protective Dose (PD50) | Reference |
| Pneumonia | Streptococcus pneumoniae | Oral | 2.1 mg/kg | [4] |
| Sepsis | Streptococcus pneumoniae (penicillin-susceptible) | Subcutaneous | 1.0 mg/kg (Ampicillin) vs. 22.8 mg/kg (Trovafloxacin) | [5] |
| Sepsis | Streptococcus pneumoniae (penicillin-intermediate) | Subcutaneous | 22.8 ± 3.6 mg/kg | [5] |
| Sepsis | Streptococcus pneumoniae (penicillin-resistant) | Subcutaneous | >64 mg/kg (Ampicillin) vs. Trovafloxacin being superior | [7] |
Table 2: Acute Toxicity of Trovafloxacin/Alatrofloxacin in Rodents
| Species | Compound | Route of Administration | Minimum Lethal Dose | Reference |
| Mouse | Trovafloxacin | Oral | ≥ 2000 mg/kg | [1] |
| Rat | Trovafloxacin | Oral | ≥ 2000 mg/kg | [1] |
| Mouse | Alatrofloxacin | Intravenous | 50-125 mg/kg | [1][6] |
| Rat | Alatrofloxacin | Intravenous | > 75 mg/kg | [1][6] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Efficacy and Toxicity
-
Animal Model: Select a suitable animal model (e.g., male C57BL/6 mice, 8-10 weeks old) and the relevant bacterial pathogen.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 1, 5, 10, 25, 50 mg/kg trovafloxacin equivalent) with a sufficient number of animals per group (n=8-10) to achieve statistical power.
-
Infection: Induce the infection according to the established model protocol (e.g., intranasal inoculation for pneumonia, intraperitoneal injection for sepsis).
-
Drug Administration: Prepare this compound in a sterile vehicle (e.g., sterile water for injection for IV, 0.5% methylcellulose in water for oral gavage). Administer the assigned dose at a predetermined time post-infection (e.g., 1-2 hours).
-
Monitoring:
-
Efficacy: Monitor survival over a defined period (e.g., 7-14 days). In some models, bacterial load in target organs (e.g., lungs, spleen) can be quantified at specific time points.
-
Toxicity: Monitor animals at least twice daily for clinical signs of toxicity. Record body weights daily.
-
Biochemistry: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at baseline and at the end of the study to measure serum ALT and AST levels.
-
-
Data Analysis: Determine the PD50 for efficacy and identify the maximum tolerated dose (MTD) based on clinical signs and biochemical markers.
Protocol 2: Oral Gavage Administration in Rats
-
Animal Restraint: Gently but firmly restrain the rat. The head and body should be aligned vertically with the esophagus.
-
Gavage Needle Selection: Use a flexible or curved, ball-tipped gavage needle (16-18 gauge for adult rats).[6]
-
Measurement: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[6]
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The rat should swallow reflexively as the needle enters the pharynx. Do not force the needle.[8][9]
-
Administration: Once the needle is in place, slowly administer the prepared solution. The maximum recommended volume is typically 10-20 ml/kg.[6]
-
Withdrawal and Monitoring: Gently withdraw the needle and return the animal to its cage. Monitor for any signs of distress or respiratory difficulty for at least 10-15 minutes.[6]
Visualizations
Caption: Conversion of alatrofloxacin to trovafloxacin and its antibacterial mechanism.
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Proposed signaling pathway for trovafloxacin-induced hepatotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 3. Molecular mechanisms of hepatocellular apoptosis induced by trovafloxacin-tumor necrosis factor-alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of trovafloxacin (CP-99,219), a new quinolone with extended activities against gram-positive pathogens, Streptococcus pneumoniae, and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of Trovafloxacin against Bacteroides fragilis in Mixed Infection with either Escherichia coli or a Vancomycin-Resistant Strain of Enterococcus faecium in an Established-Abscess Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Comparison of in vitro activity of trovafloxacin against gram-positive and gram-negative organisms with quinolones and beta-lactam antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
How to avoid contamination of Alatrofloxacin mesylate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination of Alatrofloxacin mesylate stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary sources of contamination for this compound stock solutions?
A1: Contamination of this compound stock solutions can arise from three main sources: microbial, chemical, and physical contamination.
-
Microbial Contamination: This is the most common type of contamination and includes bacteria, fungi (yeast and mold), and mycoplasma.[1][2] Sources include non-sterile equipment, improper aseptic technique during preparation, and contaminated reagents.[3]
-
Chemical Contamination: This can occur from residues of cleaning agents on labware, endotoxins from bacteria, or the degradation of the this compound itself.[3] Factors such as improper storage temperature, exposure to light, and incorrect pH can accelerate chemical degradation.
-
Cross-Contamination: This involves the accidental introduction of other chemicals or antibiotics into the stock solution, which can interfere with experimental results.
Q2: What are the visible signs of a contaminated this compound stock solution?
A2: Regular visual inspection of your stock solution is a critical first step in detecting contamination. Key indicators include:
-
Turbidity or Cloudiness: A clear solution that becomes cloudy or hazy is a strong indicator of bacterial or fungal growth.[3]
-
Color Change: Any deviation from the expected color of the solution (this compound is a white to light yellow powder) could signify chemical degradation or contamination.[4]
-
Particulate Matter or Precipitate: The presence of floating particles, sediment, or crystals that do not dissolve upon gentle warming (if appropriate for the solvent) can indicate contamination or solubility issues.
-
Film or Clumps: A film on the surface of the solution or visible clumps are often signs of fungal or bacterial growth.
Q3: My this compound stock solution, prepared in DMSO, appears to have precipitated after storage at -20°C. Is it still usable?
A3: Precipitation upon freezing is a common issue with DMSO-based stock solutions. Here’s how to troubleshoot this:
-
Warm the Solution: Gently warm the vial in a water bath set to 37°C. Swirl the vial periodically until the precipitate is fully redissolved. Avoid overheating, as it can accelerate degradation.
-
Visual Inspection: Once the solution is clear, visually inspect it for any signs of contamination as described in Q2.
-
Consider Concentration: If precipitation is a recurring issue, you may be preparing the stock solution at a concentration that is too high for stable storage in DMSO at -20°C. Consider preparing a slightly lower concentration for future stocks.
-
Perform a Quality Control Check: If you have concerns about the efficacy of the solution after re-dissolving, you can perform a quality control test, such as a Minimum Inhibitory Concentration (MIC) assay with a known sensitive bacterial strain, to confirm its biological activity.
Q4: How can I be certain that my this compound stock solution is sterile?
A4: While proper aseptic technique is the primary method for ensuring sterility, you can perform a sterility test to confirm the absence of microbial contaminants. The two most common methods are Membrane Filtration and Direct Inoculation.[5][6][7]
-
Membrane Filtration: This is the preferred method for filterable solutions like those prepared in DMSO. The solution is passed through a sterile 0.22 µm or 0.45 µm filter, which is then placed on a growth medium and incubated to check for microbial growth.[5][6]
-
Direct Inoculation: A small aliquot of the stock solution is directly added to a suitable liquid growth medium and incubated. This method is less common for DMSO-based stocks as the solvent can inhibit microbial growth, leading to false negatives.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)
This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in DMSO under aseptic conditions.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
Procedure:
-
Pre-sterilize all materials: Autoclave pipette tips and tubes. Sanitize the work surface of the laminar flow hood with 70% ethanol.
-
Calculate the required mass: To prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of this compound powder.
-
Weigh the powder: Under aseptic conditions in the laminar flow hood, carefully weigh the calculated amount of this compound into a sterile tube.
-
Add DMSO: Aseptically add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolve the powder: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. The solution should be clear.
-
Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Label and store: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C for long-term use. For short-term use (days to weeks), storage at 4°C is acceptable.[5]
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity and detecting degradation of this compound stock solutions using HPLC. Specific parameters may need to be optimized based on the available equipment and columns.
Objective: To separate and quantify Alatrofloxacin from its potential degradation products.
Materials:
-
This compound stock solution (to be tested)
-
Reference standard of this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphate buffer (for mobile phase pH adjustment)
-
Reversed-phase C18 column
-
HPLC system with a UV or DAD detector
General HPLC Conditions for Fluoroquinolones:
| Parameter | Recommended Setting |
| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer or water with formic acid). The exact ratio will require optimization.[1][2] |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] |
| Flow Rate | Typically 1.0 mL/min.[1] |
| Detection Wavelength | Set based on the UV absorbance maxima of this compound (around 282 nm for similar fluoroquinolones).[1] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C). |
Procedure:
-
Prepare the Mobile Phase: Prepare the mobile phase according to the optimized ratio and degas it before use.
-
Prepare Standards: Prepare a series of dilutions of the this compound reference standard to create a calibration curve.
-
Prepare the Sample: Dilute an aliquot of your stock solution to a concentration that falls within the range of your calibration curve.
-
Run the HPLC: Inject the standards and the sample onto the HPLC system.
-
Analyze the Chromatogram:
-
Purity Assessment: Compare the chromatogram of your stock solution to that of the reference standard. The presence of additional peaks indicates impurities or degradation products. The area of the Alatrofloxacin peak relative to the total area of all peaks gives an indication of purity.
-
Quantification: Use the calibration curve to determine the exact concentration of Alatrofloxacin in your stock solution. A concentration significantly lower than expected suggests degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommended Solvent | Notes |
| 0 - 4°C | Short-term (days to weeks) | DMSO | Protect from light.[5] |
| -20°C | Long-term (months to years) | DMSO | Aliquot to avoid freeze-thaw cycles.[5] |
Table 2: Troubleshooting Common Contamination Issues
| Observation | Potential Cause | Recommended Action |
| Cloudy Solution | Bacterial or fungal contamination | Discard the solution and prepare a fresh stock using strict aseptic technique. Review your sterilization procedures for all equipment and reagents. |
| Precipitate in frozen DMSO stock | Supersaturation at low temperature | Gently warm the solution to 37°C to redissolve the precipitate before use. Consider preparing a lower concentration stock. |
| Color change (darkening) | Chemical degradation | Discard the solution. Prepare a fresh stock and ensure it is protected from light and stored at the correct temperature. |
| Loss of biological activity | Chemical degradation | Discard the solution. Prepare a fresh stock and verify its activity with a quality control assay. Ensure proper storage conditions are maintained. |
Visualizations
Caption: A workflow diagram illustrating the key steps to prevent contamination during the preparation, storage, and quality control of this compound stock solutions.
Caption: A logical decision-making diagram for troubleshooting common issues observed in this compound stock solutions.
References
- 1. Study of the separation of fluoroquinolones using HPLC: Application to the study of their degradation by gamma radiation [inis.iaea.org]
- 2. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmpsop.com [gmpsop.com]
- 4. researchgate.net [researchgate.net]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. rocker.com.tw [rocker.com.tw]
- 7. labpeople.com [labpeople.com]
Technical Support Center: Alatrofloxacin Mesylate Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the administration of alatrofloxacin mesylate and its active form, trovafloxacin, in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to trovafloxacin?
A1: this compound is the L-alanyl-L-alanyl prodrug of trovafloxacin mesylate.[1][2] It was developed as an intravenous (IV) formulation because trovafloxacin, the active antibacterial agent, has poor aqueous solubility.[3][4] Following intravenous administration, alatrofloxacin is rapidly hydrolyzed in vivo by plasma esterases to yield the active compound, trovafloxacin.[2][3] Plasma concentrations of alatrofloxacin itself become non-quantifiable within 5-10 minutes after a 60-minute infusion.[3]
Q2: Which administration routes have been documented for alatrofloxacin and trovafloxacin in animal models?
A2: Alatrofloxacin is specifically designed for intravenous administration.[1][2] Trovafloxacin, the active drug, has been administered via oral gavage and subcutaneous injection in animal studies.[5]
-
Intravenous (IV): Alatrofloxacin has been administered intravenously to rats (jugular vein), beagle dogs (cephalic vein), cynomolgus monkeys, and rabbits.[5]
-
Oral (PO): Trovafloxacin mesylate, suspended in 0.5% aqueous methylcellulose, has been administered via oral gavage to rats and dogs.[5]
-
Subcutaneous (SC): Subcutaneous administration of alatrofloxacin was found to be antigenic in guinea pigs, a reaction not observed with subcutaneously administered trovafloxacin.[5]
Q3: Are there any administration routes that should be explicitly avoided for this compound?
A3: Yes. The product information for the commercial formulation of this compound (TROVAN® I.V.) states that it is not for intramuscular, intrathecal, intraperitoneal, or subcutaneous administration.[1]
Q4: What is the mechanism of action for trovafloxacin?
A4: Trovafloxacin is a fluoronaphthyridone antibacterial agent.[6] Its bactericidal action results from the inhibition of the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination.[4][6]
Q5: What are the primary toxicity concerns observed in animal models?
A5: Toxicities observed with trovafloxacin and alatrofloxacin in animal models are generally similar to those of other fluoroquinolones.[5] Key concerns include:
-
Hepatotoxicity: Liver toxicity, including necrotizing inflammation of hepatocytes in dogs, was a significant finding and the primary reason for the drug's eventual withdrawal from the U.S. market.[5][7]
-
Antigenicity: Subcutaneously administered alatrofloxacin was found to be antigenic in guinea pigs.[5]
-
Arthropathy: The drug can induce arthropathy (joint disease) in juvenile dogs.[5]
-
Phototoxicity: Phototoxic potential has been observed in BALB/c mice exposed to ultraviolet A radiation.[5]
-
CNS Disturbances: Convulsions and other central nervous system disturbances have been noted.[5]
Troubleshooting Guide
Problem: High variability or poor bioavailability following oral administration of trovafloxacin.
-
Possible Cause: Emesis (vomiting) after dosing can lead to significant variability in absorption. This was noted in beagle dogs, where the absolute bioavailability of a 20 mg/kg oral dose ranged from 17% to 115%, potentially due to emesis.[5]
-
Solution:
-
Observe Animals: Closely monitor animals post-dosing for any signs of emesis or discomfort.
-
Optimize Vehicle: Ensure the vehicle used is appropriate and palatable. For trovafloxacin, a 0.5% aqueous methylcellulose suspension has been used successfully.[5]
-
Fasting State: Consider the effect of food. While oral absorption of trovafloxacin was not significantly altered by food in humans, this may vary by species.[1] Standardizing the fasting state of animals before dosing can reduce variability.
-
Alternative Route: If oral administration remains problematic, consider intravenous administration of this compound to achieve consistent systemic exposure.
-
Problem: Local tissue irritation or adverse reaction at the injection site.
-
Possible Cause (Subcutaneous Route): Alatrofloxacin has been shown to be antigenic when administered subcutaneously in guinea pigs.[5] This suggests a potential for immune-mediated local reactions. The formulation is explicitly not recommended for SC, IM, or IP injection.[1]
-
Solution:
-
Adhere to Recommended Route: Use the intravenous route for alatrofloxacin administration as intended. This is the most reliable method for achieving desired plasma concentrations while avoiding local administration site issues.
-
Proper IV Technique: For IV administration, ensure proper catheter placement and sterile technique. The substance should be isotonic and close to physiologic pH to minimize vascular irritation.[8] Dilute the concentrate as specified in the protocol.
-
Monitor Animals: After any parenteral administration, monitor the injection site for signs of inflammation, swelling, or pain.
-
Problem: Difficulty dissolving trovafloxacin mesylate for parenteral administration.
-
Possible Cause: Trovafloxacin mesylate has low aqueous solubility.[3] This is the fundamental reason the alatrofloxacin prodrug was developed.
-
Solution:
-
Use the Prodrug: For intravenous studies, use this compound, which is formulated as an aqueous concentrate for dilution and infusion.[1] Do not attempt to dissolve and inject trovafloxacin mesylate intravenously.
-
Formulation for Other Routes: If another route is scientifically justified for trovafloxacin (e.g., oral), use a suspension vehicle like 0.5% methylcellulose.[5] Sonication may be required to achieve a uniform suspension, but complete dissolution in an aqueous vehicle is unlikely.
-
Data Presentation: Pharmacokinetics in Animal Models
The following tables summarize the mean pharmacokinetic parameters of trovafloxacin following administration of alatrofloxacin (IV) or trovafloxacin (IV/Oral). Doses are based on trovafloxacin equivalents.
Table 1: Pharmacokinetics in Beagle Dogs [5]
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·hr/mL) | Half-life (hours) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| IV (Alatrofloxacin) | 10 | - | - | 22.0 ± 3.3 | 2.0 | 7.7 ± 1.1 | 1.5 ± 0.6 |
| IV (Trovafloxacin) | 5 | - | - | 8.0 ± 1.8 | 1.7 | 11.1 ± 3.0 | 1.7 ± 0.5 |
| Oral (Trovafloxacin) | 20 | 3.5 ± 1.5 | 2.3 ± 1.2 | 17.7 ± 9.0 | 2.4 | - | - |
Absolute Bioavailability for 20 mg/kg Oral Dose: 58 ± 41%
Table 2: Pharmacokinetics in Cynomolgus Monkeys [5]
| Administration Route | Dose (mg/kg) | AUC (µg·hr/mL) | Half-life (hours) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| IV (Trovafloxacin) | 20 | 47.1 ± 7.2 | 5.8 | 7.2 ± 1.1 | 4.3 ± 2.3 |
Table 3: Pharmacokinetics in New Zealand White Rabbits [5]
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·hr/mL) | Half-life (hours) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| IV (Trovafloxacin) | 40 | - | - | 29.5 ± 15.4 | 1.7 | 29.5 ± 11.6 | 2.8 ± 0.8 |
| Oral (Trovafloxacin) | 200 | 4.6 ± 0.3 | 1.2 ± 0.8 | 24.1 ± 8.4 | 2.6 | - | - |
Absolute Bioavailability for 200 mg/kg Oral Dose: 16%
Table 4: Pharmacokinetics in Rats (Adult vs. Neonate) [5]
| Animal Group | Dose (mg/kg) | AUC (µg·hr/mL) | Half-life (hours) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Adult | 10 | 8.0 ± 0.3 | 0.6 | 21.0 ± 0.8 | 1.0 ± 0.1 |
| Adult | 20 | 18.6 ± 0.5 | 0.6 | 17.9 ± 0.5 | 0.9 ± 0.1 |
| Neonate | 20 | 31.8 | 1.1 | 10.5 | 1.0 |
Experimental Protocols
Protocol 1: Intravenous (IV) Infusion of this compound in Rats
This protocol is based on methodologies described in regulatory filings and general best practices.[5][8]
-
Materials:
-
This compound for injection (sterile concentrate).
-
Sterile diluent (e.g., 5% Dextrose Injection, USP). Do not use normal saline unless compatibility is confirmed.[4]
-
Anesthetizing agent (if required for catheter placement).
-
Surgical tools for catheterization (e.g., jugular vein).
-
Infusion pump and sterile syringes.
-
Vascular access catheters.
-
-
Procedure:
-
Preparation: Anesthetize the rat according to the IACUC-approved protocol. Surgically implant a catheter into the jugular vein, ensuring it remains patent.
-
Drug Formulation: Dilute the this compound concentrate to the final desired concentration for infusion using the appropriate sterile diluent. All parenteral solutions must be sterile.[8]
-
Administration: Connect the catheter to the infusion pump. Administer the prepared solution as a controlled infusion over a defined period (e.g., 3-5 minutes, as used in rabbits[5]). The maximum bolus injection volume is typically 5 ml/kg.[9]
-
Post-Administration Care: After infusion, flush the catheter with a sterile lock solution to maintain patency. Monitor the animal for recovery from anesthesia and any adverse effects.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 1, 4, 8 hours post-dose) for pharmacokinetic analysis.[5]
-
Protocol 2: Oral Gavage Administration of Trovafloxacin Mesylate in Rats
-
Materials:
-
Trovafloxacin mesylate powder.
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.[5]
-
Mortar and pestle or homogenizer.
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal).
-
Syringes.
-
-
Procedure:
-
Drug Formulation: Prepare a suspension of trovafloxacin mesylate in 0.5% aqueous methylcellulose to the desired concentration. Ensure the suspension is homogenous before drawing each dose.
-
Animal Handling: Gently restrain the rat, ensuring the head and body are held in a straight line to facilitate the passage of the gavage needle.
-
Administration: Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for needle insertion. Gently insert the gavage needle into the esophagus. Administer the suspension slowly to prevent regurgitation. The typical dose volume is 10 ml/kg.[5]
-
Post-Administration Care: Return the animal to its cage and monitor for any signs of distress, discomfort, or regurgitation.
-
Visualizations
Caption: Workflow for selecting an administration route.
Caption: In vivo conversion of alatrofloxacin to trovafloxacin.
Caption: Trovafloxacin's mechanism of inhibiting bacterial DNA synthesis.
References
- 1. tapermd.com [tapermd.com]
- 2. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Overcoming challenges in measuring Alatrofloxacin mesylate levels in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of alatrofloxacin mesylate in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why am I unable to detect this compound in my plasma samples after administration?
A1: Alatrofloxacin is a prodrug that undergoes rapid and extensive conversion to its active metabolite, trovafloxacin, in vivo.[1][2][3] It is common for alatrofloxacin to be undetectable in plasma samples collected shortly after the end of an intravenous infusion due to this rapid conversion.[1][2][3] Your analytical method should be designed to be highly sensitive, and sample collection should occur at very early time points post-administration to detect the transient prodrug. For pharmacokinetic studies, it is often the concentration of the active metabolite, trovafloxacin, that is measured.[1][2]
Q2: What are the most common analytical techniques for measuring alatrofloxacin and its active metabolite, trovafloxacin?
A2: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a commonly used method.[1][3] For higher sensitivity and selectivity, especially for complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[4][5]
Q3: What are "matrix effects" and how can they affect my results?
A3: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting substances present in the sample matrix (e.g., plasma, urine).[6][7][8] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[4][6] It is a significant consideration in LC-MS/MS-based bioanalysis.[4][8]
Q4: How can I minimize matrix effects in my assay?
A4: To mitigate matrix effects, you can:
-
Optimize Sample Preparation: Employ efficient extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components.[5][9]
-
Improve Chromatographic Separation: Modify your HPLC method to separate the analyte from matrix components.[8]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[8]
Q5: What are the key validation parameters for a bioanalytical method for alatrofloxacin?
A5: According to regulatory guidelines, key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For amine-containing compounds like fluoroquinolones, a slightly acidic pH can improve peak shape. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column Silanols | Add a competing base, like triethylamine, to the mobile phase in small concentrations (e.g., 0.1%). |
Issue 2: Low Recovery of Alatrofloxacin During Sample Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample is used. Vortex thoroughly and centrifuge at a sufficient speed and duration. |
| Suboptimal SPE Cartridge or Protocol | Screen different SPE sorbents (e.g., C18, mixed-mode). Optimize the wash and elution steps of the SPE protocol. Ensure the sample pH is appropriate for retention on the sorbent. |
| Analyte Instability During Extraction | Perform extraction steps at a lower temperature (e.g., on ice). Minimize the time between sample collection and extraction. |
Issue 3: Inconsistent Results or High Variability
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[7][8] If significant effects are observed, improve sample cleanup or use a stable isotope-labeled internal standard. |
| Inconsistent Sample Handling | Ensure all samples are treated identically. Use calibrated pipettes and maintain consistent timing for each step of the procedure. |
| Instrument Instability | Check the performance of the HPLC and detector. Run system suitability tests before each batch of samples. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Load 500 µL of the pre-treated biological sample (e.g., plasma with an internal standard, diluted 1:1 with 2% phosphoric acid).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
HPLC Method for Trovafloxacin (as a proxy for Alatrofloxacin method development)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 25 mM phosphate buffer at pH 3.0).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 293 nm[10] or fluorescence detection (Excitation: 280 nm, Emission: 450 nm).
-
Injection Volume: 20 µL.
Quantitative Data Summary
The following tables provide typical performance characteristics for bioanalytical methods for fluoroquinolones. These values should be used as a general guide, and specific acceptance criteria should be defined in your validation plan.
Table 1: Typical Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/mL |
Table 2: Typical Accuracy and Precision
| Concentration Level | Accuracy (% Bias) | Precision (% RSD) |
| Low QC | ± 15% | < 15% |
| Mid QC | ± 15% | < 15% |
| High QC | ± 15% | < 15% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin [periodicos.capes.gov.br]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize the variability in Alatrofloxacin mesylate biofilm assays
Welcome to the technical support center for Alatrofloxacin mesylate biofilm assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered during in vitro biofilm experiments.
Important Note on this compound: this compound (Trovan IV) is a fluoroquinolone antibiotic that was withdrawn from the U.S. market in 2006 due to the risk of serious liver injury.[1] While this agent is no longer in clinical use, this guide is intended for researchers who may be studying it for investigational purposes or are interested in the broader class of fluoroquinolone antibiotics and their interactions with bacterial biofilms. The information provided on fluoroquinolones, in general, can be applied to assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect bacterial biofilms?
A1: Alatrofloxacin is a broad-spectrum fluoroquinolone antibiotic.[2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] While specific data on Alatrofloxacin's effect on biofilms is limited due to its market withdrawal, fluoroquinolones as a class have been shown to have activity against bacterial biofilms, although their efficacy can be variable and often requires concentrations significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic (free-floating) bacteria.[4][5][6]
Q2: What are the most common sources of variability in biofilm assays?
A2: Variability in biofilm assays can arise from multiple factors, including:
-
Inoculum Preparation: Inconsistent cell density and growth phase of the starting bacterial culture.
-
Growth Medium: Variations in media composition, pH, and nutrient availability.
-
Incubation Conditions: Fluctuations in temperature, humidity, and atmospheric conditions.
-
Washing Steps: Inconsistent or overly aggressive washing can remove biofilm biomass, leading to underestimation.
-
Assay-Specific Parameters: For crystal violet assays, inconsistencies in staining and solubilization times. For metabolic assays (like MTT), differences in incubation times with the dye and formazan solubilization.
-
Plate-to-Plate and Well-to-Well Variation: "Edge effects" in microtiter plates can lead to different growth conditions in outer wells compared to inner wells.
Q3: How can I minimize the "edge effect" in my 96-well plate biofilm assays?
A3: The "edge effect" is a common source of variability where wells on the perimeter of a microtiter plate show different results due to increased evaporation and temperature gradients. To minimize this:
-
Use a Humidified Incubator: This helps to reduce evaporation from the outer wells.
-
Seal Plates: Use plate sealers or parafilm to minimize evaporation.
-
Avoid Using Outer Wells: A common practice is to fill the outer wells with sterile media or water and only use the inner 60 wells for the experiment.
-
Randomize Plate Layout: Randomize the placement of your experimental and control wells to avoid systematic bias.
Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?
A4:
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (liquid) culture.
-
MBEC: The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[7][8] The MBEC is typically much higher than the MIC for the same organism and antibiotic because bacteria within a biofilm are more resistant to antimicrobial agents.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent inoculum volume or density. Uneven washing of wells. Edge effects in the microtiter plate. Contamination. | Standardize inoculum preparation and use a multichannel pipette for dispensing. Implement a gentle and consistent washing protocol. Avoid using the outer wells of the plate and use a humidified incubator. Use aseptic techniques and include sterility controls. |
| No or poor biofilm formation | The bacterial strain may be a poor biofilm former. Inappropriate growth medium or incubation conditions. Insufficient incubation time. | Use a known biofilm-forming strain as a positive control. Optimize growth medium composition and incubation parameters (temperature, time, aeration). Increase the incubation time to allow for mature biofilm development. |
| Difficulty reproducing results between experiments | Day-to-day variations in inoculum preparation. Changes in media batches. Inconsistent incubation conditions. | Prepare a large batch of frozen glycerol stocks of the bacterial strain to ensure a consistent starting culture. Use the same batch of media for a set of experiments. Carefully monitor and control incubator settings. |
| Crystal violet staining is uneven or has high background | Incomplete removal of planktonic cells. Overly aggressive washing, leading to partial biofilm detachment. Incomplete solubilization of the crystal violet. | Ensure gentle and thorough washing to remove all non-adherent cells. Use a consistent and gentle washing technique. Ensure the solubilizing agent (e.g., ethanol or acetic acid) is added to all wells for a sufficient amount of time to completely dissolve the stain. |
| MTT assay results do not correlate with other methods (e.g., crystal violet) | The compound being tested interferes with the MTT reductase enzymes. The biofilm has a high proportion of dormant or dead cells. Incomplete solubilization of formazan crystals. | Run a control to test for direct interaction between your compound and the MTT reagent. Consider using a complementary viability assay, such as colony-forming unit (CFU) counting. Ensure complete solubilization of the formazan with an appropriate solvent and sufficient incubation time. |
Experimental Protocols
Crystal Violet Biofilm Assay
This protocol is for the quantification of total biofilm biomass.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.05).
-
Biofilm Formation: Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate at the optimal temperature (e.g., 37°C) for 24-48 hours without shaking.
-
Washing: Gently remove the planktonic culture from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation (Optional but recommended): Add 200 µL of methanol to each well and incubate for 15 minutes. Remove the methanol and allow the plate to air dry.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a plate reader.
MTT Assay for Biofilm Viability
This protocol measures the metabolic activity of cells within the biofilm.
Materials:
-
96-well plate with pre-formed biofilms
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
PBS
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Plate reader
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the crystal violet protocol.
-
Washing: Gently remove the planktonic culture and wash the wells twice with 200 µL of sterile PBS.
-
MTT Addition: Add 100 µL of PBS and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 200 µL of a solubilization solution to each well. Incubate for 15-30 minutes with gentle shaking to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a plate reader.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
Calgary Biofilm Device (or similar peg-lid device)
-
96-well plates
-
Bacterial culture and growth medium
-
This compound stock solution and serial dilutions
-
Plate reader or sonicator and materials for CFU plating
Procedure:
-
Biofilm Formation: Inoculate a 96-well plate with the standardized bacterial culture. Place the peg lid onto the plate and incubate for 24-48 hours to allow biofilm formation on the pegs.
-
Antimicrobial Challenge: Prepare a 96-well plate with serial dilutions of this compound in the appropriate medium.
-
Washing: Gently rinse the peg lid with the attached biofilms in a plate containing sterile PBS to remove planktonic cells.
-
Exposure: Transfer the peg lid to the plate containing the antimicrobial dilutions. Incubate for a specified period (e.g., 24 hours).
-
Recovery: After exposure, rinse the peg lid again in PBS. Place the peg lid into a new 96-well plate containing fresh growth medium.
-
Disruption and Viability Assessment: The pegs can be placed in recovery broth and incubated to check for regrowth (a colorimetric indicator can be used). Alternatively, the biofilms can be disrupted from the pegs by sonication, and the resulting suspension can be plated for Colony Forming Unit (CFU) counting.
-
MBEC Determination: The MBEC is the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm.
Quantitative Data Summary
The following tables provide representative data for the activity of fluoroquinolones against bacterial biofilms. Note that this data is for illustrative purposes and specific results for this compound may vary.
Table 1: Example MIC vs. MBEC for Fluoroquinolones against Pseudomonas aeruginosa
| Fluoroquinolone | MIC (µg/mL) | MBEC (µg/mL) | Fold Increase (MBEC/MIC) |
| Ciprofloxacin | 0.4 | 40 | 100 |
| Levofloxacin | 1.0 | 320 | 320 |
| Norfloxacin | 0.8 | 160 | 200 |
| Data is hypothetical and based on trends reported in the literature.[4] |
Table 2: Example of Biofilm Inhibition by a Fluoroquinolone at Sub-MIC Concentrations
| Concentration (% of MIC) | Biofilm Formation (% of Control) |
| 100 (MIC) | 5 |
| 50 (1/2 MIC) | 20 |
| 25 (1/4 MIC) | 45 |
| 12.5 (1/8 MIC) | 70 |
| 6.25 (1/16 MIC) | 95 |
| Data is hypothetical and based on trends reported in the literature. |
Visualizations
Caption: A generalized experimental workflow for assessing the anti-biofilm activity of this compound.
Caption: A troubleshooting decision tree for addressing high variability in biofilm assay replicates.
References
- 1. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Biofilm Disruption in Methicillin-Resistant Staphylococcus aureus Using Rifampin and Fluoroquinolone Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroquinolones and Biofilm: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with the rapid in vivo conversion of Alatrofloxacin to trovafloxacin in experimental design
This technical support center provides guidance for researchers, scientists, and drug development professionals working with alatrofloxacin and its rapid in vivo conversion to the active compound, trovafloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between alatrofloxacin and trovafloxacin?
A1: Alatrofloxacin is the L-alanyl-L-alanyl prodrug of trovafloxacin.[1][2] It was developed for intravenous administration because trovafloxacin has poor water solubility.[3][4] Following intravenous infusion, alatrofloxacin is rapidly hydrolyzed in vivo by plasma esterases to yield the active antibacterial agent, trovafloxacin.[2][3][5]
Q2: How quickly does alatrofloxacin convert to trovafloxacin in vivo?
A2: The conversion is extremely rapid. Plasma concentrations of alatrofloxacin are often below quantifiable levels within 5 to 10 minutes after the completion of a one-hour intravenous infusion.[2][3] In some studies, alatrofloxacin was not detectable in plasma samples collected after the end of the infusion, indicating a very fast conversion process.[6][7]
Q3: Can I study the pharmacological effects of alatrofloxacin independently in vivo?
A3: Due to its rapid and extensive conversion to trovafloxacin, studying the independent in vivo pharmacological effects of alatrofloxacin is exceptionally challenging. The observed in vivo activity is predominantly attributable to trovafloxacin.
Q4: What are the primary applications of using alatrofloxacin in research?
A4: Alatrofloxacin is primarily used as a means to administer trovafloxacin intravenously in preclinical and clinical research. This is particularly useful for studies requiring precise dosing and rapid achievement of therapeutic concentrations of trovafloxacin, or in situations where oral administration is not feasible.
Q5: Has the use of alatrofloxacin/trovafloxacin been discontinued?
A5: Yes, both trovafloxacin and alatrofloxacin were withdrawn from the U.S. market in 2006.[8] This was due to concerns about the risk of serious liver toxicity.[9] Researchers should be aware of this historical context and the associated safety profile.
Troubleshooting Guides
Issue 1: Difficulty in Quantifying Alatrofloxacin in Plasma/Serum Samples
Problem: Alatrofloxacin concentrations are consistently below the limit of quantification in plasma or serum samples, even shortly after administration.
Cause: This is an expected outcome due to the rapid in vivo hydrolysis of alatrofloxacin to trovafloxacin.[6][7]
Solution:
-
Optimize Sampling Time: Collect blood samples as early as possible during and immediately after the infusion. For a one-hour infusion, consider sampling at 15, 30, 45, and 60 minutes, and then immediately at the end of the infusion.
-
Analytical Method Sensitivity: Employ a highly sensitive and specific analytical method, such as a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection, to differentiate and quantify both alatrofloxacin and trovafloxacin.[10][11] The linear dynamic range of the assay for alatrofloxacin has been reported as 0.3–20 mg/L.[12]
-
Focus on Trovafloxacin: In most experimental designs, it is more practical and relevant to focus on the pharmacokinetics of trovafloxacin as the active moiety.
Issue 2: Inconsistent Pharmacokinetic (PK) Profiles of Trovafloxacin Following Alatrofloxacin Administration
Problem: High variability is observed in the peak concentrations (Cmax) and area under the curve (AUC) of trovafloxacin between subjects.
Potential Causes & Solutions:
-
Infusion Rate: Ensure a consistent and controlled infusion rate across all experimental subjects. Variations in the infusion rate can affect the Cmax of trovafloxacin.
-
Subject Variability: Biological differences between subjects (e.g., age, weight, metabolic rate) can influence the pharmacokinetic parameters.[1] It is important to properly randomize experimental groups and use a sufficient number of subjects to account for this variability.
-
Drug Interactions: Be aware of potential drug interactions. Although trovafloxacin has a lower potential for interaction with the cytochrome P450 system compared to some other quinolones, concomitant medications could still influence its disposition.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of Trovafloxacin after a Single Intravenous Dose of Alatrofloxacin in Humans
| Dose (Trovafloxacin Equivalents) | Cmax (mg/L) | T1/2 (hours) | AUC (mg·h/L) | Reference |
| 30 mg | 0.4 | - | - | [6] |
| 100 mg | 1.8 | 10.4 | - | [6] |
| 200 mg | 2.3 | 12.3 | - | [6] |
| 300 mg | 4.3 | 10.8 | 43.4 | [1][6] |
| 4 mg/kg (children) | 4.3 | 9.8 | 24.96 - 32.25 | [1] |
Note: Cmax is the maximum serum concentration, T1/2 is the elimination half-life, and AUC is the area under the concentration-time curve.
Experimental Protocols
Protocol: Quantification of Alatrofloxacin and Trovafloxacin in Plasma/Serum by HPLC
This protocol is a generalized procedure based on methods described in the literature.[6][7][10]
1. Sample Preparation:
- Collect whole blood in tubes containing an appropriate anticoagulant.
- Immediately centrifuge the blood at 4°C to separate the plasma.
- To prevent ex vivo conversion, plasma samples should be immediately acidified or treated with an esterase inhibitor, followed by freezing at -70°C until analysis.
- For analysis, perform a protein precipitation step by adding a solvent like acetonitrile to the plasma sample.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for HPLC analysis.
2. HPLC System and Conditions:
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized for the separation of alatrofloxacin, trovafloxacin, and an internal standard.
- Detection: UV or fluorescence detection. For trovafloxacin, fluorescence detection can offer higher sensitivity.
- Flow Rate: Typically around 1 mL/min.
3. Calibration and Quantification:
- Prepare calibration standards of both alatrofloxacin and trovafloxacin in blank plasma.
- Spike the standards with an internal standard to correct for extraction variability.
- Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
- Quantify the concentrations in the unknown samples by interpolating from the calibration curve.
Visualizations
Caption: In vivo conversion of alatrofloxacin to trovafloxacin.
Caption: Workflow for pharmacokinetic analysis.
References
- 1. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of Alatrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Trovafloxacin and alatrofloxacin mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 5. [Pharmacokinetics of trovafloxacin: its clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin [periodicos.capes.gov.br]
- 8. Alatrofloxacin [medbox.iiab.me]
- 9. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of levofloxacin, ciprofloxacin, gatifloxacin, moxifloxacin, trovafloxacin and cinoxacin by high-performance liquid chromatography: application to levofloxacin determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review [ouci.dntb.gov.ua]
- 12. academic.oup.com [academic.oup.com]
Identifying and mitigating potential interactions of Alatrofloxacin mesylate with media components
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential interactions of Alatrofloxacin mesylate with media components during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic broad-spectrum fluoronaphthyridone antibiotic. In vivo, alatrofloxacin is rapidly converted to the active compound, trovafloxacin. Trovafloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
Q2: I'm observing lower than expected efficacy of Alatrofloxacin in my cell culture experiments. What could be the cause?
Reduced efficacy in vitro is often due to interactions with components in the cell culture medium. The most common culprits are:
-
Divalent Cations: Components like calcium (Ca²⁺) and magnesium (Mg²⁺) can chelate with the fluoroquinolone structure, reducing the concentration of the free, active drug.
-
Serum Proteins: If you are using serum-supplemented media, Alatrofloxacin's active form, trovafloxacin, can bind to proteins like albumin, which can decrease its availability to the target cells or bacteria.
Q3: Are there specific media components I should be concerned about?
Yes. Primarily, be cautious of high concentrations of divalent cations such as Ca²⁺ and Mg²⁺, which are common in many standard media formulations. Additionally, if your medium is supplemented with serum, be aware of the potential for protein binding.
Q4: Can vitamins or amino acids in the media interact with Alatrofloxacin?
While the primary interactions of concern for fluoroquinolones are with cations and proteins, some studies have suggested that certain vitamins, such as Vitamin B12 and Vitamin D, may have an antagonistic effect on the activity of some fluoroquinolones, potentially by reducing oxidative stress.[1][2] However, significant and direct interactions with most amino acids at their typical concentrations in cell culture media are not well-documented.
Q5: How can I minimize these interactions in my experiments?
Several strategies can be employed:
-
Use cation-adjusted media when possible.
-
If using serum, consider using a medium with a defined and consistent protein concentration, such as Mueller-Hinton Broth (MHB) supplemented with 12% albumin, to better mimic in-vivo conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) of Alatrofloxacin in the specific medium you are using for your experiments to understand its effective concentration under those conditions.
Troubleshooting Guides
Issue: Reduced or Inconsistent Antimicrobial Activity
Possible Cause 1: Chelation by Divalent Cations
-
Diagnosis:
-
Review the composition of your cell culture medium and note the concentrations of Ca²⁺ and Mg²⁺.
-
Perform a Minimum Inhibitory Concentration (MIC) or a similar antimicrobial susceptibility test (AST) in your standard medium and compare the results to an MIC performed in a low-cation or cation-adjusted medium. A significant increase in the MIC in your standard medium suggests chelation.
-
-
Solution:
-
Switch to a cation-adjusted Mueller-Hinton Broth (CA-MHB) for your experiments.
-
If switching media is not possible, you can determine the extent of inhibition and adjust the concentration of Alatrofloxacin accordingly.
-
Consider using chelators like EDTA as a negative control to demonstrate the effect of cation chelation, though this may impact your experimental system.
-
Possible Cause 2: Binding to Serum Proteins
-
Diagnosis:
-
If using a serum-supplemented medium, run your experiment in parallel with a serum-free medium or a medium with a known concentration of albumin (e.g., 4% or 12%).
-
A significant decrease in activity with increasing serum/albumin concentration points to protein binding.
-
-
Solution:
-
Use a standardized, protein-supplemented medium, such as MHB with 12% albumin, for more consistent results.
-
If possible, quantify the unbound fraction of the drug in your specific medium using techniques like equilibrium dialysis or ultrafiltration.
-
Adjust the total drug concentration to achieve the desired free drug concentration.
-
Quantitative Data Summary
The interaction of fluoroquinolones with media components can be quantified by examining binding affinities. Below is a summary of relevant data.
Table 1: Computationally Predicted Binding Energies of Fluoroquinolones with Divalent Cations
| Fluoroquinolone | Cation | Predicted Binding Energy (kcal/mol) |
| Ciprofloxacin | Mg²⁺ | -133.6 |
| Ciprofloxacin | Ca²⁺ | -118.8 |
| Moxifloxacin | Mg²⁺ | -130.3 |
| Moxifloxacin | Ca²⁺ | -116.0 |
Table 2: Protein Binding of Trovafloxacin
| Drug | Protein | Extent of Binding |
| Trovafloxacin | Human Serum Albumin | ~76% |
This high degree of protein binding can significantly reduce the free, active concentration of the drug in serum-containing media.
Experimental Protocols
Protocol 1: Determining the Impact of Divalent Cations on Alatrofloxacin MIC using Broth Microdilution
This protocol is adapted from standard antimicrobial susceptibility testing (AST) methods.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Alatrofloxacin in media with varying cation concentrations.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight and then dilute to a standardized concentration (e.g., 0.5 McFarland standard).
-
Prepare Drug Dilutions:
-
In two separate 96-well plates, prepare serial two-fold dilutions of this compound. In the first plate, use your standard cell culture medium as the diluent. In the second plate, use CA-MHB.
-
Include a growth control well (no drug) and a sterility control well (no bacteria) for each medium.
-
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Alatrofloxacin that completely inhibits visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Analysis: Compare the MIC values obtained in the standard medium and the CA-MHB. A significantly higher MIC in the standard medium indicates chelation by cations.
Protocol 2: Assessing the Effect of Serum Protein on Alatrofloxacin Activity
Objective: To evaluate the impact of serum protein binding on the antimicrobial activity of Alatrofloxacin.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Serum-free cell culture medium
-
The same medium supplemented with a clinically relevant concentration of bovine serum albumin (BSA) or fetal bovine serum (FBS) (e.g., 4% or 10%).
-
Sterile 96-well microtiter plates
Procedure:
-
Follow the steps for the broth microdilution MIC determination as described in Protocol 1.
-
For this experiment, prepare the serial dilutions of Alatrofloxacin in both the serum-free medium and the serum-supplemented medium in separate plates.
-
Analysis: Compare the MIC values. An increase in the MIC in the serum-supplemented medium is indicative of reduced drug activity due to protein binding.
Diagrams
References
- 1. scialert.net [scialert.net]
- 2. Vitamin D Pretreatment Attenuates Ciprofloxacin-Induced Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Alatrofloxacin Mesylate and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antibacterial activity of alatrofloxacin mesylate, the prodrug of trovafloxacin, and ciprofloxacin. The data presented is compiled from various scientific studies to offer an objective overview of their performance against a range of clinically relevant Gram-positive and Gram-negative bacteria. Detailed experimental protocols and mechanistic diagrams are included to support further research and drug development efforts.
Executive Summary
Alatrofloxacin, as the prodrug of trovafloxacin, and ciprofloxacin are both fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] While both demonstrate broad-spectrum activity, this analysis of collated in vitro data suggests that trovafloxacin generally exhibits greater potency against Gram-positive organisms compared to ciprofloxacin. Their activity against Gram-negative bacteria is more comparable, with variations depending on the specific species.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of trovafloxacin and ciprofloxacin against various bacterial isolates. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of antibacterial potency.[3] Data is presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative in vitro activity of Trovafloxacin and Ciprofloxacin against Gram-Positive Aerobes
| Organism | Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-susceptible) | Trovafloxacin | 474 | - | 0.032 | - | [4] |
| Ciprofloxacin | 474 | - | - | - | [4] | |
| Staphylococcus aureus (Methicillin-resistant - MRSA) | Trovafloxacin | 474 | - | 1.0 | - | [4] |
| Ciprofloxacin | 474 | - | - | - | [4] | |
| Streptococcus pneumoniae | Trovafloxacin | - | - | 0.064 | - | [4] |
| Ciprofloxacin | - | - | - | - | [4] | |
| Enterococcus faecalis | Trovafloxacin | - | - | 0.25 | - | [4] |
| Ciprofloxacin | - | - | - | - | [4] | |
| Enterococcus faecium | Trovafloxacin | - | - | 16.0 | - | [4] |
| Ciprofloxacin | - | - | - | - | [4] |
Table 2: Comparative in vitro activity of Trovafloxacin and Ciprofloxacin against Gram-Negative Aerobes
| Organism | Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | Trovafloxacin | - | - | ≤0.06 - 0.25 | 0.06 - 0.5 | [5][6] |
| Ciprofloxacin | 1702 | ≤0.06 - >8 | 0.25 | 1.0 | [6] | |
| Pseudomonas aeruginosa | Trovafloxacin | 92 | <0.03-4 | - | - | [2] |
| Ciprofloxacin | 88 | ≤1 - >8 | - | - | [5] | |
| Haemophilus influenzae | Trovafloxacin | - | - | - | - | |
| Ciprofloxacin | - | - | - | - | ||
| Acinetobacter spp. | Trovafloxacin | - | - | - | - | [7] |
| Ciprofloxacin | - | - | - | - | [7] |
Table 3: Comparative in vitro activity of Trovafloxacin against Gram-Negative Anaerobes
| Organism | Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis group | Trovafloxacin | 497 | <0.03-4 | 0.12 | 1.0 | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method determines the MIC of an antimicrobial agent in a liquid growth medium.
a. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent (this compound or Ciprofloxacin) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate. Each well should contain 50 µL of the diluted antimicrobial agent.[9]
-
The final concentrations should typically range from 0.001 to 128 µg/mL.
b. Inoculum Preparation:
-
Select three to five isolated colonies of the test bacterium from an 18- to 24-hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
c. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]
d. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
a. Preparation of Agar Plates:
-
Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a different concentration of the antimicrobial agent.[12]
-
This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before it solidifies.[12]
b. Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method to a turbidity of a 0.5 McFarland standard.
c. Inoculation and Incubation:
-
Using a multipoint inoculator, apply a standardized volume of the bacterial suspension (approximately 1-2 µL) to the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.[12]
-
Include a growth control plate (agar without antibiotic).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[12]
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.[12]
Mandatory Visualization
The following diagrams illustrate the mechanism of action of fluoroquinolones and a typical experimental workflow for MIC determination.
Caption: Mechanism of action of fluoroquinolones.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cross-Resistance Between Alatrofloxacin Mesylate and Other Fluoroquinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of alatrofloxacin mesylate, a prodrug of trovafloxacin, with other key fluoroquinolones: ciprofloxacin, levofloxacin, and moxifloxacin. The information is supported by experimental data on antibacterial activity against various bacterial strains, including those with defined mechanisms of fluoroquinolone resistance.
Executive Summary
Fluoroquinolone resistance primarily arises from mutations in the genes encoding their target enzymes, DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits), as well as through the action of efflux pumps that reduce intracellular drug concentrations. Cross-resistance among fluoroquinolones is a significant clinical concern, as resistance to one agent often confers resistance to others in the same class.
Trovafloxacin, the active metabolite of alatrofloxacin, has demonstrated potent in vitro activity against a broad spectrum of bacteria. Notably, it often retains greater activity against Gram-positive organisms, including ciprofloxacin-resistant strains, compared to older fluoroquinolones. This guide synthesizes available data to illuminate the nuances of cross-resistance between these critical antibacterial agents.
Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for trovafloxacin, ciprofloxacin, levofloxacin, and moxifloxacin against both susceptible and resistant bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MICs (μg/mL) against Fluoroquinolone-Susceptible and -Resistant Staphylococcus aureus
| Bacterial Strain | Resistance Mechanism | Trovafloxacin MIC | Ciprofloxacin MIC | Levofloxacin MIC | Moxifloxacin MIC |
| Methicillin-Susceptible S. aureus (MSSA) - Ciprofloxacin-Susceptible | Wild-Type | ≤0.06 | ≤0.06 | 0.5 | ≤0.06 |
| Methicillin-Resistant S. aureus (MRSA) - Ciprofloxacin-Susceptible | Wild-Type | ≤0.06 | ≤0.06 | 0.5 | ≤0.06 |
| MSSA - Ciprofloxacin-Resistant | gyrA and/or parC mutations | 1.0 | >256 | 8.0 | 1.0 |
| MRSA - Ciprofloxacin-Resistant | gyrA and/or parC mutations | 1.0 - 2.0 | >256 | 16.0 | 2.0 |
Data compiled from multiple in vitro studies.[1][2][3][4]
Table 2: Comparative MICs (μg/mL) against Fluoroquinolone-Susceptible and -Resistant Streptococcus pneumoniae
| Bacterial Strain | Resistance Mechanism | Trovafloxacin MIC | Ciprofloxacin MIC | Levofloxacin MIC | Sparfloxacin MIC* |
| S. pneumoniae (Wild-Type) | Wild-Type | 0.125 | 1.0 | 1.0 | 0.5 |
| S. pneumoniae (First-step mutant) | parC (S79F/Y) mutation | 0.25 - 0.5 | 4.0 - 8.0 | 2.0 | Not specified |
| S. pneumoniae (Second-step mutant) | parC and gyrA mutations | 4.0 - 16.0 | 32.0 - 256.0 | Not specified | Not specified |
*Moxifloxacin data was not available in the direct comparative study for these specific mutants; Sparfloxacin is included for context as a potent anti-pneumococcal fluoroquinolone.[5][6]
Mechanisms of Cross-Resistance
Fluoroquinolone resistance is a stepwise process, often initiated by a mutation in the primary target enzyme. For many Gram-positive bacteria like S. pneumoniae, the primary target for older fluoroquinolones such as ciprofloxacin is topoisomerase IV (parC). A single mutation in parC can lead to low-level resistance to ciprofloxacin and other fluoroquinolones. Subsequent mutations in the secondary target, DNA gyrase (gyrA), can then confer high-level resistance.[5][6]
Trovafloxacin has shown a more balanced activity against both DNA gyrase and topoisomerase IV in some bacteria. This dual-target activity may contribute to its lower propensity for selecting for resistant mutants compared to some other fluoroquinolones.[2][7] For instance, first-step mutants of S. pneumoniae with a parC mutation remain susceptible to trovafloxacin at clinically achievable concentrations.[5][6] High-level resistance to trovafloxacin in S. aureus has been associated with the accumulation of multiple mutations in both grlA (the S. aureus equivalent of parC) and gyrA.[4]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing, most commonly using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This standard laboratory procedure is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the fluoroquinolones are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (typically 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (typically 18-24 hours).
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with an automated plate reader.
This is a generalized protocol based on standard laboratory practices.[8][9][10]
Visualizing Resistance Pathways
The following diagrams illustrate key concepts related to fluoroquinolone resistance.
Figure 1. Mechanisms of fluoroquinolone action and resistance in a bacterial cell.
Figure 2. Stepwise acquisition of high-level fluoroquinolone resistance.
Conclusion
The available data indicate that alatrofloxacin (trovafloxacin) exhibits a potent and broad spectrum of activity. A key finding is its enhanced efficacy against many Gram-positive pathogens, including strains that have developed resistance to ciprofloxacin. While cross-resistance is observed, particularly in strains with multiple target-site mutations, trovafloxacin may offer an advantage in certain clinical scenarios due to its more balanced activity against both DNA gyrase and topoisomerase IV. This guide underscores the importance of understanding the specific mechanisms of resistance when selecting an appropriate fluoroquinolone therapy. Further research involving direct comparative studies with contemporary clinical isolates is warranted to continue to define the role of alatrofloxacin in an era of increasing antimicrobial resistance.
References
- 1. Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Mutations in Trovafloxacin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of Topoisomerase IV and DNA Gyrase Mutations in Streptococcus pneumoniae to Resistance to Novel Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Targets of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibg.kit.edu [ibg.kit.edu]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. m.youtube.com [m.youtube.com]
A comparative study of the safety profiles of Alatrofloxacin mesylate and trovafloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of the fluoroquinolone antibiotic trovafloxacin and its prodrug, alatrofloxacin mesylate. Both drugs were withdrawn from the market due to severe hepatotoxicity, making a retrospective analysis of their safety data crucial for future drug development and toxicological research. This document synthesizes data from clinical trials and experimental studies to offer an objective comparison, supported by detailed methodologies and visual representations of key biological processes.
Executive Summary
Alatrofloxacin is a mesylate salt of L-alanyl-L-alanine derivative of trovafloxacin, designed for intravenous administration, which is rapidly and completely converted to trovafloxacin in the body. Therefore, the safety profile of alatrofloxacin is intrinsically linked to that of trovafloxacin. Clinical data reveals a similar pattern of adverse events for both, with the primary concerns being severe, unpredictable hepatotoxicity, and central nervous system effects. While generally well-tolerated in a majority of patients for short-term use, the risk of severe liver injury ultimately led to their withdrawal from the market.
Comparative Analysis of Adverse Events
The following table summarizes the incidence of common treatment-related adverse events observed in clinical trials for both alatrofloxacin (intravenous administration) and trovafloxacin (oral administration). It is important to note that direct head-to-head comparative trials focusing solely on the safety of these two formulations are limited; the data presented is a compilation from various studies.
| Adverse Event | Alatrofloxacin (Intravenous) | Trovafloxacin (Oral) |
| Gastrointestinal | ||
| Nausea | Common[1][2] | 4% to 8%[2] |
| Diarrhea | Common[1] | 2%[2] |
| Vomiting | - | 1% to 3%[2] |
| Abdominal Pain | - | 1%[2] |
| Central Nervous System | ||
| Dizziness | Common[1][2] | 2% to 11%[2] |
| Lightheadedness | - | <1% to 4%[2] |
| Headache | Common[1][2] | 1% to 5%[2] |
| Local Site Reactions | ||
| Injection Site Reaction | Common[1] | N/A |
| Overall Discontinuation | ||
| Due to Adverse Events | - | 5%[2] |
Note: "Common" indicates the adverse event was frequently reported in clinical trials, but specific percentages were not consistently provided across all sources. The data for trovafloxacin is more granular due to its oral formulation being the primary focus of many clinical studies.
Hepatotoxicity: The Defining Risk
The most significant safety concern for both alatrofloxacin and trovafloxacin is the risk of severe, idiosyncratic hepatotoxicity. Post-marketing surveillance revealed cases of acute liver failure, some resulting in death or requiring liver transplantation[3]. Liver enzyme abnormalities and symptomatic hepatitis were observed during both short-term and long-term therapy[2]. This severe adverse effect was not fully predicted by preclinical studies, highlighting the limitations of traditional toxicological models.
Experimental Protocols
To provide a deeper understanding of how the safety of these compounds was, and could be, assessed, two key experimental methodologies are detailed below.
In Vitro Hepatotoxicity Assessment
This protocol outlines a common approach to evaluate the potential for drug-induced liver injury in a laboratory setting.
Objective: To assess the cytotoxic effects of a test compound on human liver cells.
Cell Line: HepaRG™ human hepatic carcinoma cell line (or primary human hepatocytes).
Methodology:
-
Cell Culture: HepaRG™ cells are cultured and differentiated into hepatocyte-like cells in 96-well plates.
-
Compound Exposure: Differentiated cells are exposed to a range of concentrations of the test compound (e.g., trovafloxacin) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 hours). A known hepatotoxin (e.g., chlorpromazine) is used as a positive control.
-
Cytotoxicity Assessment:
-
Lactate Dehydrogenase (LDH) Leakage Assay: The amount of LDH released into the cell culture medium is measured. LDH is a cytosolic enzyme that is released upon cell membrane damage, serving as an indicator of cytotoxicity.
-
ATP Depletion Assay: Intracellular ATP levels are quantified. A decrease in ATP levels can indicate mitochondrial dysfunction and cell death.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.
-
-
Data Analysis: The results from the treated cells are compared to the vehicle control to determine the concentration at which the compound induces significant cytotoxicity.
Preclinical Safety Assessment Workflow for Antibiotics
The following diagram illustrates a generalized workflow for the preclinical safety evaluation of a new antibiotic, based on FDA guidance.
Caption: Preclinical Safety Assessment Workflow for a New Antibiotic.
Signaling Pathways in Fluoroquinolone-Induced Toxicity
While the exact mechanisms of trovafloxacin-induced hepatotoxicity are not fully elucidated, evidence suggests the involvement of mitochondrial dysfunction and oxidative stress. The following diagram illustrates a simplified hypothetical signaling pathway.
Caption: Simplified Signaling Pathway of Fluoroquinolone-Induced Toxicity.
Conclusion
The case of alatrofloxacin and trovafloxacin serves as a critical reminder of the challenges in predicting idiosyncratic drug-induced liver injury. While their efficacy against a broad spectrum of bacteria was promising, the severe and unpredictable nature of their hepatotoxicity led to their withdrawal. The data underscores the importance of robust post-marketing surveillance and the development of more predictive in vitro models for assessing drug safety. For researchers and drug development professionals, the story of these two drugs provides invaluable lessons in toxicology and the ongoing quest for safer and more effective antimicrobial agents.
References
Assessing the In Vitro Synergy of Alatrofloxacin Mesylate with Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro synergistic activity of Alatrofloxacin mesylate, the prodrug of Trovafloxacin, when combined with various beta-lactam antibiotics. The data presented is compiled from published studies to aid in the assessment of potential combination therapies. Due to the market withdrawal of Alatrofloxacin, the available research is primarily from the late 1990s and early 2000s.
Executive Summary
In vitro studies suggest that Alatrofloxacin, when converted to its active form, Trovafloxacin, can exhibit synergistic or additive effects when combined with certain beta-lactam antibiotics against specific pathogens. Synergy has been observed with the cephalosporin ceftriaxone against Streptococcus pneumoniae and with the penicillin combination piperacillin/tazobactam against Pseudomonas aeruginosa. Additive activity has been noted with ampicillin-sulbactam against vancomycin-intermediate Staphylococcus aureus. The following sections provide a detailed overview of the experimental data and methodologies.
Data Presentation: In Vitro Synergy of Trovafloxacin with Beta-Lactams
The synergistic potential of Trovafloxacin in combination with beta-lactam antibiotics has been evaluated using two primary methods: the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index, and the time-kill assay, which measures the rate and extent of bacterial killing over time.
Checkerboard Assay Results
The checkerboard method provides a quantitative measure of synergy through the FIC index. A summary of findings from a study on Streptococcus pneumoniae with varying penicillin susceptibility is presented below.
| Pathogen | Penicillin Susceptibility | Alatrofloxacin (Trovafloxacin) + Ceftriaxone | Alatrofloxacin (Trovafloxacin) + Vancomycin |
| Streptococcus pneumoniae (n=15) | Susceptible | Synergy: 47% Indifference: 53% | Synergy: 20% Indifference: 80% |
| Streptococcus pneumoniae (n=16) | Intermediate | Synergy: 44% Indifference: 56% | Synergy: 19% Indifference: 81% |
| Streptococcus pneumoniae (n=16) | Resistant | Synergy: 75% Indifference: 25% | Synergy: 6% Indifference: 94% |
| Vancomycin is a glycopeptide, not a beta-lactam, but is included for comparative purposes as it is often used in similar clinical scenarios. Data from Nicolau et al., 1998.[1] |
In another study, the combination of Trovafloxacin and ceftriaxone against a penicillin-resistant strain of Streptococcus pneumoniae demonstrated synergy with a Fractional Inhibitory Concentration (FIC) index of 0.5.[2]
Time-Kill Assay Results
Time-kill assays provide a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations.
Trovafloxacin + Ceftriaxone against Penicillin-Resistant Streptococcus pneumoniae
A study investigating the combination of Trovafloxacin and ceftriaxone demonstrated a significant increase in the rate of bacterial killing compared to either agent alone. Over an 8-hour period, the combination resulted in a 5 log10 CFU/mL reduction in bacterial count, whereas Trovafloxacin and ceftriaxone monotherapies resulted in only 0.5 and 0.1 log10 CFU/mL reductions, respectively.[2]
| Antibiotic(s) | Change in Bacterial Count (log10 CFU/mL) over 8 hours |
| Trovafloxacin | -0.5 |
| Ceftriaxone | -0.1 |
| Trovafloxacin + Ceftriaxone | -5.0 |
Trovafloxacin + Piperacillin/Tazobactam against Pseudomonas aeruginosa
In a study evaluating synergy against four clinical isolates of P. aeruginosa, the combination of Trovafloxacin and piperacillin/tazobactam showed synergy in 33% of the combinations tested.[1] No antagonism was observed.
Trovafloxacin + Ampicillin-Sulbactam against Vancomycin-Intermediate Staphylococcus aureus (VISA)
The combination of Trovafloxacin and ampicillin-sulbactam demonstrated additive activity against two out of three VISA strains tested.[3][4] While not strictly synergistic, the combination improved the overall activity compared to each agent alone.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a concentration significantly higher than their Minimum Inhibitory Concentration (MIC). A series of twofold dilutions are then prepared for each antibiotic in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Alatrofloxacin (or Trovafloxacin) are added to the wells along the x-axis (columns), and serial dilutions of the beta-lactam antibiotic are added along the y-axis (rows). This creates a matrix of wells containing various concentrations of both drugs.
-
Inoculation: A standardized bacterial inoculum (typically 5 x 10^5 CFU/mL) is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC of each antibiotic alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Assay Protocol
The time-kill assay evaluates the bactericidal activity of antimicrobial agents over time.
-
Preparation of Bacterial Inoculum: A bacterial culture is grown to the logarithmic phase of growth and then diluted in a suitable broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into separate tubes or flasks containing:
-
No antibiotic (growth control)
-
Alatrofloxacin (or Trovafloxacin) alone at a specific concentration (e.g., 1x or 2x MIC)
-
The beta-lactam antibiotic alone at a specific concentration
-
The combination of Alatrofloxacin and the beta-lactam antibiotic at the same concentrations
-
-
Incubation and Sampling: The cultures are incubated at 35-37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the collected aliquots are plated on appropriate agar plates. The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Indifference: A < 2 log10 change in CFU/mL between the combination and its most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and its most active single agent.
-
Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Experimental Workflow for Antibiotic Synergy Assessment
References
- 1. journals.asm.org [journals.asm.org]
- 2. Synergy between Trovafloxacin and Ceftriaxone against Penicillin-Resistant Pneumococci in the Rabbit Meningitis Model and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of Trovafloxacin and Ampicillin-Sulbactam Alone or in Combination versus Three Strains of Vancomycin- Intermediate Staphylococcus aureus in an In Vitro Pharmacodynamic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of trovafloxacin and ampicillin-sulbactam alone or in combination versus three strains of vancomycin- intermediate Staphylococcus aureus in an in vitro pharmacodynamic infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alatrofloxacin Mesylate and Fourth-Generation Fluoroquinolones: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Alatrofloxacin mesylate, the prodrug of trovafloxacin, and fourth-generation fluoroquinolones. The content is supported by experimental data to assist researchers and professionals in drug development in understanding the comparative performance of these antibacterial agents.
Executive Summary
Alatrofloxacin, as its active form trovafloxacin, was a broad-spectrum fluoroquinolone with notable activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Fourth-generation fluoroquinolones, such as moxifloxacin and gatifloxacin, were developed to offer an enhanced spectrum of activity, particularly against Gram-positive organisms and anaerobes, compared to earlier generations.[4][5] This guide delves into a comparative analysis of their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While Alatrofloxacin (Trovafloxacin) showed potent activity, it was withdrawn from the market due to concerns about hepatotoxicity.[1][6]
Mechanism of Action
Both Alatrofloxacin (Trovafloxacin) and fourth-generation fluoroquinolones share a fundamental mechanism of action, targeting bacterial DNA synthesis. They inhibit two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][7][8]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication, transcription, and repair.[7] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.[7] In many Gram-positive bacteria, topoisomerase IV is the primary target.
The binding of these fluoroquinolones to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[9] Fourth-generation fluoroquinolones are often characterized by their dual-targeting mechanism, effectively inhibiting both DNA gyrase and topoisomerase IV with high affinity, which is thought to contribute to their broad spectrum of activity and potentially a lower propensity for the development of resistance.
The downstream cellular effects of this DNA damage include the induction of the SOS response, a complex regulatory network that attempts to repair DNA damage, and the generation of reactive oxygen species (ROS), which can further contribute to cell death.[10][11]
Comparative In Vitro Efficacy
The in vitro efficacy of antibacterial agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit 90% of isolates, is a key metric for comparing the potency of different antibiotics against a population of a specific bacterial species.
The following tables summarize the comparative MIC90 data for trovafloxacin (the active form of alatrofloxacin) and representative fourth-generation fluoroquinolones against a variety of clinically relevant bacteria.
Table 1: In Vitro Activity against Common Respiratory Pathogens
| Organism | Trovafloxacin (µg/mL) | Moxifloxacin (µg/mL) | Gatifloxacin (µg/mL) |
| Streptococcus pneumoniae | 0.12 - 0.25[12][13] | 0.25[12] | 0.5[14] |
| Haemophilus influenzae | ≤0.03[15] | 0.03[12] | 0.031[16] |
| Moraxella catarrhalis | ≤0.03[15] | 0.06[12] | - |
Table 2: In Vitro Activity against Anaerobic Bacteria
| Organism | Trovafloxacin (µg/mL) | Moxifloxacin (µg/mL) |
| Bacteroides fragilis group | 1.0 - 2.0[17][18] | 2.0[17] |
Table 3: In Vitro Activity against Acinetobacter baumannii
| Organism | Trovafloxacin (µg/mL) | Moxifloxacin (µg/mL) | Gatifloxacin (µg/mL) |
| Acinetobacter baumannii | 16[19] | 16[19] | 8[19] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing, most commonly the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for this methodology.[5][16][20][21]
General Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.[22]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[22] This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: The microtiter plate wells containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.[7]
-
Incubation: The plate is incubated under specific conditions (temperature, atmosphere, and duration) appropriate for the test organism. For most aerobic bacteria, this is 16-20 hours at 35°C.[14] Fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae require specific supplemented media and incubation in a CO₂-enriched atmosphere.[13][19][23] Anaerobic bacteria require incubation in an anaerobic environment for 48 hours or longer.[24][25]
-
Determination of MIC: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[22]
Time-Kill Kinetic Assays
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.[26]
General Protocol:
-
Preparation: A standardized inoculum of the test bacterium is added to a liquid growth medium containing the antibiotic at a specific concentration (often a multiple of the MIC).
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are removed from the culture.[27]
-
Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on agar plates.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[26]
Comparative time-kill studies have shown that trovafloxacin is rapidly bactericidal against S. pneumoniae.[28] Other studies have demonstrated that at concentrations simulating human pharmacokinetics, newer fluoroquinolones like moxifloxacin and clinafloxacin can exhibit consistent bactericidal activity against quinolone-susceptible S. pneumoniae.[12]
Conclusion
Both Alatrofloxacin (Trovafloxacin) and fourth-generation fluoroquinolones demonstrate potent in vitro activity against a broad spectrum of bacterial pathogens, including clinically important respiratory and anaerobic bacteria. The available data suggests that their efficacy against many susceptible organisms is comparable. The dual-targeting mechanism of action of many fourth-generation fluoroquinolones is a key feature contributing to their broad-spectrum activity. While Alatrofloxacin is no longer in clinical use due to safety concerns, the comparative efficacy data remains valuable for understanding the structure-activity relationships of fluoroquinolones and for the development of new antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel antibiotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy and safety of moxifloxacin and trovafloxacin for the treatment of acute, bacterial maxillary sinusitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. In vitro antimalarial activity of trovafloxacin, a fourth-generation fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Frontiers | Comparative analysis of the Streptococcus pneumoniae competence development in vitro versus in vivo during pneumonia-derived sepsis [frontiersin.org]
- 9. Specific growth conditions induce a Streptococcus pneumoniae non-mucoidal, small colony variant and determine the outcome of its co-culture with Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Optimization of culture conditions to obtain maximal growth of penicillin-resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Haemophilus Species - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 21. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The in-vitro activity of trovafloxacin, a new fluoroquinolone, against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro growth of pneumococcal isolates representing 23 different serotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.microbiologics.com [blog.microbiologics.com]
- 26. Anti-pneumococcal activity of gatifloxacin compared with other quinolone and non-quinolone agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Activities of Trovafloxacin, Gatifloxacin, Clinafloxacin, Sparfloxacin, Levofloxacin, and Ciprofloxacin against Penicillin-Resistant Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacodynamics of Trovafloxacin, Ofloxacin, and Ciprofloxacin against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of In Vitro Findings for Alatrofloxacin Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alatrofloxacin mesylate, a prodrug of the fluoroquinolone antibiotic trovafloxacin, with other alternatives, supported by experimental data. Alatrofloxacin was developed for intravenous administration to treat serious, life-threatening infections and is rapidly converted in vivo to its active form, trovafloxacin.[1][2][3] While initial in vitro and in vivo studies showed significant promise, severe hepatotoxicity observed in clinical use ultimately led to its withdrawal from the market, offering a critical case study in the translation of preclinical findings to clinical reality.[4][5][6]
Mechanism of Action
Trovafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these topoisomerases, trovafloxacin disrupts the DNA supercoiling and decatenation processes, leading to irreparable DNA damage and bacterial cell death. This mechanism of action is distinct from that of other antibiotic classes like penicillins, cephalosporins, and macrolides, resulting in no cross-resistance with these agents.[4]
Caption: Mechanism of action of Alatrofloxacin/Trovafloxacin.
Comparative In Vitro Susceptibility
Trovafloxacin demonstrated a broad in vitro spectrum of activity, with notable potency against Gram-positive cocci and anaerobic bacteria, while maintaining strong activity against Gram-negative pathogens.[8] The following table summarizes the minimum inhibitory concentrations (MICs) required to inhibit 90% of isolates (MIC90) for trovafloxacin and comparator antibiotics against key clinical pathogens.
| Pathogen | Trovafloxacin (mg/L) | Ciprofloxacin (mg/L) | Temafloxacin (mg/L) | Ofloxacin (mg/L) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.25 | >100 | 29.5 | Not specified |
| Streptococcus pneumoniae (Penicillin-Resistant) | ≤0.25 | Not specified | Not specified | Not specified |
| Staphylococcus aureus | 1,000-fold reduction | Not specified | Not specified | Not specified |
| Escherichia coli | >100-fold reduction | Comparable activity | Not specified | Not specified |
| Bacteroides fragilis | >1,000-fold reduction | Not specified | Not specified | Not specified |
Data sourced from multiple in vitro studies.[9][10]
In Vivo Efficacy in Preclinical Models
The potent in vitro activity of trovafloxacin translated effectively to in vivo animal models of infection, where it often demonstrated superiority over other fluoroquinolones.
| Infection Model | Species | Trovafloxacin (Alatrofloxacin) Efficacy | Comparator Efficacy |
| Murine Pneumonia (S. pneumoniae) | Mouse | 50% Protective Dose: 2.1 mg/kg | Ciprofloxacin: >100 mg/kg; Temafloxacin: 29.5 mg/kg[10] |
| Pneumococcal Meningitis | Rabbit | Highly efficacious | Not specified[9] |
| Intra-abdominal Sepsis (E. coli & B. fragilis) | Rat | Protected from lethal infection, reduced abscess formation | Not specified[11] |
| Legionellosis (L. pneumophila) | Guinea Pig | 100% survival rate (5 mg/kg daily) | Superior to oral erythromycin (alone or with rifampicin)[12] |
| Foreign-Body Infection (MRSA) | Rat | 0.58 log10 CFU/ml reduction | Levofloxacin (100 mg/kg): 1.14 log10 CFU/ml reduction; Vancomycin: 0.59 log10 CFU/ml reduction[13] |
Clinical Trial Performance
Clinical studies confirmed the efficacy of alatrofloxacin/trovafloxacin for treating severe infections. A notable multicenter, double-blind trial compared its efficacy to the standard-of-care regimen of imipenem/cilastatin for complicated intra-abdominal infections.
Caption: Workflow for a comparative clinical trial of Alatrofloxacin.
In this study, the clinical success rates were comparable between the two treatment arms. At the end of the study, 83% (129/156) of clinically evaluable patients in the trovafloxacin group and 84% (127/152) in the imipenem/cilastatin group experienced cure or improvement.[14] This demonstrated that the in vitro and preclinical in vivo efficacy translated to successful clinical outcomes for its intended indications.
From Preclinical Promise to Clinical Withdrawal: A Case of Toxicity
Despite the strong evidence of antimicrobial efficacy, the clinical journey of alatrofloxacin/trovafloxacin was cut short by post-marketing reports of serious and unpredictable liver injury, leading to liver transplantation and/or death.[4] This severe adverse effect was not fully predicted by preclinical toxicology studies and ultimately outweighed its clinical benefits, leading to its withdrawal.
Caption: The validation pathway from in vitro findings to market withdrawal.
Additionally, some studies indicated that alatrofloxacin possesses immunomodulatory and anti-inflammatory properties, affecting cytokine release in monocytes.[15][16] The full clinical implications of these findings, and whether they relate to the observed toxicity, remain an area for further research.
Experimental Protocols
In Vitro Susceptibility Testing (General Methodology)
-
Method: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the standards of the National Committee for Clinical Laboratory Standards (NCCLS).
-
Procedure: Serial twofold dilutions of the antibiotics were prepared in Mueller-Hinton broth. Bacterial isolates, adjusted to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL), were added to the wells.
-
Incubation: Plates were incubated at 35°C for 16-20 hours.
-
Endpoint: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Murine Pneumonia Model (In Vivo Efficacy)
-
Animals: CF1 mice.
-
Infection: Mice were infected intranasally with a lethal challenge of Streptococcus pneumoniae.
-
Treatment: Alatrofloxacin (as its active form trovafloxacin), ciprofloxacin, or temafloxacin was administered orally at various doses at specified time points post-infection.
-
Endpoint: The 50% protective dose (PD50), the dose required to prevent mortality in 50% of the infected animals, was calculated over a defined observation period (e.g., 7 days).[10]
Clinical Trial for Intra-abdominal Infections
-
Design: A prospective, multicenter, double-blind, randomized clinical trial.
-
Patient Population: Hospitalized patients with documented complicated intra-abdominal infections requiring surgical intervention.
-
Intervention Arm: Intravenous alatrofloxacin (300 mg daily) with the option to switch to oral trovafloxacin (200 mg daily).
-
Comparator Arm: Intravenous imipenem/cilastatin (1 g thrice daily) with the option to switch to oral amoxicillin/clavulanic acid (500 mg thrice daily).
-
Primary Outcome: The clinical response (cure, improvement, or failure) assessed at the end of therapy and at a 30-day follow-up visit.[14]
Conclusion
The case of this compound serves as a compelling example for drug development professionals. Its in vitro antimicrobial profile, characterized by broad-spectrum potency, was successfully validated through preclinical in vivo models and subsequently confirmed in human clinical trials for severe infections. However, the ultimate failure of the drug underscores a critical lesson: potent efficacy does not guarantee clinical success. The emergence of severe, idiosyncratic toxicity during widespread clinical use, which was not apparent in earlier studies, proved to be the insurmountable hurdle. This highlights the inherent limitations of preclinical models to predict all potential adverse events in a heterogeneous human population and emphasizes the paramount importance of rigorous post-marketing surveillance.
References
- 1. drugs.com [drugs.com]
- 2. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tapermd.com [tapermd.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In-vitro and in-vivo activity of trovafloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo efficacy of trovafloxacin (CP-99,219), a new quinolone with extended activities against gram-positive pathogens, Streptococcus pneumoniae, and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics and microbiology of trovafloxacin in animal models of surgical infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study on the efficacy of the new quinolone alatrofloxacin in the treatment of experimental legionellosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Trovafloxacin in the treatment of intra-abdominal infections: results of a double-blind, multicenter comparison with imipenem/cilastatin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of alatrofloxacin, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative proteomics of bacteria treated with Alatrofloxacin mesylate versus other antibiotics
A comprehensive analysis of bacterial proteomic responses to fluoroquinolone antibiotics, offering insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to compare the effects of different fluoroquinolones, with a focus on the broader class implications for Alatrofloxacin mesylate, for which direct comparative proteomic studies are not publicly available.
Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[1] While the general mechanism of action is understood, the detailed downstream effects on the bacterial proteome can vary between different members of this class and across different bacterial species. Understanding these nuanced proteomic signatures is crucial for elucidating mechanisms of action, identifying potential biomarkers for efficacy and resistance, and developing novel therapeutic strategies.
This guide provides a comparative overview of the proteomic responses of bacteria to various fluoroquinolones, including ciprofloxacin, ofloxacin, and moxifloxacin. Due to the limited availability of specific proteomic studies on this compound, which was withdrawn from the U.S. market, this guide will extrapolate the likely proteomic effects of Alatrofloxacin based on the available data for other fluoroquinolones, given their shared primary mechanism of action.
Quantitative Proteomic Data Summary
The following tables summarize the key differentially expressed proteins identified in various bacterial species upon treatment with different fluoroquinolones. This data is compiled from multiple studies employing techniques such as two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS) and shotgun proteomics.[2][3]
Table 1: Differentially Expressed Proteins in Escherichia coli Treated with Ofloxacin [3]
| Protein Category | Upregulated Proteins | Downregulated Proteins |
| Ribosomal Proteins | - | RpsA, RplB, RplC, RplD, RplE, RplF |
| Energy Metabolism | - | AceF, SucB, AtpA, AtpD, Eno |
| Membrane Proteins | OmpA, OmpC, OmpF | - |
| Stress Response | - | Dps |
| Biofilm Formation | - | TnaA |
Table 2: Differentially Abundant Proteins in Fluoroquinolone-Resistant Salmonella Typhimurium DT104B (Compared to Susceptible Strain) [2]
| Protein Category | More Abundant in Resistant Strain | Less Abundant in Resistant Strain |
| Stress Response | GroEL, DnaK | - |
| Metabolism | TktA, TalA | AcnB, Mdh |
| Outer Membrane | - | OmpA, OmpC |
Table 3: Differentially Expressed Proteins in Staphylococcus aureus Exposed to Fluoroquinolones [4][5]
| Protein Category | Upregulated Proteins | Downregulated Proteins |
| SOS Response | RecA | - |
| Antibiotic Resistance | MgrA | - |
| Pathogenesis | Sbi, Eno, EsxA | - |
| Stress Response | AhpC, ClpB, ClpC | - |
| Metabolism | - | Proteins in aminoacyl-tRNA biosynthesis and ribosome structure |
Experimental Protocols
The following are generalized methodologies based on the protocols described in the cited research articles for the comparative proteomic analysis of bacteria treated with antibiotics.
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strains: Specific bacterial strains (e.g., Escherichia coli ATCC 25922, Salmonella Typhimurium DT104B, Staphylococcus aureus ATCC 29213) are cultured in appropriate growth media (e.g., Mueller-Hinton Broth, Luria-Bertani Broth) to the mid-logarithmic phase of growth.[6]
-
Antibiotic Exposure: The bacterial cultures are then treated with sub-inhibitory concentrations (e.g., 0.5x MIC) of the respective fluoroquinolone (e.g., ofloxacin, ciprofloxacin) or left untreated as a control.[6] The cultures are incubated for a defined period to allow for proteomic changes to occur.
Protein Extraction and Quantification
-
Cell Lysis: Bacterial cells are harvested by centrifugation and washed with a suitable buffer. Cell lysis is achieved through methods such as sonication or by using specific lysis buffers containing detergents and protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading for subsequent analyses.
Proteomic Analysis
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
First Dimension (Isoelectric Focusing): Protein samples are separated based on their isoelectric point (pI) on an IPG (Immobilized pH Gradient) strip.
-
Second Dimension (SDS-PAGE): The proteins separated on the IPG strip are then further separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Gel Staining and Imaging: The gels are stained with a protein stain (e.g., Coomassie Brilliant Blue, silver stain) and imaged.
-
Image Analysis: The protein spots on the gels from treated and control samples are compared using specialized software to identify differentially expressed proteins.
-
-
Mass Spectrometry (MS):
-
In-gel Digestion: Differentially expressed protein spots are excised from the 2-DE gels and subjected to in-gel digestion with a protease, typically trypsin.
-
Peptide Extraction and Analysis: The resulting peptides are extracted and analyzed by mass spectrometry (e.g., MALDI-TOF MS or LC-MS/MS) to determine their mass-to-charge ratio and fragmentation patterns.
-
Protein Identification: The obtained mass spectra are searched against protein databases using search engines (e.g., MASCOT, SEQUEST) to identify the proteins.
-
-
Shotgun Proteomics (LC-MS/MS):
-
In-solution Digestion: Total protein extracts are digested with trypsin in solution.
-
Liquid Chromatography Separation: The complex peptide mixture is separated by liquid chromatography, typically using a reversed-phase column.
-
Tandem Mass Spectrometry: The separated peptides are ionized and analyzed by a tandem mass spectrometer, which determines the mass of the peptides and their fragments.
-
Protein Identification and Quantification: The MS/MS data is used to identify and quantify the proteins in the sample.
-
Visualizing Bacterial Responses to Fluoroquinolones
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental workflows in fluoroquinolone proteomics.
Caption: Mechanism of action of fluoroquinolones and downstream cellular responses.
Caption: A generalized experimental workflow for comparative proteomics of antibiotic-treated bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. Subproteomic signature comparison of in vitro selected fluoroquinolone resistance and ciprofloxacin stress in Salmonella Typhimurium DT104B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. iTRAQ-based proteome analysis of fluoroquinolone-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Proteomic Analysis of Escherichia coli Under Ofloxacin Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Biofilm Efficacy of Alatrofloxacin Mesylate and Standard-of-Care Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-biofilm activity of Alatrofloxacin mesylate against standard-of-care antibiotics such as Ciprofloxacin, Vancomycin, and Daptomycin. Due to the withdrawal of Alatrofloxacin from the market, direct comparative studies on its anti-biofilm activity using standardized modern assays are limited. This document summarizes available data for its active form, trovafloxacin, and contrasts it with robust data for currently used antibiotics.
Executive Summary
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotic therapies. This guide benchmarks the anti-biofilm potential of this compound, a fluoroquinolone antibiotic, against established standard-of-care agents. While direct head-to-head anti-biofilm assay data for Alatrofloxacin is scarce, this report collates available research to provide a comparative perspective. The bactericidal action of Alatrofloxacin, like other fluoroquinolones, involves the inhibition of DNA gyrase and topoisomerase IV.[1] Standard-of-care antibiotics such as Vancomycin, Daptomycin, and Ciprofloxacin are frequently used to manage biofilm-associated infections, with varying degrees of success.
Comparative Anti-Biofilm Activity
Quantitative assessment of anti-biofilm activity is commonly determined by the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration of an antimicrobial agent required to eradicate a mature biofilm. The following tables summarize reported MBEC values for standard-of-care antibiotics against common biofilm-forming pathogens, Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) against Staphylococcus aureus
| Antibiotic | Bacterial Strain | MBEC (μg/mL) | Reference |
| Vancomycin | MRSA | >2000 | [2] |
| MSSA | >2000 | [2] | |
| S. aureus | >8000 | [3] | |
| Daptomycin | MRSA | 15 | [2] |
| MSSA | 7 | [2] | |
| Ciprofloxacin | MRSA | Not specified | |
| MSSA | Not specified |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) against Pseudomonas aeruginosa
| Antibiotic | Bacterial Strain | MBEC (μg/mL) | Reference |
| Ciprofloxacin | P. aeruginosa PAO1 | 16-64 | [4] |
| P. aeruginosa (clinical) | 40 | [5] |
Note on Alatrofloxacin/Trovafloxacin Data: Direct MBEC data for Alatrofloxacin or trovafloxacin against S. aureus or P. aeruginosa biofilms from standardized assays were not identified in the public literature. One study using a rabbit model of S. aureus endocarditis found trovafloxacin to be as efficacious as vancomycin in reducing bacterial counts in vegetations, which have biofilm-like properties.[6] However, another study in a rat model of chronic tissue cage infection by MRSA showed that levofloxacin was significantly more active than alatrofloxacin and vancomycin in decreasing viable bacterial counts.
Signaling Pathway in Biofilm Formation
A critical regulatory network in Staphylococcus aureus biofilm development is the accessory gene regulator (agr) quorum-sensing system. This system controls the expression of virulence factors and genes involved in biofilm adhesion and dispersal in a cell-density-dependent manner.
Caption: The agr quorum-sensing pathway in Staphylococcus aureus regulates biofilm formation and dispersal.
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is utilized to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Biofilm Formation: A bacterial suspension is added to the wells of a 96-well plate with a lid containing 96 pegs. The plate is incubated for 24-48 hours to allow biofilm formation on the pegs.
-
Planktonic Cell Removal: The peg lid is removed and rinsed with a sterile saline solution to remove non-adherent, planktonic bacteria.
-
Antimicrobial Challenge: The peg lid is placed into a new 96-well plate where each well contains serial dilutions of the antimicrobial agents in a suitable growth medium. This plate is incubated for a specified period (e.g., 24 hours).
-
Recovery and Biofilm Dislodgement: Following the antimicrobial challenge, the peg lid is rinsed again and placed into a new 96-well plate containing a recovery medium. The entire apparatus is sonicated to dislodge the biofilm bacteria from the pegs into the recovery medium.
-
Quantification: The recovery plate is incubated to allow for the growth of any surviving bacteria. The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents bacterial regrowth, which can be assessed visually or by measuring the optical density.
Crystal Violet Biofilm Assay
This assay quantifies the total biofilm biomass.
-
Biofilm Formation: Bacterial cultures are grown in a 96-well flat-bottom plate for 24-48 hours to allow biofilm formation on the well surfaces.
-
Removal of Planktonic Cells: The culture medium is discarded, and the wells are gently washed with a buffer (e.g., phosphate-buffered saline) to remove planktonic cells.
-
Fixation: The remaining biofilm is fixed, often by air-drying or using methanol.
-
Staining: A 0.1% crystal violet solution is added to each well and incubated for 10-15 minutes.
-
Washing: The crystal violet solution is removed, and the wells are washed repeatedly with water to remove excess stain.
-
Solubilization and Quantification: The crystal violet retained by the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol. The absorbance of the solubilized stain is then measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the biofilm biomass.
Caption: Workflow for MBEC and Crystal Violet anti-biofilm assays.
Conclusion
The available data indicates that standard-of-care antibiotics like Daptomycin and Ciprofloxacin exhibit potent anti-biofilm activity against S. aureus and P. aeruginosa respectively, although high concentrations are often required for biofilm eradication. Vancomycin generally shows poor efficacy against established biofilms. While Alatrofloxacin (as its active metabolite trovafloxacin) has demonstrated efficacy in an in vivo model of a biofilm-like infection comparable to vancomycin, the absence of standardized in vitro anti-biofilm data (e.g., MBEC values) makes a direct and quantitative comparison with current standard-of-care antibiotics challenging. Further research using standardized assays would be necessary to definitively benchmark the anti-biofilm capabilities of this compound.
References
- 1. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 2. Daptomycin is effective as antibiotic-lock therapy in a model of Staphylococcus aureus catheter-related infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Trovafloxacin against Experimental Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Alatrofloxacin Mesylate: A Comparative Guide to its Inhibitory Action Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory action and specificity of Alatrofloxacin mesylate, the prodrug of Trovafloxacin. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of its mechanism of action and experimental workflows. Alatrofloxacin was a broad-spectrum fluoroquinolone antibiotic withdrawn from the market due to severe hepatotoxicity, a critical factor in understanding its overall biological specificity.
Primary Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases
Alatrofloxacin is an L-alanyl-L-alanyl prodrug that is rapidly converted in vivo to its active form, Trovafloxacin.[1] Trovafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for the initiation of DNA replication, transcription, and repair.[1][2]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) interlocked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[1][2]
By forming a stable complex with the enzyme and DNA, Trovafloxacin traps the topoisomerase in a state where it has cleaved the DNA but cannot reseal the break. This leads to a halt in DNA replication and the generation of double-strand DNA breaks, ultimately triggering cell death.[4]
Figure 1. Mechanism of action of Alatrofloxacin (Trovafloxacin).
Specificity of Inhibitory Action
The specificity of a drug is crucial, defining its efficacy against the intended target versus its potential for off-target effects. Trovafloxacin's specificity can be assessed at three levels: bacterial versus mammalian enzymes, its preference for gyrase or topoisomerase IV in different bacteria, and its potency relative to other fluoroquinolones.
Selectivity for Bacterial vs. Mammalian Topoisomerases
Fluoroquinolones exhibit a critical selectivity for bacterial type II topoisomerases over their human counterparts (topoisomerase IIα and IIβ). This selectivity is a cornerstone of their therapeutic utility. While some fluoroquinolones can inhibit human topoisomerase II, this typically occurs at concentrations significantly higher than those achieved during clinical use.[5][6] This crucial difference in potency minimizes direct DNA damage to host cells, although other mechanisms can still lead to toxicity.
Target Preference in Gram-Positive vs. Gram-Negative Bacteria
The primary target of Trovafloxacin differs depending on the bacterial species:
-
Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae): The primary and more sensitive target is Topoisomerase IV .[7] Mutations in the gene for topoisomerase IV (grlA/parC) are typically the first step in the development of resistance.
-
Gram-Negative Bacteria (e.g., Escherichia coli): The primary target is generally DNA Gyrase .[4]
This differential targeting is a common feature among fluoroquinolones.[4] Trovafloxacin's potent activity against Gram-positive organisms was a key feature that distinguished it from earlier fluoroquinolones like ciprofloxacin.[3]
Comparative Performance Data
The following table summarizes the 50% inhibitory concentrations (IC50) of Trovafloxacin and other fluoroquinolones against purified DNA gyrase and topoisomerase IV from Staphylococcus aureus, a key Gram-positive pathogen. Lower values indicate higher potency.
| Antibiotic | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) | IC50 Ratio (Topo IV / Gyrase) | Primary Target Preference |
| Trovafloxacin | 3.13 | 1.62 | 0.52 | Topoisomerase IV |
| Ciprofloxacin | 25.1 | 6.32 | 0.25 | Topoisomerase IV |
| Levofloxacin | 25.1 | 6.32 | 0.25 | Topoisomerase IV |
| Gatifloxacin | 3.13 | 6.32 | 2.02 | Dual/Balanced |
| Moxifloxacin | 3.13 | 6.32 | 2.02 | Dual/Balanced |
| Sparfloxacin | 3.13 | 12.6 | 4.03 | DNA Gyrase |
Data sourced from a study on quinolone target preference in Staphylococcus aureus.[7]
As the data indicates, Trovafloxacin is a potent inhibitor of both enzymes in S. aureus. Its IC50 ratio of <1 signifies a preference for Topoisomerase IV, which aligns with genetic studies of resistance development.[7] Notably, in DNA cleavage assays, Trovafloxacin was found to be at least five times more potent than ciprofloxacin or levofloxacin in stimulating topoisomerase IV-mediated DNA cleavage, highlighting its enhanced activity against this key Gram-positive target.[2]
Off-Target Actions and Hepatotoxicity
Despite its potent on-target antibacterial activity, the clinical use of Alatrofloxacin/Trovafloxacin was halted due to an unacceptable risk of severe, idiosyncratic hepatotoxicity leading to liver failure.[7] This represents a critical failure of biological specificity and safety.
The proposed mechanism for this liver injury is not related to the inhibition of human topoisomerases but rather to the metabolic bioactivation of the drug. Studies suggest that Trovafloxacin's cyclopropylamine moiety can be oxidized by cytochrome P450 enzymes in the liver, forming reactive intermediates.[2] These reactive metabolites can lead to:
-
Hepatocellular toxicity and the release of pro-inflammatory cytokines.[3]
-
Depletion of hepatic glutathione and formation of mitochondrial reactive oxygen species (ROS).[3]
-
An inflammatory response, often exacerbated by the presence of substances like lipopolysaccharide (LPS), which can synergistically increase the toxic effects.[7]
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the inhibitory activity of compounds like this compound.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂), ATP, and relaxed circular plasmid DNA (e.g., pBR322).
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., Trovafloxacin) dissolved in a suitable solvent (e.g., DMSO) to individual reaction tubes. A solvent-only control is included.
-
Enzyme Addition: Add a defined unit of purified bacterial DNA gyrase to each tube to initiate the reaction. One unit is typically the amount of enzyme required to fully supercoil the DNA substrate under control conditions.
-
Incubation: Incubate the reactions at 37°C for a specified time, typically 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).
-
Analysis: Analyze the topological state of the plasmid DNA using agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized. The concentration of the inhibitor that reduces the supercoiling activity by 50% (IC50) is determined by quantifying the band intensities.
Figure 2. Workflow for a DNA Gyrase Supercoiling Inhibition Assay.
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of a network of interlocked DNA minicircles (kinetoplast DNA, kDNA) by topoisomerase IV.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing a suitable buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate), ATP, and kinetoplast DNA (kDNA).
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction tubes, including a solvent-only control.
-
Enzyme Addition: Initiate the reaction by adding a defined unit of purified bacterial topoisomerase IV. One unit is the amount of enzyme that decatenates the kDNA substrate under control conditions.
-
Incubation: Incubate the reactions at 37°C for approximately 30 minutes.
-
Reaction Termination: Stop the reaction with a stop buffer (e.g., SDS/EDTA).
-
Analysis: The products are separated by agarose gel electrophoresis. The large, catenated kDNA network is unable to enter the gel and remains in the well, while the released, decatenated DNA minicircles migrate into the gel.
-
Quantification: The gel is stained and visualized. The disappearance of the released minicircle bands at increasing inhibitor concentrations indicates enzyme inhibition. The IC50 is the concentration of inhibitor required to reduce decatenation by 50%.
References
- 1. Topoisomerase Mutations in Trovafloxacin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of trovafloxacin compared with those of other fluoroquinolones against purified topoisomerases and gyrA and grlA mutants of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Comparison of the Pharmacokinetic Profiles of Alatrofloxacin and Trovafloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacokinetic profiles of the prodrug alatrofloxacin and its active form, trovafloxacin. Trovafloxacin is a broad-spectrum fluoronaphthyridone antibiotic effective against a wide range of gram-positive, gram-negative, and anaerobic bacteria.[1][2] Alatrofloxacin was developed as a more soluble intravenous formulation that is rapidly converted to trovafloxacin in vivo.[2][3] This guide will delve into their absorption, distribution, metabolism, and excretion, supported by experimental data and methodologies, to offer a comprehensive understanding for research and development purposes.
Executive Summary
Alatrofloxacin, the L-alanyl-L-alanyl prodrug of trovafloxacin, is designed for intravenous administration and undergoes rapid and complete conversion to trovafloxacin in the body.[4][5] This results in a pharmacokinetic profile for trovafloxacin that is remarkably similar whether administered intravenously as alatrofloxacin or orally as trovafloxacin.[5][6] Trovafloxacin exhibits excellent oral bioavailability of approximately 88%, which is not significantly affected by food.[4][7] The drug is characterized by a long elimination half-life of around 11 hours, allowing for once-daily dosing.[2][8] Metabolism is primarily through conjugation (glucuronidation and N-acetylation), with minimal involvement of the cytochrome P450 system, reducing the potential for certain drug-drug interactions.[2][9] Excretion occurs through both renal and fecal routes, with a significant portion of the drug eliminated unchanged in the feces.[4][9]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of trovafloxacin following the administration of oral trovafloxacin and intravenous alatrofloxacin.
| Pharmacokinetic Parameter | Oral Trovafloxacin (200 mg) | Intravenous Alatrofloxacin (equivalent to 200 mg Trovafloxacin) | Reference(s) |
| Cmax (µg/mL) | ~2.2 - 2.9 | ~2.3 - 3.2 | [7][10] |
| Tmax (hours) | ~1.0 - 1.4 | End of 1-hour infusion | [5][10][11] |
| AUC (µg·h/mL) | ~30.4 - 32.2 | ~34.7 | [7][10] |
| Half-life (T½) (hours) | ~9.1 - 12.2 | ~10.4 - 12.3 | [5][9] |
| Absolute Bioavailability | ~88% | N/A (100% by definition) | [4][7] |
| Volume of Distribution (Vdss) (L/kg) | Not directly measured | ~1.13 - 1.38 | [1][7] |
| Clearance (CL) (mL/hr/kg) | Not directly measured | ~97 - 151 | [1] |
| Route of Excretion | Percentage of Administered Dose | Reference(s) |
| Feces (unchanged) | ~43% | [4] |
| Urine (unchanged) | ~6% | [4] |
| Metabolites in Urine | ~13% (as ester glucuronide) | [4][9] |
| Metabolites in Feces | ~9% (as N-acetyl metabolite) | [4][9] |
Experimental Protocols
The data presented in this guide are derived from clinical studies with specific methodologies, as detailed below:
Single-Dose Pharmacokinetic Study in Healthy Volunteers
A randomized, two-way crossover study was conducted in healthy fasting subjects to determine the oral bioavailability of trovafloxacin.[7]
-
Dosing: Subjects received a single oral dose of two 100 mg trovafloxacin tablets and a single intravenous dose of alatrofloxacin equivalent to 100 mg of trovafloxacin, administered as a 1-hour infusion.[7]
-
Sample Collection: Blood samples were collected at regular intervals over 73 hours to determine serum concentrations of trovafloxacin.[5] Urine was collected for 72 hours to measure the amount of unchanged drug excreted.[5]
-
Analytical Method: Trovafloxacin concentrations in serum and plasma were determined using high-performance liquid chromatography (HPLC) with UV detection.[5]
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution were calculated from the concentration-time data.[1]
Metabolism and Excretion Study
A study involving healthy male volunteers was conducted to investigate the metabolism and excretion of trovafloxacin.[10]
-
Dosing: A single oral dose of 200 mg of [14C]-labeled trovafloxacin was administered.[10]
-
Sample Collection: Urine and feces were collected for 240 hours to measure the total radioactivity and identify metabolites.[10] Blood samples were also collected to characterize circulating metabolites.[10]
-
Analytical Method: Liquid chromatography with tandem mass spectrometry (LC/MS/MS) was used to identify and quantify trovafloxacin and its metabolites.[10]
Pharmacokinetic Pathways and Processes
The following diagrams illustrate the key pharmacokinetic pathways of alatrofloxacin and trovafloxacin.
Caption: Conversion of Alatrofloxacin to Trovafloxacin.
Caption: Metabolism and Excretion of Trovafloxacin.
Critical Comparison
The pharmacokinetic profiles of alatrofloxacin and trovafloxacin are intrinsically linked, with the former serving as a rapidly converting prodrug for the latter. The key advantage of alatrofloxacin is its suitability for intravenous administration, providing a seamless transition to oral trovafloxacin therapy without the need for dose adjustment.[4]
Absorption and Bioavailability
Trovafloxacin demonstrates high oral bioavailability of approximately 88%, a significant advantage for patient convenience and cost-effectiveness.[4][7] Studies have shown that the presence of food does not significantly alter the extent of absorption (AUC), although it may slightly delay the time to peak concentration (Tmax).[7] This allows for dosing without regard to meals, simplifying treatment regimens.[4] The intravenous administration of alatrofloxacin bypasses the absorption phase, leading to immediate and complete bioavailability of trovafloxacin.[5]
Distribution
Trovafloxacin is widely distributed throughout the body, with a volume of distribution at steady state (Vdss) of approximately 1.13 to 1.38 L/kg.[1][7] This indicates good penetration into tissues, which is consistent with its efficacy in treating a variety of infections, including those in deep-seated tissues.[2] The plasma protein binding of trovafloxacin is approximately 76% and is independent of concentration.[9]
Metabolism
A key feature of trovafloxacin's pharmacokinetic profile is its metabolism. Unlike many other fluoroquinolones, trovafloxacin undergoes minimal oxidative metabolism via the cytochrome P450 (CYP450) enzyme system.[4][9] The primary metabolic pathway is Phase II conjugation, which includes the formation of an ester glucuronide and an N-acetyl metabolite.[4][9] This characteristic reduces the likelihood of clinically significant drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP450 enzymes.[2]
Excretion
Trovafloxacin is eliminated through a combination of renal and non-renal pathways. Approximately 50% of an administered dose is excreted as unchanged drug, with the majority of this (around 43%) being eliminated in the feces.[4] Renal excretion of the parent drug is relatively low, at about 6% of the dose.[4] The major metabolites, the ester glucuronide and the N-acetyl metabolite, are excreted in the urine and feces, respectively.[4][9] Due to the limited renal clearance, dosage adjustments for trovafloxacin are generally not required in patients with renal impairment.[4][11]
Conclusion
The pharmacokinetic profiles of alatrofloxacin and trovafloxacin are well-characterized and demonstrate features that are favorable for a broad-spectrum antimicrobial agent. The rapid and complete in vivo conversion of alatrofloxacin to trovafloxacin allows for consistent drug exposure when transitioning from intravenous to oral therapy. Trovafloxacin's high oral bioavailability, long half-life permitting once-daily dosing, extensive tissue distribution, and a metabolic pathway that avoids the CYP450 system are all advantageous properties. This comprehensive pharmacokinetic profile, supported by the experimental data presented, provides a solid foundation for its clinical application and further research. It is important to note that despite its favorable pharmacokinetic profile, the use of trovafloxacin was severely restricted due to concerns about hepatotoxicity.[4][12]
References
- 1. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of Alatrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trovafloxacin and alatrofloxacin mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Alatrofloxacin [medbox.iiab.me]
- 4. drugs.com [drugs.com]
- 5. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Oral bioavailability of trovafloxacin with and without food in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of single oral doses of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Excretion and metabolism of trovafloxacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Pharmacokinetics of trovafloxacin: its clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
Safety Operating Guide
Navigating the Safe Disposal of Alatrofloxacin Mesylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Alatrofloxacin mesylate, a fluoroquinolone antibiotic, requires careful handling and disposal due to its potential environmental impact.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.
Regulatory Framework: Understanding the Governing Bodies
The disposal of pharmaceutical waste, including this compound, is regulated by several key agencies in the United States. The Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, although this compound is not currently listed as a controlled substance.[5] Many states also have their own, often more stringent, regulations regarding pharmaceutical waste.[2]
A significant regulation to note is the EPA's Final Rule, often referred to as Subpart P, which prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities.[3][6] Given that this compound is classified as very toxic to aquatic life with long-lasting effects, it is crucial to avoid its release into the environment.[1]
Recommended Disposal Procedures
The primary and most recommended method for the disposal of this compound is incineration by a licensed and approved waste disposal facility.[7] This method ensures the complete destruction of the compound, preventing its entry into the environment. Landfilling may be a secondary option, but it is crucial to adhere strictly to all local and national regulations.[7]
Step-by-Step Laboratory Procedure for Waste Handling:
-
Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., vials, syringes, personal protective equipment), and spill cleanup materials, should be segregated from general laboratory waste.
-
Containerization: Place all this compound waste into a designated, properly labeled, and sealed container. The container should be robust and leak-proof to prevent any accidental release.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's and local regulations.
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials. The safety data sheet for this compound lists strong acids/alkalis and strong oxidizing/reducing agents as incompatible materials.[1]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
Containment: Prevent the spill from spreading. For liquid spills, use an absorbent, non-combustible material like diatomite or universal binders to contain the substance.[1]
-
Cleanup: Carefully collect the absorbed material and any contaminated solids and place them into a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly. The DC Chemicals safety data sheet recommends scrubbing surfaces and equipment with alcohol.[1]
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
This procedural guidance is intended to provide essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety protocols and local regulations to ensure full compliance.
References
Essential Safety and Logistical Information for Handling Alatrofloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, procedural information for the safe handling and disposal of Alatrofloxacin mesylate in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact. Alatrofloxacin, a fluoroquinolone antibiotic, was withdrawn from the market due to risks of severe liver injury, underscoring the need for stringent safety measures during its handling for research purposes.[1]
Hazard Identification and Exposure Limits
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Accidental ingestion may lead to central nervous system effects, and it is a potential liver and reproductive toxin based on animal data.[3]
Occupational Exposure Limit (OEL): The Pfizer Occupational Exposure Limit (OEL) for this compound is a Time-Weighted Average (TWA) over 8 hours of 0.3 mg/m³ (as the free base).[3] All handling procedures should be designed to maintain exposure below this limit.
Quantitative Safety Data
The following table summarizes key quantitative safety information for this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limit (8-hr TWA) | 0.3 mg/m³ (as free base) | Pfizer MSDS[3] |
| Acute Oral Toxicity (Category) | Category 4 (Harmful if swallowed) | DC Chemicals SDS[2] |
| Acute Aquatic Toxicity (Category) | Category 1 (Very toxic to aquatic life) | DC Chemicals SDS[2] |
| Chronic Aquatic Toxicity (Category) | Category 1 (Very toxic to aquatic life with long lasting effects) | DC Chemicals SDS[2] |
Operational Plan for Safe Handling
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Engineering Controls and Work Area Preparation
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[2][4]
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
-
Safety Equipment: Ensure a calibrated analytical balance is located within the ventilated enclosure for weighing the compound. An eyewash station and safety shower must be readily accessible.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all procedures involving this compound.
-
Eye Protection: Wear chemical safety goggles with side shields.[5][6]
-
Hand Protection: Use powder-free nitrile gloves.[4][7] Nitrile is recommended for its resistance to a broad range of chemicals.[4][7] For prolonged tasks or when handling larger quantities, consider double-gloving.
-
Body Protection: A disposable, solid-front lab coat or impervious gown is required to protect against skin contact.[5][6]
-
Respiratory Protection: For weighing and handling the powder, a NIOSH-approved respirator is necessary. The choice of respirator depends on the scale of the operation and a risk assessment. Options include:
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the work area is clean and decontaminated. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE in the correct order (gown, mask/respirator, goggles, gloves).
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the chemical fume hood.
-
Dissolving: If preparing a solution, add the powder to the solvent in a closed container within the fume hood. Cap the container securely before removing it from the hood.
-
Post-Handling: After handling, wipe down the work surface and any equipment used with a suitable decontamination solution (see Decontamination Protocol).
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
This compound and all contaminated materials must be disposed of as hazardous chemical waste.
Waste Segregation
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and disposable lab coats. Place these items in a clearly labeled, sealed plastic bag.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
Step-by-Step Disposal Procedure
-
Identify and Label: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10][11]
-
Packaging:
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection by institutional environmental health and safety personnel.
-
Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
Spill and Emergency Plan
Minor Spill (Powder)
-
Evacuate and Secure: If safe to do so, restrict access to the spill area.
-
Don PPE: Wear the full PPE ensemble as described above.
-
Containment: Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.
-
Decontamination: Carefully wet the paper towels with a 10% bleach solution and allow a 20-30 minute contact time.[12]
-
Clean-up: Wipe up the spill from the outer edge inward. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Final Rinse: Decontaminate the spill area again with the bleach solution, followed by a final rinse with water to remove any corrosive residue.[13]
Major Spill
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the emergency alarm if necessary.
-
Contact your institution's emergency response team or environmental health and safety department.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Experimental Protocols
Protocol for Preparation of a 10% Bleach Decontamination Solution
This protocol is for the preparation of a common and effective laboratory disinfectant.[13][14]
Materials:
-
Household bleach (typically 5.25% sodium hypochlorite)[3][14]
-
Water (tap or distilled)
-
Graduated cylinder or measuring cup
-
A clean, labeled container for the final solution
Procedure:
-
Wear appropriate PPE: At a minimum, wear gloves and safety goggles.[3]
-
Determine Volumes: To make a 1:10 dilution, you will mix one part bleach with nine parts water.[15] For example, to make 1000 mL of solution, you will use 100 mL of bleach and 900 mL of water.
-
Mixing: In a well-ventilated area, add the water to your storage container first, then add the bleach. This order helps to minimize the release of chlorine gas.
-
Labeling: Clearly label the container "10% Bleach Solution" and include the date of preparation.[15]
-
Storage and Use: Store the solution in a closed container, away from direct sunlight.[15] Prepare a fresh solution weekly, as the disinfectant properties of bleach degrade over time.[13][14]
Logical Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. scribd.com [scribd.com]
- 4. Decontamination of laboratory areas [virology-online.com]
- 5. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 6. quora.com [quora.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. triumvirate.com [triumvirate.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. mainelabpack.com [mainelabpack.com]
- 11. essex.ac.uk [essex.ac.uk]
- 12. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 13. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. Sodium Hypochlorite (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. who.int [who.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
